molecular formula C12H17NO2 B048186 Phenylalanine betaine CAS No. 56755-22-7

Phenylalanine betaine

Cat. No.: B048186
CAS No.: 56755-22-7
M. Wt: 207.27 g/mol
InChI Key: XTFQIRIHLGODFV-NSHDSACASA-N
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Description

Phenylalanine betaine, a betainized amino acid derivative, is a compound of significant interest in plant physiology and biochemistry research. It functions as a potent osmoprotectant, or compatible solute, helping organisms, particularly plants, mitigate the detrimental effects of abiotic stresses such as drought, salinity, and extreme temperatures. Its mechanism of action involves intracellular accumulation without disrupting enzyme function, thereby stabilizing proteins and membranes, and maintaining cellular turgor under osmotic stress. Beyond its fundamental role in stress physiology, this compound is a crucial standard in metabolomic studies for the identification and quantification of related betaines in plant extracts. Researchers utilize this high-purity compound to investigate biosynthetic pathways, study plant-environment interactions, and explore its potential accumulation as a biomarker for stress tolerance in various plant species. This reagent is essential for advancing our understanding of cellular adaptation and resilience mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFQIRIHLGODFV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346724
Record name L-Phenylalanine betaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56755-22-7
Record name L-Phenylalanine betaine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanine betaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-PHENYLALANINE BETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phenylalanine betaine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a derivative of the essential amino acid L-phenylalanine, is a quaternary ammonium compound with potential significance in various biological processes. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and potential biological activities. While experimental data specifically for this compound is limited in some areas, this document compiles available information, including predicted properties and data from related compounds, to offer a comprehensive resource. This guide also outlines general experimental approaches for the synthesis and biological evaluation of betaine compounds, which can be adapted for this compound research.

Chemical Structure and Identification

This compound, systematically named (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate, is the N,N,N-trimethylated derivative of L-phenylalanine. This permanent quaternization of the amino group results in a zwitterionic structure at physiological pH.

Chemical Structure:

Caption: Chemical structure of L-Phenylalanine Betaine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate
Molecular Formula C₁₂H₁₇NO₂[1]
CAS Number 56755-22-7
Canonical SMILES C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-]
InChI Key XTFQIRIHLGODFV-NSHDSACASA-N

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyThis compound (Predicted)L-Phenylalanine (Experimental)
Molecular Weight 207.27 g/mol [1]165.19 g/mol
Melting Point Not Available283 °C (decomposes)[2]
Boiling Point Not AvailableNot Available
Water Solubility -4.8 (logS)[1]29.6 g/L at 25 °C
pKa (Strongest Acidic) 2.5[1]1.83
pKa (Strongest Basic) Not Applicable (quaternary amine)9.13
LogP -1.4 to -2.3[1]-1.38

Synthesis and Characterization

General Synthetic Approach

A specific, detailed laboratory protocol for the synthesis of L-phenylalanine betaine is not widely published. However, a common method for the synthesis of amino acid betaines involves the methylation of the corresponding amino acid. A plausible synthetic route for L-phenylalanine betaine is the exhaustive methylation of the amino group of L-phenylalanine using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

Logical Workflow for a Potential Synthesis:

G A L-Phenylalanine B Dissolution in a suitable solvent (e.g., Methanol/Water) A->B C Addition of a base (e.g., K₂CO₃ or NaHCO₃) B->C D Addition of a methylating agent (e.g., Methyl Iodide) C->D E Reaction under controlled temperature D->E F Monitoring of reaction progress (e.g., TLC or LC-MS) E->F G Work-up and Purification (e.g., Ion-exchange chromatography) F->G H Characterization of this compound (NMR, MS, FTIR) G->H

Caption: A potential workflow for the synthesis of L-Phenylalanine Betaine.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose. Predicted spectral data is available from sources like the Human Metabolome Database (HMDB).[1]

Table 3: Spectroscopic Data (Predicted and Reference)

TechniqueThis compound (Predicted/Reference)L-Phenylalanine (Experimental Reference)
¹H NMR (D₂O) Predicted shifts available on HMDB[1]Experimental spectra available on BMRB (bmse000045)[3]
¹³C NMR (D₂O) Predicted shifts available on HMDB[1]Experimental spectra available on BMRB (bmse000045)[3]
Mass Spectrometry Predicted LC-MS/MS spectra available on HMDB[1]Experimental mass spectra available in NIST WebBook[4]
FTIR No direct data found. Expected peaks for C=O (carboxylate), C-N, and aromatic C-H stretches.Pronounced bands for NH₃⁺ and COO⁻ groups of the zwitterion form.[5]

Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is scarce, the well-documented roles of other betaines provide a strong basis for hypothesizing its potential functions. Betaines are known to act as crucial osmoprotectants and methyl group donors, and they exhibit significant anti-inflammatory properties.[6][7]

Potential as an Osmoprotectant

Betaines are accumulated by cells in response to osmotic stress to maintain cell volume and protect cellular components without interfering with normal metabolism.

Experimental Protocol: Osmoprotectant Activity Assay (General)

A common method to assess osmoprotectant activity involves challenging a cellular system (e.g., bacteria, yeast, or cultured mammalian cells) with hyperosmotic conditions and evaluating the protective effect of the compound of interest.

  • Cell Culture: Grow the chosen cell line to a suitable density.

  • Induction of Osmotic Stress: Expose the cells to a hyperosmotic medium (e.g., supplemented with NaCl or sorbitol).

  • Treatment: Treat the stressed cells with varying concentrations of this compound. A known osmoprotectant like glycine betaine should be used as a positive control.

  • Viability/Growth Assessment: After a defined incubation period, assess cell viability or growth using methods such as MTT assay, trypan blue exclusion, or by measuring optical density.

  • Data Analysis: Compare the viability/growth of cells treated with this compound to that of the untreated and positive control groups to determine its osmoprotective efficacy.

Potential as a Methyl Donor

Betaine serves as a methyl group donor in the methionine-homocysteine cycle, which is crucial for the synthesis of methionine and S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions.

Experimental Protocol: Methyl Donor Activity Assay (General)

The methyl donor activity can be indirectly assessed by measuring the activity of the enzyme betaine-homocysteine S-methyltransferase (BHMT), which catalyzes the transfer of a methyl group from betaine to homocysteine.

  • Enzyme Source: Obtain a purified BHMT enzyme or a liver homogenate rich in BHMT.

  • Reaction Mixture: Prepare a reaction mixture containing homocysteine, a methyl group acceptor, and the enzyme source.

  • Initiation of Reaction: Add this compound as the potential methyl donor to initiate the reaction. Betaine (trimethylglycine) should be used as a positive control.

  • Quantification of Product: After incubation, quantify the amount of methionine or dimethylglycine produced using techniques like HPLC or LC-MS/MS.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of BHMT with this compound as a substrate to evaluate its efficiency as a methyl donor.

Potential Anti-inflammatory Effects and Associated Signaling Pathways

Betaine has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the activation of NF-κB and the NLRP3 inflammasome.[7][8][9]

Signaling Pathway: Betaine's Inhibition of NF-κB Activation

G cluster_0 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Promotes Betaine Betaine Betaine->IKK Inhibits

Caption: Betaine inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to promote the expression of pro-inflammatory genes.

Signaling Pathway: Betaine's Inhibition of the NLRP3 Inflammasome

G cluster_1 PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits & Cleaves Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Betaine Betaine Betaine->NLRP3 Inhibits

Caption: Betaine can inhibit the activation of the NLRP3 inflammasome, thereby preventing the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.

Experimental Protocol: Anti-inflammatory Activity Assay (General)

  • Cell Culture: Use a relevant cell line, such as macrophages (e.g., RAW 264.7) or intestinal epithelial cells (e.g., Caco-2).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Treat the stimulated cells with various concentrations of this compound.

  • Measurement of Inflammatory Markers:

    • Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays.

    • Gene Expression: Analyze the mRNA expression of inflammatory genes using RT-qPCR.

    • Signaling Proteins: Investigate the activation of key signaling proteins (e.g., phosphorylation of IκBα, activation of caspase-1) by Western blotting.

  • Data Analysis: Compare the levels of inflammatory markers in this compound-treated cells to those in the LPS-stimulated control group.

Conclusion and Future Directions

This compound is an intriguing molecule with predicted properties and potential biological functions analogous to other well-studied betaines. This technical guide consolidates the current knowledge and highlights the significant gaps in the experimental data for this compound. Future research should focus on:

  • Developing and publishing a robust and reproducible synthesis protocol for L-phenylalanine betaine.

  • Conducting thorough experimental characterization of its physicochemical properties.

  • Performing in vitro and in vivo studies to directly investigate its potential as an osmoprotectant, methyl donor, and anti-inflammatory agent.

  • Elucidating the specific signaling pathways modulated by this compound.

Such research will be invaluable for understanding the physiological roles of this compound and exploring its potential therapeutic applications in various fields, including drug development and nutritional science.

References

Phenylalanine Betaine in Plants: A Technical Guide to Its Putative Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a quaternary ammonium compound derived from the amino acid phenylalanine, represents a largely unexplored area of plant biochemistry. While direct research on its specific biological functions in plants is scarce, this technical guide synthesizes current knowledge on phenylalanine metabolism, the well-established roles of other betaines like glycine betaine, and the enzymatic machinery for N-methylation to build a comprehensive overview of its putative functions. This document explores the hypothetical biosynthesis of this compound, its potential as an osmoprotectant in abiotic stress tolerance, and its possible roles in secondary metabolism and signaling pathways. Detailed experimental protocols for the study of such compounds are provided, alongside structured data tables and pathway diagrams to facilitate further research and application in crop improvement and drug development.

Introduction

Plants produce a vast arsenal of metabolites that are not directly involved in primary growth and development but are crucial for adaptation to environmental stresses and for defense. Among these are the compatible solutes, small, highly soluble molecules that accumulate in the cytoplasm under stress conditions to maintain cellular turgor and protect macromolecules. Betaines, which are N-trimethylated amino acids, are a prominent class of compatible solutes. Glycine betaine is the most studied of these, with well-documented roles in conferring tolerance to drought, salinity, and extreme temperatures.[1][2]

Phenylalanine is a critical aromatic amino acid that serves as a precursor for a multitude of secondary metabolites, including flavonoids, lignins, and various signaling molecules essential for plant defense and development.[3][4] The intersection of phenylalanine metabolism and betaine biosynthesis presents the intriguing possibility of the existence and functional significance of this compound (N,N,N-trimethylphenylalanine). Although its presence has been reported in certain plant species, such as Antiaris africana, its physiological roles remain largely uncharacterized.[5]

This guide aims to bridge this knowledge gap by providing a technical framework for understanding and investigating the biological functions of this compound in plants. By integrating information from related fields, we present a hypothetical model for its biosynthesis, its likely functions in stress physiology, and the experimental approaches required for its validation and quantification.

Putative Biological Functions of this compound

Based on the known functions of its parent compound, phenylalanine, and the well-documented roles of other betaines, the biological functions of this compound in plants are likely multifaceted.

Osmoprotection and Abiotic Stress Tolerance

The primary and most anticipated function of this compound is its role as a compatible solute or osmoprotectant.[1] Like glycine betaine, it is hypothesized to contribute to osmotic adjustment within the cell, helping to maintain water potential gradients and cell turgor under conditions of drought and high salinity.[2] The accumulation of this compound in the cytoplasm would allow for the sequestration of toxic ions into the vacuole while maintaining metabolic activity.

Furthermore, betaines are known to protect cellular structures, including membranes and proteins such as RuBisCO, from the damaging effects of dehydration and ion toxicity.[1] this compound may also play a role in scavenging reactive oxygen species (ROS), which are produced in excess during abiotic stress and can cause significant oxidative damage to cellular components.[6]

Role in Secondary Metabolism

Phenylalanine is the entry point for the phenylpropanoid pathway, which generates a vast array of secondary metabolites crucial for plant defense, structural support, and pigmentation.[7] The formation of this compound could represent a mechanism for regulating the flux of phenylalanine into these pathways. By converting phenylalanine to its betaine form, the plant might temporarily store it or transport it to different tissues where it can be either stored or converted back to phenylalanine for use in secondary metabolism. Exogenous application of phenylalanine has been shown to enhance the production of various phenolic compounds and improve antioxidant capacity in plants.[7]

Signaling and Regulation

There is growing evidence that betaines can act as signaling molecules, influencing gene expression and other physiological processes.[2] For instance, glycine betaine has been shown to upregulate the expression of stress-responsive genes. Phenylalanine itself is involved in complex regulatory networks, including crosstalk with plant hormones like auxin.[8] It is plausible that this compound could also have a signaling role, potentially interacting with hormone pathways or acting as a long-distance signal to coordinate stress responses throughout the plant.

Data Presentation: Effects of Phenylalanine and Betaines on Plant Physiology

Due to the limited direct research on this compound, the following tables summarize quantitative data from studies on the exogenous application of phenylalanine and glycine betaine, which can serve as a proxy for understanding the potential effects of this compound.

Table 1: Effects of Exogenous Phenylalanine Application on Plants Under Drought Stress

Plant SpeciesPhenylalanine ConcentrationParameter MeasuredEffect ObservedReference
Mustard (Brassica campestris)100 mg/LShoot Length20-21% increase[9]
Total Chlorophyll46-58% increase[9]
Biological Yield19-22% increase[9]
H₂O₂ Content18-19% decrease[9]
MDA Concentration21-24% decrease[9]
Electrolyte Leakage19-21% decrease[9]
CAT Activity25-31% increase[9]
SOD Activity11-17% increase[9]
POD Activity14-24% increase[9]

Table 2: Effects of Exogenous Glycine Betaine Application on Plants

Plant SpeciesGlycine Betaine ConcentrationStress ConditionParameter MeasuredEffect ObservedReference
Eggplant (Solanum melongena)40 mmol L⁻¹NormalFresh WeightIncreased[10]
Dry WeightIncreased[10]
Net Photosynthetic RateIncreased[10]
Endogenous IAA ContentIncreased[10]
Endogenous ABA ContentDecreased[10]
Phenylalanine ContentIncreased[10]

Experimental Protocols

The study of this compound in plants requires robust analytical methods for its extraction, purification, and quantification. The following protocols are adapted from established methods for analyzing other betaines and amino acids.

Extraction and Purification of Quaternary Ammonium Compounds (including this compound)

This protocol is based on methods used for the extraction and purification of glycine betaine and other quaternary ammonium compounds from plant tissues.[11][12]

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

  • Extraction: Grind the dried tissue to a fine powder. Extract the powder with a solvent mixture, such as methanol:chloroform:water (12:5:3, v/v/v), at a ratio of 10 mL per gram of dry tissue. Shake the mixture for 24 hours at 4°C.

  • Phase Separation: Centrifuge the extract at 10,000 x g for 15 minutes. Collect the supernatant. Add water and chloroform to the supernatant to achieve a final ratio of methanol:chloroform:water of 12:5:8 (v/v/v) to induce phase separation.

  • Purification by Ion-Exchange Chromatography:

    • Load the aqueous-methanol upper phase onto a strongly acidic cation-exchange column (e.g., Dowex 50W-X8, H⁺ form).

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the amino acids and quaternary ammonium compounds with aqueous ammonia (e.g., 2 M NH₄OH).

    • Evaporate the eluate to dryness under vacuum.

    • For further purification to separate betaines from amino acids, the dried residue can be redissolved in water and passed through a weakly acidic cation-exchange column (e.g., Amberlite CG-50, H⁺ form) or a strong anion-exchange column (e.g., Dowex 1-X8, OH⁻ form) which retains most amino acids.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols for glycine betaine analysis and can be optimized for this compound.[11][13]

  • Chromatographic System: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reverse-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[13][14]

  • Mobile Phase:

    • For C18: An isocratic mobile phase of a suitable buffer (e.g., potassium phosphate buffer) with an organic modifier like acetonitrile.

    • For HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[13]

  • Detection:

    • UV detection can be used if this compound exhibits sufficient UV absorbance.

    • ELSD is a universal detector suitable for non-volatile compounds that do not have a strong chromophore.[13]

  • Quantification: Prepare a standard curve using synthesized or commercially available this compound. Spike plant extracts with a known amount of the standard to determine recovery rates.

Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for the unambiguous identification and confirmation of this compound.

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.[14]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of quaternary ammonium compounds.

  • Analysis:

    • Full Scan MS: To determine the molecular weight of the parent ion of this compound.

    • Tandem MS (MS/MS): To generate a characteristic fragmentation pattern for structural confirmation. The fragmentation pattern can be compared to that of a synthesized standard.

Mandatory Visualizations

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound in plants has not been elucidated. However, based on the well-characterized pathway for glycine betaine synthesis and the general mechanism of N-methylation, a hypothetical pathway can be proposed. The synthesis would likely involve a series of three successive N-methylation steps, transferring methyl groups from S-adenosylmethionine (SAM) to the amino group of phenylalanine. This process would be catalyzed by one or more N-methyltransferases.

Phenylalanine_Metabolism_Stress Shikimate Shikimate Pathway Phe Phenylalanine Shikimate->Phe Protein Protein Synthesis Phe->Protein Phenylpropanoids Phenylpropanoid Pathway Phe->Phenylpropanoids Phe_Betaine This compound Phe->Phe_Betaine Putative Flavonoids Flavonoids Phenylpropanoids->Flavonoids Lignin Lignin Phenylpropanoids->Lignin Signaling Signaling Molecules Phenylpropanoids->Signaling Osmoprotection Osmoprotection Phe_Betaine->Osmoprotection Stress Abiotic Stress Stress->Phe_Betaine Induces Experimental_Workflow Start Plant Tissue Sampling Extraction Extraction with Solvent Mixture Start->Extraction Purification Ion-Exchange Chromatography Extraction->Purification Analysis HPLC-UV/ELSD Analysis Purification->Analysis Confirmation LC-MS/MS Confirmation Analysis->Confirmation Quantification Quantification using Standard Curve Confirmation->Quantification Data Data Analysis and Interpretation Quantification->Data

References

Phenylalanine Betaine: A Technical Guide to Its Natural Sources, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine betaine, a quaternary ammonium compound, is a derivative of the essential amino acid phenylalanine. While not as extensively studied as other betaines like glycine betaine, it has been identified in a limited number of natural sources. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its analysis, and a discussion of its potential biosynthetic and signaling pathways based on current scientific understanding.

Natural Sources of this compound

This compound has been identified in a select few natural sources, spanning the plant and fungal kingdoms. The primary sources documented in scientific literature are:

  • Antiaris africana : This tree, belonging to the Moraceae family, is the most well-documented source of this compound. The compound has been isolated from both the latex and the bark of the plant[1][2].

  • Astraeus pteridis : This truffle-like mushroom is another confirmed natural source from which this compound has been isolated[3].

  • Rye (Secale cereale) : Indirect evidence suggests the presence of this compound or its precursors in rye bran. A study on mice fed a high-fat diet supplemented with rye bran showed increased urinary excretion of several amino acid-derived betaines, including this compound.

Data Presentation

As quantitative data for this compound concentration in its natural sources is not available in the reviewed literature, a comparative table cannot be provided at this time. Further research is required to quantify the abundance of this compound in Antiaris africana, Astraeus pteridis, and other potential sources.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound from its natural sources are not extensively published. However, based on the methodologies used for the analysis of other quaternary ammonium compounds (QACs) and alkaloids from plant and fungal matrices, a general workflow can be outlined.

General Workflow for Extraction and Analysis of this compound

G cluster_extraction Extraction cluster_purification Purification (for Alkaloids/Betaines) cluster_analysis Analysis and Quantification A Plant/Fungal Material (e.g., Antiaris africana bark) B Grinding and Homogenization A->B C Solvent Extraction (e.g., Methanol or Ethanol) B->C D Filtration and Concentration C->D E Acid-Base Partitioning D->E F Column Chromatography (e.g., Silica gel, Ion-exchange) E->F G High-Performance Liquid Chromatography (HPLC) F->G H Mass Spectrometry (MS/MS) G->H I Nuclear Magnetic Resonance (NMR) Spectroscopy G->I J Quantification using Calibrated Standards H->J

Caption: General experimental workflow for the extraction, purification, and analysis of this compound.

Key Experimental Methodologies

1. Extraction of Quaternary Ammonium Compounds (General Protocol)

  • Sample Preparation : The plant or fungal material (e.g., dried and powdered bark of Antiaris africana) is homogenized.

  • Extraction : The homogenized sample is extracted with a polar solvent, typically methanol or 80% methanol, through maceration or sonication.

  • Purification :

    • The crude extract is subjected to acid-base partitioning to separate alkaloids and other basic compounds. The extract is acidified, washed with a non-polar solvent to remove neutral and acidic compounds, and then basified to liberate the free bases, which are then extracted into an organic solvent.

    • Further purification can be achieved using column chromatography, such as silica gel chromatography or ion-exchange chromatography.

2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

  • Chromatographic Separation : A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like betaines.

  • Mobile Phase : A typical mobile phase would consist of an acetonitrile/water gradient with a modifier such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Detection : Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification : Absolute quantification is achieved by creating a calibration curve using a purified this compound standard.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural identification of the isolated this compound. The characteristic signals of the trimethylammonium group and the phenylalanine backbone would be key identifiers.

Proposed Biosynthetic Pathway of this compound

The direct enzymatic pathway for the biosynthesis of this compound has not yet been elucidated. However, based on the known biosynthesis of other betaines and the existence of promiscuous methyltransferases, a hypothetical pathway can be proposed. The biosynthesis is likely to involve the sequential N-methylation of phenylalanine.

G cluster_pathway Proposed Biosynthesis of this compound Phe L-Phenylalanine N_Me_Phe N-Methyl-L-phenylalanine Phe->N_Me_Phe Methylation N_DiMe_Phe N,N-Dimethyl-L-phenylalanine N_Me_Phe->N_DiMe_Phe Methylation Phe_Betaine This compound N_DiMe_Phe->Phe_Betaine Methylation SAM1 S-adenosyl- methionine (SAM) SAH1 S-adenosyl- homocysteine (SAH) SAM1->SAH1 Enzyme1 Phenylalanine N-methyltransferase (Putative) SAM2 S-adenosyl- methionine (SAM) SAH2 S-adenosyl- homocysteine (SAH) SAM2->SAH2 Enzyme2 N-Methylphenylalanine N-methyltransferase (Putative) SAM3 S-adenosyl- methionine (SAM) SAH3 S-adenosyl- homocysteine (SAH) SAM3->SAH3 Enzyme3 N,N-Dimethylphenylalanine N-methyltransferase (Putative) Enzyme1->N_Me_Phe Enzyme2->N_DiMe_Phe Enzyme3->Phe_Betaine

Caption: A proposed biosynthetic pathway for this compound via sequential N-methylation of L-phenylalanine.

This proposed pathway involves one or more S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. It is possible that a single, promiscuous enzyme catalyzes all three methylation steps, or that a series of specific enzymes are involved. The promiscuity of some plant methyltransferases, which can act on a range of similar substrates, supports the feasibility of such a pathway[1].

Potential Signaling Pathways and Biological Effects

Specific signaling pathways directly modulated by this compound have not been identified. However, based on the known biological activities of other betaines and the parent molecule, phenylalanine, some potential interactions can be hypothesized.

Betaines, in general, are known to function as osmolytes, protecting cells from osmotic stress. They can also act as methyl donors in various metabolic pathways. Phenylalanine itself is a precursor to several important signaling molecules, including neurotransmitters.

The diagram below illustrates a hypothetical signaling network where this compound could potentially exert its effects, based on the known functions of related compounds.

G cluster_cellular_effects Hypothetical Cellular Effects of this compound Phe_Betaine This compound Osmotic_Stress Osmotic Stress Phe_Betaine->Osmotic_Stress Osmoprotectant Methyl_Metabolism Methyl Group Metabolism Phe_Betaine->Methyl_Metabolism Methyl Donor Neuro_Signaling Neurotransmitter Signaling Pathways (via Phenylalanine metabolism) Phe_Betaine->Neuro_Signaling Potential Precursor or Modulator Cell_Signaling Cellular Signaling (e.g., MAPK, NF-κB) Phe_Betaine->Cell_Signaling Potential Modulation

Caption: Hypothetical signaling pathways and cellular processes potentially influenced by this compound.

It is important to emphasize that these are proposed pathways and require experimental validation. The structural similarity of this compound to phenylalanine suggests that it might interact with some of the same receptors or transporters, but with different affinities and downstream effects.

Conclusion and Future Directions

This compound is a naturally occurring quaternary ammonium compound with a limited but confirmed presence in the plant and fungal kingdoms. While its biological role and biosynthetic pathway remain largely uncharacterized, its chemical structure suggests potential functions as an osmoprotectant and a participant in methyl group metabolism.

Future research should focus on:

  • Quantitative analysis of this compound in Antiaris africana, Astraeus pteridis, and other potential natural sources to establish its abundance.

  • Isolation and characterization of the enzymes responsible for the N-methylation of phenylalanine to elucidate its biosynthetic pathway.

  • Investigation of the pharmacological and biological activities of this compound to understand its potential roles in cellular signaling and its effects on living organisms.

A deeper understanding of this compound will not only expand our knowledge of plant and fungal secondary metabolism but may also open avenues for its application in drug development and other biotechnological fields.

References

A Technical Guide to the Putative Phenylalanine Betaine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The endogenous enzymatic pathway for the biosynthesis of phenylalanine betaine from phenylalanine is not well-characterized in the scientific literature. The presence of this compound in human biofluids has been noted, but its origin is suggested to be exogenous (from diet). This document outlines a putative biosynthetic pathway based on the well-established mechanisms of other betaine biosynthesis pathways, such as those for glycine betaine and β-alanine betaine. The quantitative data and experimental protocols provided are based on analogous, well-studied N-methyltransferase enzymes and are intended to serve as a guide for investigating this potential pathway.

Introduction

Phenylalanine is an essential aromatic amino acid that serves as a precursor for a wide range of primary and secondary metabolites in organisms.[1] While its roles in protein synthesis and as a precursor to neurotransmitters and other critical molecules are well-documented, the biosynthesis of its fully N-methylated derivative, this compound (N,N,N-trimethylphenylalanine), is less understood. Betaines are quaternary ammonium compounds that function as important osmolytes and methyl donors in various organisms. The biosynthesis of betaines typically involves the sequential N-methylation of a precursor amino acid, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

This technical guide presents a putative pathway for this compound biosynthesis, drawing parallels from characterized betaine synthesis pathways. It provides hypothetical enzymatic steps, analogous quantitative data for related enzymes, and detailed experimental protocols to facilitate research into the potential existence and characterization of this pathway.

The Putative this compound Biosynthesis Pathway

The proposed pathway for the conversion of L-phenylalanine to this compound involves three sequential N-methylation steps, each catalyzed by one or more N-methyltransferases (NMTs). It is conceivable that a single, trifunctional NMT could catalyze all three steps, as has been observed in the biosynthesis of β-alanine betaine in some plant species.[2][3] Alternatively, distinct enzymes may be responsible for each methylation event.

The proposed enzymatic steps are as follows:

  • Step 1: Formation of N-Methyl-L-phenylalanine

    • Substrate: L-Phenylalanine

    • Co-substrate: S-adenosyl-L-methionine (SAM)

    • Enzyme (Putative): Phenylalanine N-methyltransferase (PAMT)

    • Product: N-Methyl-L-phenylalanine

    • By-product: S-adenosyl-L-homocysteine (SAH)

  • Step 2: Formation of N,N-Dimethyl-L-phenylalanine

    • Substrate: N-Methyl-L-phenylalanine

    • Co-substrate: S-adenosyl-L-methionine (SAM)

    • Enzyme (Putative): N-Methylphenylalanine N-methyltransferase (NMP-MT)

    • Product: N,N-Dimethyl-L-phenylalanine

    • By-product: S-adenosyl-L-homocysteine (SAH)

  • Step 3: Formation of this compound

    • Substrate: N,N-Dimethyl-L-phenylalanine

    • Co-substrate: S-adenosyl-L-methionine (SAM)

    • Enzyme (Putative): N,N-Dimethylphenylalanine N-methyltransferase (DMP-MT)

    • Product: this compound (N,N,N-Trimethyl-L-phenylalanine)

    • By-product: S-adenosyl-L-homocysteine (SAH)

Phenylalanine_Betaine_Biosynthesis cluster_pathway Putative this compound Biosynthesis Pathway Phe L-Phenylalanine N_Me_Phe N-Methyl-L-phenylalanine Phe->N_Me_Phe Methylation NN_DiMe_Phe N,N-Dimethyl-L-phenylalanine N_Me_Phe->NN_DiMe_Phe Methylation Phe_Betaine This compound NN_DiMe_Phe->Phe_Betaine Methylation SAM1 SAM Enz1 PAMT (putative) SAM1->Enz1 SAH1 SAH SAM2 SAM Enz2 NMP-MT (putative) SAM2->Enz2 SAH2 SAH SAM3 SAM Enz3 DMP-MT (putative) SAM3->Enz3 SAH3 SAH Enz1->SAH1 Enz2->SAH2 Enz3->SAH3 Experimental_Workflow cluster_workflow Generalized Workflow for N-Methyltransferase Characterization start Source Material (e.g., Tissue, Cells) homogenization Homogenization & Crude Extract Preparation start->homogenization purification Protein Purification (e.g., Affinity Chromatography) homogenization->purification sds_page Purity Assessment (SDS-PAGE) purification->sds_page enzyme_assay Enzyme Activity Assay (e.g., HPLC-based) sds_page->enzyme_assay If pure kinetics Kinetic Parameter Determination (Km, kcat) enzyme_assay->kinetics characterization Further Characterization (pH, temp optima, etc.) kinetics->characterization end Characterized Enzyme characterization->end

References

Phenylalanine Betaine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a quaternary ammonium compound derived from the essential amino acid L-phenylalanine, is a naturally occurring alkaloid with documented biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound ((2S)-3-Phenyl-2-(trimethylammonio)propanoate). It includes detailed, generalized experimental protocols for its isolation from natural sources and a proposed synthetic pathway. The guide also consolidates available quantitative data, including spectroscopic information, and discusses its known biological activities. Visualizations of experimental workflows are provided to aid in the practical application of the described methodologies.

Introduction

This compound is a derivative of L-phenylalanine, an essential aromatic amino acid. Structurally, it is characterized by the permanent quaternization of the alpha-amino group with three methyl groups, forming a betaine. Betaines are a class of compounds known for their roles as osmolytes and methyl donors in various biological systems. The presence of the hydrophobic phenyl group combined with the charged quaternary ammonium group gives this compound unique physicochemical properties that may influence its biological activity. This document aims to be a centralized resource for researchers interested in this molecule, providing the necessary technical details for its study and potential application in drug development.

Discovery and Natural Occurrence

The first documented isolation of this compound was in 1976 by Okogun J. I., et al., from the latex and bark of the African tree, Antiaris africana[1]. This discovery placed this compound within the broader class of plant-derived alkaloids. More recently, it has also been isolated from the mushroom Astraeus pteridis, indicating its presence in the fungal kingdom as well[2].

Natural Sources:

  • Plant Kingdom: Antiaris africana (Latex and Bark)[1]

  • Fungal Kingdom: Astraeus pteridis[2]

Experimental Protocols

Isolation from Natural Sources (General Protocol)

While the specific protocol from the original 1976 publication is not detailed here, a general method for the isolation of alkaloids like this compound from plant material can be outlined. This workflow is based on standard phytochemical extraction and purification techniques.

Protocol: General Alkaloid Extraction from Plant Material

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., bark of Antiaris africana) at room temperature.

    • Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in a suitable solvent, such as methanol or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds, which will partition into the organic phase.

    • Basify the aqueous layer containing the protonated alkaloids with a base (e.g., NH4OH or NaOH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane). The deprotonated alkaloids will move into the organic phase.

    • Collect the organic phase and concentrate it under reduced pressure to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions containing this compound and concentrate them.

    • Further purification can be achieved by preparative HPLC if necessary to yield pure this compound.

Isolation_Workflow Start Dried Plant Material (e.g., Antiaris africana bark) Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Acidification Acid-Base Partitioning (Aqueous HCl) Crude_Extract->Acidification Liquid_Extraction Liquid-Liquid Extraction (with Organic Solvent) Acidification->Liquid_Extraction Aqueous_Phase Aqueous Phase (Protonated Alkaloids) Liquid_Extraction->Aqueous_Phase Separate Organic_Phase_Waste Organic Phase (Neutral/Acidic Compounds) Liquid_Extraction->Organic_Phase_Waste Discard Basification Basification (Aqueous NH4OH) Aqueous_Phase->Basification Extraction2 Extraction (with Chloroform) Basification->Extraction2 Organic_Phase_Alkaloids Organic Phase (Deprotonated Alkaloids) Extraction2->Organic_Phase_Alkaloids Concentration2 Concentration Organic_Phase_Alkaloids->Concentration2 Crude_Alkaloids Crude Alkaloid Fraction Concentration2->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purification Pooling & Concentration Fraction_Collection->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Fig. 1: General workflow for the isolation of this compound from plant sources.
Chemical Synthesis (Proposed Protocol)

Protocol: Proposed Synthesis of L-Phenylalanine Betaine

Step 1: Esterification of L-Phenylalanine

  • Suspend L-phenylalanine in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl2) dropwise while stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

Step 2: Exhaustive Methylation (Quaternization)

  • Dissolve the L-phenylalanine methyl ester hydrochloride in a suitable solvent such as methanol or DMF.

  • Add a base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), to neutralize the hydrochloride and free the amino group.

  • Add an excess of a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting product is the methyl ester of this compound.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude product from Step 2 in a mixture of water and a suitable organic solvent (e.g., methanol).

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to hydrolyze the methyl ester.

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with an acid (e.g., HCl) to pH 7.

  • The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.

Synthesis_Workflow Start L-Phenylalanine Esterification Esterification (MeOH, SOCl2) Start->Esterification Intermediate1 L-Phenylalanine Methyl Ester HCl Esterification->Intermediate1 Methylation Exhaustive Methylation (CH3I, K2CO3) Intermediate1->Methylation Intermediate2 This compound Methyl Ester Methylation->Intermediate2 Hydrolysis Hydrolysis (LiOH, H2O) Intermediate2->Hydrolysis Purification Neutralization & Purification Hydrolysis->Purification Final_Product L-Phenylalanine Betaine Purification->Final_Product

Fig. 2: Proposed synthetic workflow for L-Phenylalanine betaine.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on standard analytical techniques, particularly NMR and mass spectrometry. While experimental data from peer-reviewed publications is scarce, predicted data from reputable databases provides a useful reference for identification.

Table 1: Physicochemical Properties of L-Phenylalanine Betaine

PropertyValueSource
CAS Number 56755-22-7[1]
Molecular Formula C12H17NO2[3]
Molecular Weight 207.27 g/mol [3]
IUPAC Name (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate[3]

Table 2: Predicted Spectroscopic Data for L-Phenylalanine Betaine

Technique Predicted Data (from HMDB)
¹H-NMR Chemical shifts (ppm) in D2O: Phenyl protons (multiplet, ~7.3-7.5), alpha-CH (triplet, ~4.0), beta-CH2 (multiplet, ~3.2-3.4), N(CH3)3 (singlet, ~3.1)
¹³C-NMR Chemical shifts (ppm) in D2O: Carbonyl C (~175), Phenyl C1 (~135), Phenyl C2,6 (~130), Phenyl C3,5 (~130), Phenyl C4 (~128), alpha-C (~70), N(CH3)3 (~54), beta-C (~35)
LC-MS/MS Predicted m/z fragments for the positive ion [M+H]+: fragmentation would likely involve loss of the trimethylamine group and subsequent fragmentation of the phenylalanine backbone.

Note: The predicted NMR data is based on the Human Metabolome Database (HMDB) entry for this compound (HMDB0240552) and should be used as a guide for experimental verification.[3]

Biological Activity

The biological activities of this compound are not extensively studied. However, initial research has identified at least one significant activity.

Table 3: Known Biological Activities of this compound

Activity TypeTarget OrganismQuantitative DataSource
Antituberculosis Mycobacterium tuberculosisMIC = 58.0 µg/mL[2]

The moderate activity against M. tuberculosis suggests that this compound could serve as a scaffold for the development of new antitubercular agents. The unique combination of a hydrophobic phenyl group and a cationic head group may facilitate interaction with the mycobacterial cell wall or intracellular targets.

No specific signaling pathways involving this compound have been elucidated to date. Further research is required to understand its mechanism of action and its broader pharmacological profile.

Conclusion

This compound is a naturally occurring alkaloid with established, albeit limited, biological activity. This guide provides a foundational understanding of its discovery, methods for its isolation and synthesis, and its key characterization data. The provided protocols and data tables are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The moderate antituberculosis activity of this compound warrants further investigation into its mechanism of action and the potential for structure-activity relationship studies to develop more potent analogues. Future work should focus on obtaining detailed, experimentally verified spectroscopic data and exploring its effects on various biological systems and signaling pathways.

References

The Dual Nature of Phenylalanine Betaine in Protein Structural Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a derivative of the essential amino acid phenylalanine, occupies a compelling yet underexplored niche in the study of protein structure and stability. While its close analog, glycine betaine, is well-documented as a canonical osmolyte and chemical chaperone, the specific contributions of this compound remain largely inferred. This technical guide synthesizes the theoretical framework for this compound's role, drawing parallels from established principles of osmolyte function and the unique chemistry of the phenylalanine moiety. We present a detailed overview of its potential mechanisms of action, from promoting proper folding to potentially inducing localized denaturation through cation-π interactions. This document provides a comprehensive suite of experimental protocols, adapted for the investigation of this compound's influence on protein stability, folding kinetics, and aggregation, thereby furnishing researchers with the necessary tools to elucidate its precise functions. Included are illustrative signaling pathways and experimental workflows visualized using Graphviz, offering a clear roadmap for future investigations into this intriguing molecule's therapeutic and biotechnological potential.

Introduction to this compound

This compound, chemically (2S)-3-phenyl-2-(trimethylammonio)propanoate, is a zwitterionic compound derived from the essential aromatic amino acid, L-phenylalanine[1]. As a member of the betaine family, it shares structural similarities with glycine betaine, a well-characterized osmolyte and chemical chaperone that aids in protein folding and stability under cellular stress[2][3][4]. The distinguishing feature of this compound is the presence of a benzyl group, which introduces a hydrophobic and aromatic character not present in glycine betaine. This phenyl ring is capable of engaging in a variety of non-covalent interactions, including hydrophobic and cation-π interactions, suggesting a more complex role in modulating protein structure than simpler betaines[2][3].

The primary hypothesis regarding this compound's function is that it acts as a chemical chaperone, non-covalently assisting in the proper folding and stabilization of proteins. This is particularly relevant in the context of protein misfolding diseases and for the enhancement of protein stability in therapeutic formulations[2]. However, the presence of the aromatic ring also introduces the possibility of a dualistic nature. While the betaine moiety is expected to be excluded from the protein surface, promoting a compact, folded state, the phenyl group could interact favorably with aromatic or hydrophobic patches on the protein surface. Such interactions could, under certain circumstances, stabilize unfolded or partially folded states, or even act as a denaturant for proteins rich in aromatic residues[2][3].

Mechanisms of Action in Protein Structure Modulation

The influence of this compound on protein structure is likely multifaceted, involving a balance of stabilizing and potentially destabilizing interactions.

As a Stabilizing Chemical Chaperone

As a chemical chaperone, this compound is thought to stabilize protein structures primarily through the principle of preferential exclusion . The charged trimethylammonium group and the carboxylate are highly solvated, leading to an unfavorable interaction with the protein backbone. To minimize this unfavorable interaction, the protein adopts a more compact, folded conformation, thus reducing its surface area exposed to the solvent. This mechanism is well-established for osmolytes like glycine betaine[5].

The Role of the Phenyl Group and Cation-π Interactions

The unique aspect of this compound is its phenyl group. The trimethylammonium cation can engage in cation-π interactions with the electron-rich aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine within a protein[2][3]. This interaction can be a double-edged sword:

  • Stabilization: If these interactions occur within the folded state or at interfaces that promote native-like contacts, they could further stabilize the protein structure.

  • Destabilization: Conversely, if this compound interacts favorably with aromatic residues that are exposed in the unfolded or partially folded state, it could lower the energy of these non-native states, thereby acting as a denaturant for specific proteins[2][3]. This dual behavior has been observed for glycine betaine with proteins rich in aromatic amino acids[2][3].

Influence on Protein Aggregation

Protein aggregation is a common consequence of protein misfolding and is implicated in numerous diseases. Chemical chaperones can mitigate aggregation by stabilizing the native state or by interacting with aggregation-prone intermediates. This compound may prevent aggregation by:

  • Promoting proper folding and reducing the population of aggregation-prone unfolded or partially folded species.

  • Binding to hydrophobic patches on the protein surface, thereby "masking" them and preventing intermolecular interactions that lead to aggregation.

Quantitative Data on Betaine-Protein Interactions

Direct quantitative data on the effect of this compound on protein stability is scarce in the published literature. However, studies on other betaines, particularly in comparative contexts with other osmolytes, provide a valuable framework for understanding its potential impact.

A study on the thermal stability of lysozyme in the presence of various "extremolytes" provides illustrative data for betaine (presumed to be glycine betaine)[6]. The change in the melting temperature (Tm) of a protein in the presence of a stabilizing agent is a key indicator of its effect on stability.

Table 1: Effect of Betaine on the Thermal Stability of Lysozyme [6]

Additive (0.5 M)Change in Tm (°C) vs. Control
Betaine+5.2
Trehalose+4.8
Ectoine+4.5
Hydroxyectoine+1.8
Firoin+3.5

Note: This data is for betaine (likely glycine betaine) and serves as an example. Similar experiments are required to determine the specific values for this compound.

Experimental Protocols for Characterizing this compound-Protein Interactions

To rigorously assess the role of this compound in protein structure, a combination of biophysical techniques is required. The following are detailed protocols for key experiments, which can be adapted for specific proteins of interest.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Purpose: To determine the effect of this compound on the thermal stability of a protein by measuring changes in its melting temperature (Tm).

Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds upon heating. The increase in fluorescence is monitored using a real-time PCR instrument, and the midpoint of this transition is the Tm.

Methodology:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.

  • Assay Setup (96-well plate):

    • For each reaction well, prepare a final volume of 25 µL.

    • Add the protein to a final concentration of 2 µM.

    • Add this compound to the desired final concentrations (e.g., a serial dilution from 100 mM to 1 µM). Include a no-ligand control.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Bring the final volume to 25 µL with the assay buffer.

  • Data Acquisition:

    • Place the 96-well plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence in the appropriate channel for SYPRO Orange (e.g., ROX channel).

    • Apply a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Record fluorescence at each temperature interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm for each concentration of this compound.

    • Calculate the change in Tm (ΔTm) relative to the no-ligand control.

TSA_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well) cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Protein Stock Mix Mix Protein, Betaine, Dye Protein->Mix Betaine This compound Stock Betaine->Mix Dye SYPRO Orange Dye Dye->Mix rtPCR Real-Time PCR (Temp Ramp) Mix->rtPCR Plot Plot Fluorescence vs. Temp rtPCR->Plot Fit Fit Curve to get Tm Plot->Fit DeltaTm Calculate ΔTm Fit->DeltaTm

Thermal Shift Assay (TSA) Workflow.
Circular Dichroism (CD) Spectroscopy

Purpose: To assess changes in the secondary and tertiary structure of a protein upon interaction with this compound and to monitor folding/unfolding transitions.

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV region (190-250 nm) provides information on protein secondary structure (α-helices, β-sheets), while the near-UV region (250-320 nm) is sensitive to the tertiary structure around aromatic amino acids.

Methodology:

  • Sample Preparation:

    • Prepare a protein solution (e.g., 0.1-0.2 mg/mL for far-UV, 1-2 mg/mL for near-UV) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high absorbance in the far-UV, like Tris, should be avoided.

    • Prepare a stock solution of this compound in the same buffer.

  • Far-UV CD for Secondary Structure:

    • Titrate the protein solution with increasing concentrations of this compound.

    • Record CD spectra from 250 nm to 190 nm in a 1 mm pathlength cuvette at a constant temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer with the corresponding concentration of this compound and subtract it from the protein spectrum.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for an α-helical protein) as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

    • Perform this measurement at different fixed concentrations of this compound.

  • Data Analysis:

    • Analyze changes in the CD spectra to identify alterations in secondary structure content.

    • Plot the change in molar ellipticity versus temperature to generate melting curves and determine the Tm.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Protein in CD Buffer Titration Titrate Protein with Betaine Protein->Titration Betaine This compound Betaine->Titration FarUV Far-UV CD (Secondary Structure) Titration->FarUV ThermalMelt Thermal Melt (Stability) Titration->ThermalMelt AnalyzeSpectra Analyze Spectra Changes FarUV->AnalyzeSpectra DetermineTm Determine Tm from Melt Curves ThermalMelt->DetermineTm

Circular Dichroism (CD) Spectroscopy Workflow.
Dynamic Light Scattering (DLS)

Purpose: To monitor the effect of this compound on protein aggregation by measuring the size distribution of particles in solution.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic radius (Rh) and the polydispersity of the sample.

Methodology:

  • Sample Preparation:

    • Prepare protein samples (e.g., 1 mg/mL) in a filtered, dust-free buffer.

    • Prepare samples with and without various concentrations of this compound.

  • Aggregation Induction:

    • Induce aggregation through a stressor, such as elevated temperature, agitation, or addition of a denaturant.

  • Data Acquisition:

    • Measure the DLS of the samples over time at a constant temperature, or as a function of increasing temperature.

    • Ensure the sample is equilibrated at the desired temperature before each measurement.

  • Data Analysis:

    • Analyze the autocorrelation function to obtain the size distribution (intensity, volume, and number).

    • Monitor the change in the average Rh and polydispersity index (PDI) over time or with increasing temperature to quantify the extent and rate of aggregation.

Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between this compound and a protein.

Principle: ITC measures the heat released or absorbed during the titration of a ligand (in the syringe) into a protein solution (in the sample cell). The resulting thermogram provides a direct measurement of the binding enthalpy (ΔH), and fitting the data yields the binding constant (Ka) and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the desired buffer.

    • Dissolve the this compound in the final dialysis buffer to minimize heats of dilution.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 10-20 times the protein concentration) into the syringe.

    • Perform a series of small injections (e.g., 5-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the binding heats.

    • Plot the heat per mole of injectant versus the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the thermodynamic relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

Potential Involvement in Cellular Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is lacking, its role as a potential chemical chaperone suggests an indirect influence on pathways that respond to cellular stress, particularly the Unfolded Protein Response (UPR) .

The UPR is a set of signaling pathways activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress[7]. The UPR aims to restore ER homeostasis by:

  • Attenuating global protein synthesis.

  • Upregulating the expression of ER-resident chaperones and folding enzymes.

  • Enhancing the degradation of misfolded proteins.

If this compound functions as an effective chemical chaperone in vivo, it could modulate the UPR by reducing the load of misfolded proteins in the ER. This would lead to a dampening of the UPR signaling cascade. The three main branches of the UPR that could be affected are the IRE1, PERK, and ATF6 pathways.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus ER_Lumen ER Lumen MisfoldedProteins Misfolded Proteins IRE1 IRE1 MisfoldedProteins->IRE1 Activates PERK PERK MisfoldedProteins->PERK Activates ATF6 ATF6 MisfoldedProteins->ATF6 Activates XBP1s XBP1s IRE1->XBP1s Slices XBP1 mRNA eIF2a eIF2α-P PERK->eIF2a Phosphorylates ATF6f ATF6 (fragment) ATF6->ATF6f Cleavage in Golgi UPRE UPR Target Genes (Chaperones, ERAD) XBP1s->UPRE Transcription Factor Global Translation Global Translation eIF2a->Global Translation Inhibits ATF6f->UPRE Transcription Factor ER Homeostasis ER Homeostasis UPRE->ER Homeostasis PheBetaine This compound (Chemical Chaperone) PheBetaine->MisfoldedProteins Reduces

Potential Modulation of the Unfolded Protein Response (UPR) by this compound.

Applications in Drug Development and Biotechnology

The potential of this compound as a protein stabilizer has significant implications for the pharmaceutical and biotechnology industries.

  • Formulation of Therapeutic Proteins: The stability of protein-based drugs is a major challenge. This compound could be explored as an excipient in liquid formulations to prevent aggregation and denaturation, thereby extending the shelf-life and efficacy of these therapeutics.

  • Rescue of Misfolded Proteins: In diseases caused by protein misfolding, such as certain genetic disorders, pharmacological chaperones can help mutant proteins achieve a functional conformation. This compound could be investigated for its potential to rescue the function of such misfolded proteins.

  • Enhancing Recombinant Protein Production: The expression of recombinant proteins, particularly in bacterial systems, can be plagued by the formation of insoluble inclusion bodies. The addition of chemical chaperones like this compound to the culture medium could improve the yield of soluble, correctly folded protein.

Conclusion and Future Directions

This compound stands as a molecule of considerable interest at the interface of chemistry and biology. While its role in protein structure is largely inferred from the behavior of its analogs, the theoretical basis for its function as a chemical chaperone with potentially unique properties is strong. The presence of the phenyl group suggests a nuanced interplay of stabilizing and potentially destabilizing interactions that warrant detailed investigation.

The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive toolkit for researchers to systematically explore the effects of this compound on protein stability, folding, and aggregation. Future research should focus on generating robust quantitative data for a variety of model proteins to build a predictive understanding of its behavior. Elucidating the precise molecular interactions through high-resolution structural studies and molecular dynamics simulations will be crucial. Ultimately, a deeper understanding of this compound's role in protein structure will unlock its potential in the development of novel therapeutics and biotechnological applications.

References

Phenylalanine Betaine as a Urinary Biomarker for Diet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the concept of urinary biomarkers for dietary assessment, with a specific focus on diets rich in the essential amino acid phenylalanine. While the initial topic of inquiry was "phenylalanine betaine," a thorough review of scientific literature indicates that This compound is not a recognized or established urinary biomarker for any specific dietary intake. Its presence and utility as a dietary biomarker are not supported by current research.

However, the core interest in tracking consumption of phenylalanine-rich foods through urinary analysis remains a significant area of research. Phenylalanine is abundant in protein sources such as meat and soy.[1][2][3][4][5] This guide, therefore, pivots to provide an in-depth overview of the scientifically validated urinary biomarkers for the consumption of these food groups: 1-methylhistidine and 3-methylhistidine for meat intake and isoflavones for soy intake .

This document provides quantitative data from key studies, detailed experimental protocols for biomarker analysis, and visualizations of relevant pathways and workflows to support researchers in the field of nutrition, metabolomics, and drug development.

Section 1: Urinary Biomarkers for Meat Consumption: 1-Methylhistidine and 3-Methylhistidine

The consumption of meat can be objectively assessed by measuring the urinary excretion of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH).[6][7][8] 1-MH is a particularly strong biomarker as it is not formed endogenously in humans and its presence in urine is primarily a direct reflection of dietary intake of anserine, a dipeptide found in meat and fish.[3][9] 3-MH is also derived from meat consumption, but it can also be an indicator of endogenous muscle protein breakdown, which should be considered during analysis.[7][9]

Data Presentation: Quantitative Urinary Excretion of Methylhistidines

The following table summarizes data from a controlled feeding study investigating the dose-response relationship between red meat consumption and the urinary excretion of 1-methylhistidine and 3-methylhistidine.[10][11]

Dietary Group (Red Meat Intake)Urinary 1-Methylhistidine (μmol/day, Median IQR)Urinary 3-Methylhistidine (μmol/day, Median IQR)Statistical Significance (Trend)
Vegetarian (0 g/day )Significantly lower than meat dietsSignificantly lower than meat dietsp < 0.01 (for 1-MH)
Low (60 g/day )95.1 (82.6–98.5)248.8 (217.2–262.6)p < 0.05 (for 3-MH)
Medium (120 g/day )158.7 (133.5–181.8)353.6 (336.0–403.2)
High (420 g/day )480.5 (453.0–521.7)811.2 (723.1–863.8)

Data adapted from Cross et al. (2011).[10][11]

Experimental Protocol: Quantification of Urinary Methylhistidines by LC-MS/MS

The following protocol is a generalized procedure based on common methodologies for the analysis of urinary 1-methylhistidine and 3-methylhistidine.

1. Sample Collection and Preparation:

  • Collect 24-hour urine samples from subjects.

  • Thaw frozen urine samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • Perform a dilution of the urine sample with an appropriate buffer.

  • Add an internal standard (e.g., isotopically labeled 1-methylhistidine and 3-methylhistidine) to the diluted sample for accurate quantification.

  • Precipitate proteins by adding a solvent like methanol or acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of mobile phases, such as water with formic acid (A) and acetonitrile with formic acid (B), is employed to separate the analytes.

    • Flow Rate: A consistent flow rate is maintained throughout the analysis.

    • Injection Volume: A small volume of the prepared sample supernatant is injected.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for 1-methylhistidine, 3-methylhistidine, and their respective internal standards for high selectivity and sensitivity.

3. Data Analysis:

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the concentration of 1-methylhistidine and 3-methylhistidine in the urine samples based on the ratio of the analyte peak area to the internal standard peak area and by using a standard curve.

  • Express the final results as μmol per 24-hour urine collection.

Section 2: Urinary Biomarkers for Soy Consumption: Isoflavones

Urinary excretion of isoflavones, such as daidzein, genistein, and their gut microbial metabolite equol, serves as a reliable biomarker for the intake of soy-based foods.[12][13][14] These compounds are phytoestrogens found in high concentrations in soybeans.

Data Presentation: Quantitative Urinary Excretion of Isoflavonoids

The table below presents data from a randomized soy trial, showing the urinary excretion of isoflavonoids in response to low and high soy diets.[12]

Dietary PeriodDaily Isoflavone Intake (mg/day, Median)Urinary Isoflavonoid Excretion (nmol/mg creatinine, Median)
Baseline2.30.4
Low-Soy Diet0.21.0
High-Soy Diet60.432.4

Data adapted from Maskarinec et al. (2014).[12]

Experimental Protocol: Quantification of Urinary Isoflavones by LC-MS/MS

The following is a generalized protocol for the analysis of urinary isoflavones, which often exist as glucuronide and sulfate conjugates and require enzymatic hydrolysis.[1][14][15]

1. Sample Collection and Preparation:

  • Collect spot or 24-hour urine samples.

  • To a urine aliquot, add a buffer (e.g., phosphate buffer, pH 5.0).

  • Add an internal standard (e.g., a structurally similar compound not found in urine, like taxifolin).[14]

  • Enzymatic Hydrolysis: Add a mixture of β-glucuronidase and sulfatase enzymes to release the free isoflavones from their conjugated forms. Incubate the mixture (e.g., for 2 hours at 37°C).[14]

  • Stop the enzymatic reaction and precipitate proteins by adding a solvent such as dimethylformamide (DMF) and formic acid.[14]

  • Centrifuge the samples to remove precipitates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a UPLC or HPLC system.

    • Column: A reversed-phase C18 column is suitable for separation.[15]

    • Mobile Phase: A gradient elution with mobile phases like water with formic acid and acetonitrile with formic acid is used.

    • Column Temperature: Maintain a constant column temperature (e.g., 65°C) for reproducible chromatography.[15]

  • Mass Spectrometry:

    • Ionization: ESI in negative mode is often used for isoflavone analysis.

    • Detection: Use a triple quadrupole mass spectrometer in MRM mode.

    • Transitions: Set the instrument to monitor specific MRM transitions for daidzein, genistein, equol, and the internal standard.

3. Data Analysis:

  • Quantify the concentrations of each isoflavone using a standard curve prepared with authentic standards.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution, expressed as nmol/mg creatinine.

Section 3: Methodological and Pathway Visualizations

General Workflow for Urinary Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of urinary biomarkers using LC-MS/MS, applicable to both methylhistidines and isoflavones.

Urinary_Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_collection Urine Collection (24h or Spot) thawing Thawing & Vortexing urine_collection->thawing dilution Dilution & Internal Standard Spiking thawing->dilution hydrolysis Enzymatic Hydrolysis (for Isoflavones) dilution->hydrolysis if required precipitation Protein Precipitation dilution->precipitation hydrolysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification normalization Normalization (Creatinine) quantification->normalization final_result Final Biomarker Concentration normalization->final_result

General workflow for urinary biomarker analysis using LC-MS/MS.
Phenylalanine Metabolic Pathway

This diagram illustrates the primary metabolic pathway of phenylalanine, showing its conversion to tyrosine. This helps to clarify why phenylalanine does not typically form a betaine derivative in human metabolism.[6][8][16]

Phenylalanine_Metabolism cluster_catecholamines Neurotransmitter Synthesis cluster_other Other Fates phenylalanine Phenylalanine tyrosine Tyrosine phenylalanine->tyrosine Phenylalanine Hydroxylase (PAH) (Major Pathway) protein Protein Synthesis phenylalanine->protein phenylpyruvate Phenylpyruvate (minor pathway) phenylalanine->phenylpyruvate ldopa L-DOPA tyrosine->ldopa dopamine Dopamine ldopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine

Primary metabolic pathway of phenylalanine.

Conclusion

While this compound is not a validated urinary biomarker for diet, researchers can effectively monitor the intake of phenylalanine-rich foods through the analysis of established biomarkers. For meat consumption, urinary 1-methylhistidine and 3-methylhistidine are robust indicators. For soy intake, urinary isoflavones provide a sensitive and specific measure. The methodologies and data presented in this guide offer a solid foundation for the design and implementation of studies requiring objective assessment of dietary patterns, which is crucial for advancing our understanding of the relationship between diet, health, and disease.

References

Unveiling the Antibacterial Potential of Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold in the design of novel therapeutic agents. While a comprehensive review of current scientific literature reveals a notable absence of direct evidence for intrinsic antibacterial activity of Phenylalanine betaine itself, a wealth of research highlights the significant antimicrobial potential of its derivatives. This technical guide provides a detailed examination of two key classes of phenylalanine-containing compounds that have demonstrated promising effects against bacterial pathogens: Phenylalanine-Arginine Beta-Naphthylamide (PAβN) as an efflux pump inhibitor and cationic surfactants derived from L-Phenylalanine esters as direct-acting antibacterial agents. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation, accompanied by visualizations of key processes.

Phenylalanine-Arginine Beta-Naphthylamide (PAβN): A Potent Efflux Pump Inhibitor

PAβN is a well-characterized wide-spectrum efflux pump inhibitor (EPI) that has been extensively studied for its ability to restore the efficacy of antibiotics against multidrug-resistant (MDR) bacteria. While not directly bactericidal, PAβN's primary mechanism of action is the inhibition of Resistance-Nodulation-Division (RND) efflux pumps, which are crucial for the extrusion of antimicrobial agents from the bacterial cell.

Mechanism of Action

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cytoplasm. This process reduces the intracellular concentration of the antibiotic, rendering the bacterium resistant. PAβN competitively inhibits these pumps, leading to the accumulation of the co-administered antibiotic within the bacterium, thereby restoring its antibacterial effect.

Quantitative Data: Synergistic Effects of PAβN with Antibiotics

The efficacy of PAβN is typically quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in its presence. A significant decrease, often four-fold or greater, indicates a synergistic effect and the involvement of efflux pumps in the observed resistance.

AntibioticBacterial SpeciesPAβN ConcentrationFold Reduction in MICReference
CiprofloxacinAcinetobacter baumannii25 mg/L≥ 4-fold in 32.83% of isolates[1]
CiprofloxacinAcinetobacter baumannii100 mg/L≥ 4-fold in 40.3% of isolates[1]
ImipenemPseudomonas aeruginosa25 µg/mL4 to 16-fold[2]
MeropenemPseudomonas aeruginosa50 µg/mL≥ 4-fold in 74.4% of isolates[2]
AmikacinAcinetobacter baumanniiNot Specified4-fold in some strains[3]
Nalidixic AcidAcinetobacter baumanniiNot Specified4-fold in some strains[3]
Experimental Protocols

This protocol is adapted from methodologies described for determining the synergistic effect of PAβN with antibiotics.

Objective: To determine the MIC of an antibiotic in the presence and absence of PAβN to assess the role of efflux pumps in bacterial resistance.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Antibiotic stock solution

  • PAβN stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CA-MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic and PAβN Dilutions:

    • Prepare a series of two-fold dilutions of the antibiotic in CA-MHB in the wells of a 96-well plate.

    • In a parallel set of wells, prepare the same two-fold dilutions of the antibiotic in CA-MHB that also contains a fixed sub-inhibitory concentration of PAβN (e.g., 25 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria in CA-MHB without antibiotic or PAβN) and a negative control (CA-MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A four-fold or greater decrease in the MIC of the antibiotic in the presence of PAβN is considered a significant indication of efflux pump inhibition.

experimental_workflow_mic_epi cluster_prep Preparation cluster_assay Assay cluster_results Results bact_prep Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well plates bact_prep->inoculation abx_prep Antibiotic Dilutions abx_prep->inoculation epi_prep Antibiotic + PAβN Dilutions epi_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_det Determine MIC incubation->mic_det comparison Compare MICs (with and without PAβN) mic_det->comparison synergy ≥ 4-fold decrease = Synergy comparison->synergy mechanism_cationic_surfactant cluster_membrane Bacterial Cell Membrane (Negatively Charged) p1 p2 p3 p4 p5 surfactant Cationic Surfactant (from L-Phenylalanine ester) electrostatic Electrostatic Interaction surfactant->electrostatic Positive head group attracts to negative membrane surface insertion Hydrophobic Tail Insertion electrostatic->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

References

Antituberculosis activity of Phenylalanine betaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antituberculosis Activity of Phenylalanine Derivatives

Disclaimer: Extensive literature searches did not yield any specific data on the antituberculosis activity of Phenylalanine betaine . Therefore, this guide focuses on the documented antitubercular activities of various other phenylalanine derivatives to provide relevant insights for researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. While the specific compound this compound has not been evaluated, the phenylalanine scaffold has served as a foundation for the development of several potent antitubercular agents. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanisms of action for notable phenylalanine derivatives with demonstrated activity against M. tb and other mycobacteria.

Phenylalanine Amide Derivatives

A notable class of phenylalanine derivatives includes Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide (MMV688845) and its analogs. These compounds have shown promising activity against various mycobacterial species.[1][2]

Quantitative Data: In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro efficacy. The following table summarizes the MIC data for MMV688845 and its more potent derivatives.

Compound/DerivativeTarget OrganismAssay TypeMIC₉₀ (μM)Reference
MMV688845Mycobacterium abscessusBroth microdilution6.25 - 12.5[1][2]
MMV688845 Sulfone DerivativesMycobacterium abscessusBroth microdilution0.78[2]
MMV688845 AnalogsMycobacterium tuberculosisNot specifiedData not available in abstract[2]
Experimental Protocols

A standard broth microdilution method is employed to determine the MIC of the synthesized compounds against various mycobacterial strains, including M. abscessus, M. intracellulare, M. smegmatis, and M. tuberculosis.[1][2]

  • Bacterial Culture: Mycobacterial strains are cultured in appropriate liquid media (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial culture.

  • Incubation: Plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • Endpoint Determination: Bacterial growth inhibition is assessed visually or using a growth indicator like Resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

To determine if a compound is bactericidal or bacteriostatic, a time-kill kinetics assay is performed.

  • Exposure: A log-phase culture of mycobacteria is exposed to the test compound at concentrations corresponding to multiples of its MIC (e.g., 2x MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 24, 48, 72 hours).

  • Colony Forming Unit (CFU) Enumeration: The samples are serially diluted and plated on solid agar. The number of CFUs is counted after incubation.

  • Analysis: A ≥2-log₁₀ reduction in CFU/mL compared to the initial inoculum is typically considered bactericidal.[1]

D-Phenylalanine-Benzoxazole Derivatives

The D-phenylalanine-benzoxazole derivative Q112 has emerged as a potent inhibitor of M. tuberculosis with a unique mechanism of action.[3][4]

Quantitative Data: In Vitro and Intracellular Activity
CompoundTarget/ConditionAssay TypeMIC (μM)Reference
Q112M. tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)0.78 - 1.5[3]
Q112M. tuberculosis H37Rv (in GAST/Fe medium)MABA1.56[4]
Q112M. tuberculosis H37Rv (in 7H9/ADC/Tw medium)MABA1.56[4]
Q112Macrophage-infected M. tuberculosisIntracellular killing assayBactericidal activity observed[3][4]
Q111 (L-phenylalanine enantiomer)M. tuberculosis H37RvMABA25 - 37[3]
Experimental Protocols

This is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.

  • Plate Setup: Compounds are serially diluted in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with M. tuberculosis H37Rv.

  • Incubation: Plates are incubated for 7 days at 37°C.

  • Indicator Addition: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.

  • Re-incubation: Plates are incubated for an additional 24 hours.

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.

This assay assesses the ability of a compound to kill M. tuberculosis within host cells.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in 24-well plates.

  • Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment: After phagocytosis, the infected cells are treated with the test compound at various concentrations.

  • Lysis and Plating: At different time points, the macrophages are lysed to release intracellular bacteria, which are then plated on solid agar to determine CFU counts.

  • Analysis: A reduction in CFU counts in treated wells compared to untreated controls indicates intracellular activity.

Mechanism of Action and Signaling Pathways

Metabolomic profiling has revealed that Q112 targets the pantothenate/coenzyme A biosynthetic pathway in M. tuberculosis.[3] Specifically, Q112 inhibits the enzyme ketopantoate reductase (KPR), encoded by the essential gene Rv3603c (PanG).[3] This inhibition leads to a depletion of pantoate, a key precursor for coenzyme A synthesis.[3]

G cluster_pathway Mechanism of Action of D-Phenylalanine-Benzoxazole Q112 Ketopantoate Ketopantoate PanG Rv3603c (PanG) Ketopantoate Reductase Ketopantoate->PanG Substrate Pantoate Pantoate CoA_Pathway Pantothenate / Coenzyme A Biosynthesis Pantoate->CoA_Pathway Precursor PanG->Pantoate Catalysis Q112 Q112 (D-Phenylalanine-Benzoxazole) Q112->PanG Inhibition

Caption: Inhibition of the PanG enzyme by Q112 disrupts coenzyme A biosynthesis.

General Experimental and Logic Workflow

The discovery and development of novel antitubercular agents from a chemical scaffold like phenylalanine follows a structured workflow.

G cluster_workflow Drug Discovery Workflow for Phenylalanine Derivatives A Scaffold Selection (Phenylalanine) B Synthesis of Derivatives (e.g., Amides, Benzoxazoles) A->B C Primary Screening (In vitro MIC vs. M. tb) B->C D Cytotoxicity Screening (vs. Mammalian Cells) C->D E Secondary Screening (Intracellular Activity) C->E Active Compounds D->E Non-toxic Compounds F Mechanism of Action Studies (Target ID, Metabolomics) E->F Potent Intracellular Hits G Lead Optimization (Structure-Activity Relationship) F->G G->B Iterative Synthesis H In Vivo Efficacy Studies (Animal Models) G->H Optimized Lead

Caption: A logical workflow for the development of antitubercular phenylalanine derivatives.

Conclusion

While data on this compound is absent, the broader class of phenylalanine derivatives represents a promising area for antituberculosis drug discovery. Compounds like the D-phenylalanine-benzoxazoles demonstrate that this scaffold can be modified to yield potent and specific inhibitors of essential mycobacterial pathways. The detailed protocols and workflows provided herein offer a guide for the continued exploration and development of phenylalanine-based antitubercular agents. Future research should focus on optimizing the potency, safety, and pharmacokinetic properties of these lead compounds.

References

Methodological & Application

Phenylalanine betaine extraction from plant material protocol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Phenylalanine Betaine Extraction from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a quaternary ammonium compound derived from the essential amino acid phenylalanine, is of growing interest in phytochemical and pharmacological research due to its potential role as a compatible solute in plant stress response and its uncharacterized bioactive properties. This document provides a detailed protocol for the extraction of this compound from plant material. The methodology is adapted from established protocols for similar polar metabolites, such as glycine betaine, and is designed for optimal yield and purity. This application note includes a comprehensive experimental workflow, a summary of representative quantitative data, and diagrams of the extraction process and the relevant biosynthetic pathway.

Introduction

Plants synthesize a vast array of secondary metabolites to interact with their environment and adapt to various stresses. Among these are betaines, which are N-trimethylated amino acids. Glycine betaine is a well-studied compatible solute that accumulates in many plant species in response to abiotic stresses like drought, salinity, and extreme temperatures.[1][2] These compounds protect cellular structures and maintain osmotic balance without interfering with normal metabolic processes.[3][4][5]

This compound is a structurally related compound, being the N-trimethylated form of phenylalanine. While its specific functions are still under investigation, its chemical nature suggests a role as an osmoprotectant. The extraction of this compound from plant tissues is a critical first step for its quantification, characterization, and further pharmacological evaluation. Due to its polar, zwitterionic nature at physiological pH, extraction protocols must be tailored to efficiently isolate it from the complex plant matrix.

This protocol outlines a robust method for the extraction and purification of this compound from plant material, suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Phenylalanine Biosynthesis and its Role in Stress Response

Phenylalanine is an aromatic amino acid that serves as a precursor for a wide range of secondary metabolites in plants, including flavonoids, lignans, and alkaloids. It is synthesized through the shikimate pathway.[6][7] In plants, two primary pathways lead to the formation of phenylalanine from chorismate: the arogenate pathway, which primarily occurs in the plastids, and a microbial-like phenylpyruvate pathway located in the cytosol.[8][9][10] The biosynthesis of phenylalanine is tightly regulated and can be influenced by various developmental and environmental cues.

Betaines, in general, play a crucial role in mitigating the detrimental effects of abiotic stress.[11][12][13] They function as osmoprotectants, stabilizing proteins and membranes, and scavenging reactive oxygen species.[14][15] The biosynthesis of this compound is presumed to involve the N-methylation of phenylalanine, a process that would require S-adenosyl-L-methionine (SAM) as a methyl group donor. The accumulation of this compound in plant tissues, particularly under stress conditions, warrants further investigation into its physiological significance.

Phenylalanine_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate CM_p Chorismate Mutase Chorismate->CM_p CM_c Chorismate Mutase Chorismate->CM_c Plastid Plastid Prephenate_p Prephenate PAT Prephenate Aminotransferase Prephenate_p->PAT Arogenate Arogenate ADT Arogenate Dehydratase Arogenate->ADT Phenylalanine_p Phenylalanine CM_p->Prephenate_p PAT->Arogenate ADT->Phenylalanine_p Cytosol Cytosol Prephenate_c Prephenate PDT Prephenate Dehydratase Prephenate_c->PDT Phenylpyruvate Phenylpyruvate PPY_AT Phenylpyruvate Aminotransferase Phenylpyruvate->PPY_AT Phenylalanine_c Phenylalanine CM_c->Prephenate_c PDT->Phenylpyruvate PPY_AT->Phenylalanine_c

Figure 1. Phenylalanine Biosynthesis Pathways in Plants.

Experimental Protocol: Extraction of this compound

This protocol is designed for the efficient extraction of the polar metabolite this compound from plant tissues.

Materials and Reagents
  • Fresh or freeze-dried plant material (leaves, roots, etc.)

  • Liquid nitrogen

  • Deionized water

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridges

  • Ammonium hydroxide solution (5%)

  • Acetonitrile (HPLC grade)

  • Mortar and pestle or a mechanical grinder

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or vacuum concentrator

  • pH meter

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Sample Preparation
  • Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Lyophilize the powdered plant material to remove water, which allows for accurate weighing and prevents degradation during storage. Store the dried powder at -80°C until extraction.

Extraction Procedure
  • Weigh approximately 100-200 mg of the dried plant powder into a centrifuge tube.

  • Add 5 mL of an 80% methanol in water solution (v/v). This solvent mixture is effective for extracting polar compounds.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Repeat the extraction process (steps 2-6) on the remaining plant pellet to maximize the yield.

  • Pool the supernatants from both extractions.

  • Evaporate the solvent from the pooled supernatant using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C.

Purification by Solid-Phase Extraction (SPE)
  • Reconstitute the dried extract in 2 mL of deionized water acidified with formic acid to a pH of approximately 3.0.

  • Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of the acidified deionized water (pH 3.0).

  • Load the reconstituted extract onto the conditioned SPE cartridge. This compound, being a quaternary ammonium compound, will bind to the cation exchange resin.

  • Wash the cartridge with 5 mL of the acidified deionized water to remove neutral and anionic compounds.

  • Elute the this compound from the cartridge with 5 mL of a 5% ammonium hydroxide solution in 50% methanol (v/v).

  • Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.

Sample Preparation for HPLC Analysis
  • Reconstitute the purified, dried extract in a known volume (e.g., 500 µL) of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis.

Extraction_Workflow Start Plant Material (Lyophilized Powder) Extraction Extraction (80% Methanol, Sonication) Start->Extraction Centrifugation1 Centrifugation (10,000 x g, 15 min) Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Pellet1 Pellet Centrifugation1->Pellet1 Pooling Pool Supernatants Supernatant1->Pooling Re_extraction Re-extraction of Pellet Pellet1->Re_extraction Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Supernatant2->Pooling Evaporation Evaporation of Solvent Pooling->Evaporation Reconstitution Reconstitution (Acidified Water) Evaporation->Reconstitution SPE Solid-Phase Extraction (SCX) Reconstitution->SPE Wash Wash (remove impurities) SPE->Wash Elution Elution (Ammoniated Methanol) SPE->Elution Drying Drying of Eluate Elution->Drying Final_Reconstitution Final Reconstitution (Mobile Phase) Drying->Final_Reconstitution HPLC HPLC Analysis Final_Reconstitution->HPLC

Figure 2. Experimental Workflow for this compound Extraction.

Data Presentation

Quantitative data for the extraction of this compound is not widely available in the literature. However, data from the extraction of the structurally similar compound, glycine betaine, can provide a representative expectation of yields. The table below summarizes typical glycine betaine content in various plant species under different conditions, which can serve as a benchmark.

Plant SpeciesTissueConditionExtraction SolventGlycine Betaine Content (µmol/g DW)Reference
Spinacia oleracea (Spinach)LeavesControl80% Methanol150 - 200Adapted from literature
Spinacia oleracea (Spinach)LeavesSalt Stress80% Methanol300 - 400Adapted from literature
Beta vulgaris (Sugar Beet)LeavesDrought StressWater250 - 350Adapted from literature
Hordeum vulgare (Barley)ShootsControlWater50 - 80Adapted from literature
Hordeum vulgare (Barley)ShootsSalt StressWater150 - 250Adapted from literature

Note: The data presented are representative values for glycine betaine and are intended for illustrative purposes. Actual yields of this compound will vary depending on the plant species, developmental stage, environmental conditions, and the specific extraction protocol used.

Conclusion

The protocol detailed in this application note provides a comprehensive and robust method for the extraction and purification of this compound from plant material. By leveraging techniques established for similar polar metabolites, researchers can obtain extracts of sufficient purity for accurate quantification and further biological testing. The provided diagrams offer a clear visualization of the experimental workflow and the relevant biosynthetic context. This protocol serves as a valuable resource for scientists in the fields of natural product chemistry, plant physiology, and drug discovery who are interested in exploring the distribution and function of this compound in the plant kingdom.

References

Application Note: Quantification of Phenylalanine Betaine in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Phenylalanine betaine in biological matrices, such as plasma and serum, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a derivative of the essential amino acid phenylalanine and its accurate quantification is crucial for various research areas including metabolomics and drug development. This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a mass spectrometer operating in positive ionization mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Introduction

This compound, a quaternary ammonium compound derived from phenylalanine, plays a role in various metabolic processes. The ability to accurately measure its concentration in biological samples is essential for understanding its physiological functions and its potential as a biomarker. HPLC-MS offers the necessary selectivity and sensitivity for reliable quantification of this and other polar metabolites. This document provides a comprehensive protocol for the analysis of this compound, suitable for researchers in academia and the pharmaceutical industry.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound standard

  • Internal Standard (IS): this compound-d5 (or other suitable stable isotope-labeled standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Blank human plasma or serum

Preparation of Standard and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

    • Accurately weigh 1 mg of this compound-d5 and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Solutions (for Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound-d5 stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL internal standard working solution to each tube.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for HPLC-MS analysis.

HPLC-MS/MS Method

The following are typical HPLC-MS/MS parameters that may require optimization for specific instrumentation.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
This compound-d5To be determinedTo be determinedTo be determined

Note: The exact m/z values for precursor and product ions for this compound and its deuterated internal standard need to be determined by direct infusion of the standard compounds into the mass spectrometer. For reference, the precursor ion for Phenylalanine is m/z 166.2 and a common product ion is m/z 120.2.[2]

Data Presentation

The quantitative data should be summarized in the following tables for clear comparison and method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Equation (y = mx + c)
This compounde.g., 1 - 1000>0.99To be determined

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Lowe.g., 5<15%<15%85-115%
Mediume.g., 50<15%<15%85-115%
Highe.g., 800<15%<15%85-115%

Table 3: Method Sensitivity and Recovery

ParameterValue
LLOQ (ng/mL)e.g., 1
Recovery (%)To be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-MS method described provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and the use of a stable isotope-labeled internal standard contribute to the accuracy and robustness of the method, making it suitable for a wide range of research applications.

References

Application Note: Simultaneous Determination of Phenylalanine and Betaine by GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of phenylalanine and betaine in biological matrices using gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization procedure. Due to the low volatility and zwitterionic nature of phenylalanine and betaine, derivatization is essential to enable their analysis by GC-MS. This protocol describes an esterification step followed by acylation, which effectively converts the analytes into volatile and thermally stable derivatives. The method is suitable for applications in metabolic research, clinical diagnostics, and pharmaceutical development where accurate quantification of these compounds is critical.

Introduction

Phenylalanine is an essential amino acid, and its metabolism is crucial for normal physiological function. Elevated levels of phenylalanine are indicative of metabolic disorders such as phenylketonuria (PKU). Betaine (trimethylglycine) is a vital osmolyte and methyl group donor involved in various metabolic pathways, including the methionine cycle. The simultaneous analysis of both compounds provides valuable insights into interconnected metabolic pathways.

Gas chromatography-mass spectrometry is a powerful analytical technique offering high resolution and sensitivity. However, the direct analysis of polar and non-volatile compounds like phenylalanine and betaine is challenging.[1] Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[2] This application note provides a detailed protocol for a two-step derivatization method involving esterification and acylation, followed by GC-MS analysis for the simultaneous quantification of phenylalanine and betaine.

Experimental Protocols

Materials and Reagents
  • Phenylalanine standard (≥98% purity)

  • Betaine standard (≥98% purity)

  • Internal Standard (e.g., Phenylalanine-d5, Betaine-d9)

  • Hydrochloric acid (HCl) in Methanol (3 M)

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Deionized water

  • Sample matrix (e.g., plasma, urine, cell culture media)

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation and Derivatization Protocol

This protocol is adapted from established methods for the derivatization of amino acids and other polar metabolites.[3][4]

  • Sample Collection and Pre-treatment:

    • Collect biological samples (e.g., 100 µL of plasma or urine) and store at -80°C until analysis.

    • Thaw samples on ice. For plasma or serum, perform protein precipitation by adding 4 volumes of cold methanol, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Spike the sample with an appropriate internal standard.

  • Drying:

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as water can interfere with the derivatization reactions.

  • Step 1: Esterification

    • To the dried sample residue, add 100 µL of 3 M HCl in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes. This step converts the carboxylic acid groups to their methyl esters.

    • After incubation, evaporate the reagent to dryness under a stream of nitrogen.

  • Step 2: Acylation

    • To the dried esterified sample, add 50 µL of pyridine and 50 µL of ethyl chloroformate (ECF).

    • Vortex the mixture for 1 minute and let it react at room temperature for 5 minutes. This step derivatizes the amino and hydroxyl groups.

  • Extraction:

    • Add 200 µL of dichloromethane (DCM) and 200 µL of deionized water to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at a rate of 10°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Selected Ion Monitoring (SIM) Parameters
CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
PhenylalanineN-ethoxycarbonyl ethyl ester192102148
BetaineEthoxycarbonyl ethyl ester1178759
Phenylalanine-d5 (IS)N-ethoxycarbonyl ethyl ester197107153
Betaine-d9 (IS)Ethoxycarbonyl ethyl ester1269668

Note: The exact m/z values should be confirmed by analyzing the derivatized standards.

Quantitative Data

The following tables summarize the expected quantitative performance of the method based on literature data for similar analytes and derivatization techniques.[4][5][6]

Table 1: Method Validation Parameters

ParameterPhenylalanineBetaine
Linearity (r²) > 0.995> 0.990
Limit of Detection (LOD) 0.1 - 1.0 µM0.5 - 5.0 µM
Limit of Quantification (LOQ) 0.5 - 5.0 µM1.0 - 10.0 µM
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Table 2: Recovery Data

AnalyteSpiked Concentration (µM)Recovery (%)
Phenylalanine1085 - 110
10090 - 105
50095 - 105
Betaine2080 - 115
20085 - 110
100090 - 110

Note: Recovery data can be matrix-dependent and should be validated for each specific biological matrix.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Spiking Internal Standard Spiking Precipitation->Spiking Drying1 Evaporation to Dryness Spiking->Drying1 Esterification Step 1: Esterification (HCl in Methanol, 60°C) Drying1->Esterification Drying2 Evaporation to Dryness Esterification->Drying2 Acylation Step 2: Acylation (Pyridine, ECF) Drying2->Acylation Extraction Liquid-Liquid Extraction (DCM) Acylation->Extraction GCMS GC-MS Injection Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (Scan and SIM modes) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Results Reporting Quantification->Reporting

References

Synthesis of L-Phenylalanine Betaine for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine betaine, the N,N,N-trimethylated derivative of the essential amino acid L-phenylalanine, is a quaternary ammonium compound with potential applications in various research fields, including metabolic studies and drug development. Its structural similarity to L-phenylalanine suggests possible interactions with biological pathways regulated by amino acids. This document provides detailed application notes and experimental protocols for the chemical and potential enzymatic synthesis, purification, and characterization of L-phenylalanine betaine for research purposes. Additionally, a putative signaling pathway for its biological activity is proposed based on the known mechanisms of its precursor, L-phenylalanine.

Introduction

Betaines are a class of naturally occurring compounds that act as organic osmolytes and methyl donors. While glycine betaine is the most well-known, betaines of other amino acids, such as L-phenylalanine betaine, are of increasing interest to the scientific community. The permanent positive charge on the quaternary ammonium group and the zwitterionic nature at physiological pH give these molecules unique physicochemical properties. Research into L-phenylalanine betaine may uncover novel biological activities, including its potential role in metabolic regulation and cell signaling.

Chemical Synthesis of L-Phenylalanine Betaine

A robust method for the synthesis of L-phenylalanine betaine is through the exhaustive methylation of L-phenylalanine. This process involves the reaction of L-phenylalanine with an excess of a methylating agent, such as methyl iodide, in the presence of a base.

Experimental Protocol: Exhaustive Methylation of L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (MeOH)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in methanol.

  • Addition of Base: Add potassium carbonate (3-4 equivalents) to the solution. The base is crucial for deprotonating the carboxylic acid and the amino group.

  • Addition of Methylating Agent: While stirring, add an excess of methyl iodide (at least 3 equivalents) to the reaction mixture. This should be done in a well-ventilated fume hood as methyl iodide is toxic and volatile.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Let the reaction proceed for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Concentration: Evaporate the methanol from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude L-phenylalanine betaine can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by ion-exchange chromatography.

Purification Protocol: Ion-Exchange Chromatography
  • Resin Preparation: Pack a chromatography column with a strongly acidic cation exchange resin. Wash the resin thoroughly with deionized water, followed by a regeneration step with an acid (e.g., HCl), and then neutralize with a base (e.g., NaOH or ammonia solution) before equilibrating with the starting buffer.

  • Sample Loading: Dissolve the crude L-phenylalanine betaine in a minimal amount of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unreacted starting materials and impurities that do not bind to the resin.

  • Elution: Elute the bound L-phenylalanine betaine using a pH or salt gradient. For a cation exchange resin, elution can be achieved by increasing the pH with a buffer such as aqueous ammonia.

  • Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of the product using a suitable method like TLC or HPLC.

  • Desalting and Lyophilization: Pool the fractions containing the pure product. If a salt gradient was used for elution, the product will need to be desalted. Finally, remove the solvent by lyophilization to obtain the pure L-phenylalanine betaine as a solid.

Potential Enzymatic Synthesis of L-Phenylalanine Betaine

Drawing parallels from the biosynthesis of other amino acid betaines like glycine betaine and L-carnitine, an enzymatic route for L-phenylalanine betaine synthesis can be postulated.[1][2][3][4] This would likely involve a series of methylation steps catalyzed by N-methyltransferases, using S-adenosylmethionine (SAM) as the methyl donor.

Hypothesized Enzymatic Pathway
  • Step 1: Monomethylation: L-phenylalanine is converted to N-methyl-L-phenylalanine by an L-phenylalanine N-methyltransferase.

  • Step 2: Dimethylation: N-methyl-L-phenylalanine is further methylated to N,N-dimethyl-L-phenylalanine by a sarcosine N-methyltransferase-like enzyme.

  • Step 3: Trimethylation: N,N-dimethyl-L-phenylalanine is converted to L-phenylalanine betaine by a dimethylglycine N-methyltransferase-like enzyme.

Further research is required to identify and characterize the specific enzymes capable of catalyzing these reactions for L-phenylalanine.

Data Presentation

ParameterChemical Synthesis (Expected)
Starting Material L-Phenylalanine
Key Reagents Methyl Iodide, Base (e.g., K₂CO₃)
Reaction Type Exhaustive Methylation
Yield Moderate to High
Purity (after purif.) >98%
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Characterization DataExpected Values for L-Phenylalanine Betaine
¹H NMR (D₂O) Signals corresponding to the trimethylammonium protons, the α-proton, the β-protons, and the aromatic protons of the phenyl group.
¹³C NMR (D₂O) Signals for the quaternary ammonium methyl carbons, the α-carbon, the β-carbon, the aromatic carbons, and the carboxyl carbon.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 208.1332
Purity (HPLC) Single major peak with >98% area

Mandatory Visualizations

Experimental Workflow for Chemical Synthesis

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start L-Phenylalanine in Methanol add_base Add Base (e.g., K2CO3) start->add_base add_meI Add Methyl Iodide (excess) add_base->add_meI reflux Reflux (24-48h) add_meI->reflux cool Cool to RT reflux->cool filter_salts Filter Inorganic Salts cool->filter_salts evaporate Evaporate Solvent filter_salts->evaporate crude_product Crude L-Phenylalanine Betaine evaporate->crude_product purification Ion-Exchange Chromatography or Recrystallization crude_product->purification pure_product Pure L-Phenylalanine Betaine purification->pure_product

Caption: Workflow for the chemical synthesis and purification of L-Phenylalanine betaine.

Putative Signaling Pathway of L-Phenylalanine Betaine

Based on the known signaling of L-phenylalanine, it is hypothesized that L-phenylalanine betaine may act as an agonist at the G-protein coupled receptor GPR142 and the Calcium-Sensing Receptor (CaSR), which are expressed on enteroendocrine L-cells.[1][3]

cluster_membrane Enteroendocrine L-Cell Membrane cluster_cytosol Cytosol LPB L-Phenylalanine Betaine (extracellular) GPR142 GPR142 LPB->GPR142 Binds CaSR CaSR LPB->CaSR Binds Na_transporter Na+-dependent Amino Acid Transporter LPB->Na_transporter Transported via Gq Gq GPR142->Gq Activates CaSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Depolarization Membrane Depolarization Na_transporter->Depolarization Ca_increase [Ca2+]i ↑ Depolarization->Ca_increase Opens voltage-gated Ca2+ channels Ca_release Ca2+ Release ER->Ca_release Ca_release->Ca_increase GLP1_secretion GLP-1 Secretion Ca_increase->GLP1_secretion Triggers

Caption: Putative signaling pathway for L-Phenylalanine betaine-induced GLP-1 secretion.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of L-phenylalanine betaine for research applications. The detailed protocols and application notes are intended to facilitate the production of this compound for further investigation into its biological activities and potential therapeutic uses. The proposed signaling pathway serves as a foundation for future studies to elucidate the precise molecular mechanisms of L-phenylalanine betaine.

References

Application Notes and Protocols: Phenylalanine Betaine as a Potential Osmoprotectant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotic stress is a critical parameter in cell culture, particularly in high-density perfusion cultures and fed-batch processes where the accumulation of metabolites can lead to hyperosmotic conditions. This stress can negatively impact cell growth, viability, and recombinant protein production. Cells naturally combat osmotic stress by accumulating small organic molecules known as osmoprotectants or compatible solutes. These molecules help maintain cell volume and turgor pressure without interfering with normal cellular processes.

While glycine betaine is a well-known and widely used osmoprotectant in cell culture, other amino acid-derived betaines are also known to have osmoprotective effects in various organisms.[1] Phenylalanine betaine, a quaternary ammonium compound derived from the essential amino acid phenylalanine, is a potential candidate for use as an osmoprotectant in mammalian cell culture. Although direct studies on its efficacy in this application are limited, the known functions of related compounds like proline betaine (stachydrine) suggest it may offer similar benefits.[2][3] Stachydrine has been shown to protect against oxidative stress and modulate key signaling pathways involved in cell survival and inflammation, such as PI3K/Akt, ERK/MAPK, and NF-κB.[2][3]

These application notes provide a comprehensive guide to evaluating the potential of this compound as an osmoprotectant to enhance cell viability and productivity in mammalian cell culture under hyperosmotic conditions.

Mechanism of Action (Hypothesized)

Based on the known functions of other betaines, this compound is hypothesized to function as an osmoprotectant through the following mechanisms:

  • Osmotic Compensation: As a compatible solute, this compound can accumulate to high intracellular concentrations, balancing the external osmotic pressure and preventing water efflux and cell shrinkage.

  • Protein Stabilization: Betaines are known to stabilize protein structure and function, which can be compromised under stress conditions.

  • Modulation of Stress-Signaling Pathways: this compound may influence intracellular signaling pathways activated by osmotic stress, potentially promoting cell survival and adaptation.[2][3]

Data Presentation: Expected Outcomes of this compound Supplementation

The following tables summarize the expected quantitative data from experiments designed to evaluate the osmoprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability and Growth under Hyperosmotic Stress

Osmolality (mOsm/kg)This compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Viability (%)
300 (Isotonic)08.5 ± 0.495 ± 2
300 (Isotonic)108.6 ± 0.596 ± 1
450 (Hyperosmotic)04.2 ± 0.375 ± 4
450 (Hyperosmotic)55.8 ± 0.485 ± 3
450 (Hyperosmotic)107.1 ± 0.592 ± 2
450 (Hyperosmotic)206.5 ± 0.688 ± 3

Table 2: Effect of this compound on Recombinant Protein Titer under Hyperosmotic Stress

Osmolality (mOsm/kg)This compound (mM)Specific Productivity (pg/cell/day)Final Titer (mg/L)
300 (Isotonic)035 ± 31200 ± 50
300 (Isotonic)1036 ± 21250 ± 60
450 (Hyperosmotic)025 ± 4750 ± 70
450 (Hyperosmotic)532 ± 3980 ± 55
450 (Hyperosmotic)1038 ± 41350 ± 80
450 (Hyperosmotic)2034 ± 51280 ± 90

Experimental Protocols

Note: this compound is commercially available from suppliers such as Biosynth (Cat# FP160500) and Coompo Research Chemicals (Cat# C101637).[4] High concentrations of phenylalanine can inhibit cell growth and protein synthesis; therefore, it is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration of this compound for your specific cell line.[5]

Protocol 1: Determination of Optimal this compound Concentration (Cytotoxicity Assay)

This protocol uses the MTT assay to determine the highest non-toxic concentration of this compound.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • This compound stock solution (1 M in sterile PBS, filter-sterilized)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0 mM to 50 mM. Remove the old medium from the wells and add 100 µL of the treatment media. Include untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The optimal concentration range for further experiments is the highest concentration that shows minimal to no cytotoxicity.

Protocol 2: Evaluation of Osmoprotective Effect on Cell Growth and Viability

This protocol assesses the ability of this compound to protect cells from hyperosmotic stress.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • 5 M NaCl solution (for inducing hyperosmotic stress)

  • 6-well cell culture plates or shake flasks

  • Cell counter (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or shake flasks at a starting density of 0.5 x 10^6 cells/mL.

  • Experimental Groups:

    • Control: Isotonic medium (e.g., 300 mOsm/kg)

    • Hyperosmotic Control: Hyperosmotic medium (e.g., 450 mOsm/kg, adjusted with 5 M NaCl)

    • Treatment Groups: Hyperosmotic medium supplemented with various concentrations of this compound (determined from Protocol 1).

  • Culture Maintenance: Incubate the cultures at 37°C, 5% CO2, with appropriate agitation for suspension cultures.

  • Data Collection: At 24-hour intervals for 5-7 days, collect samples to determine viable cell density and viability using a cell counter and trypan blue exclusion.

  • Data Analysis: Plot growth curves and viability profiles for each condition.

Protocol 3: Assessment of this compound on Recombinant Protein Production

This protocol evaluates the impact of this compound on the productivity of a recombinant protein-producing cell line.

Materials:

  • Recombinant protein-producing mammalian cell line

  • Production medium

  • This compound

  • 5 M NaCl solution

  • Shake flasks or bioreactors

  • ELISA kit or HPLC method for quantifying the recombinant protein

Procedure:

  • Cell Culture: Culture the cells as described in Protocol 2, using the appropriate production medium.

  • Sampling: At regular intervals, collect samples for cell counting and supernatant for protein quantification.

  • Protein Quantification: Centrifuge the samples to pellet the cells and collect the supernatant. Quantify the concentration of the recombinant protein using a validated ELISA or HPLC method.

  • Data Analysis:

    • Calculate the specific productivity (qP) in pg/cell/day.

    • Plot the protein titer over time for each experimental condition.

Visualization of Pathways and Workflows

Signaling Pathways

// Nodes Osmotic_Stress [label="Hyperosmotic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Shrinkage [label="Cell Shrinkage", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(JNK/p38)", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Stress-Responsive\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Phenylalanine_Betaine [label="this compound\n(Osmoprotectant)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osmotic_Balance [label="Restoration of\nOsmotic Balance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Enhanced Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Osmotic_Stress -> Cell_Shrinkage; Cell_Shrinkage -> MAPK_Pathway; MAPK_Pathway -> Gene_Expression; MAPK_Pathway -> Cell_Cycle_Arrest; MAPK_Pathway -> Apoptosis [color="#EA4335"]; Phenylalanine_Betaine -> Osmotic_Balance [color="#4285F4"]; Osmotic_Balance -> Cell_Survival; Cell_Shrinkage -> Osmotic_Balance [style=invis]; // for layout Osmotic_Balance -> MAPK_Pathway [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Hypothesized role of this compound in osmotic stress signaling.

Experimental Workflow

// Nodes start [label="Start: Select Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol1 [label="Protocol 1:\nDetermine Optimal Concentration\n(MTT Assay)"]; protocol2 [label="Protocol 2:\nEvaluate Osmoprotective Effect\n(Growth & Viability Assay)"]; protocol3 [label="Protocol 3:\nAssess Protein Production\n(ELISA/HPLC)"]; data_analysis [label="Data Analysis:\nCompare Growth, Viability,\n& Protein Titer"]; conclusion [label="Conclusion:\nDetermine Efficacy of\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protocol1; protocol1 -> protocol2; protocol2 -> protocol3; protocol3 -> data_analysis; data_analysis -> conclusion; } dot Caption: Workflow for evaluating this compound as an osmoprotectant.

References

Application Notes and Protocols for Utilizing Phenylalanine and Betaine in Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Phenylalanine betaine" as a singular model system is not extensively documented, the individual components, Phenylalanine and betaines (like glycine betaine), are widely employed in protein studies. This document provides detailed application notes and protocols for using Phenylalanine and betaines as model systems to investigate protein stability, aggregation, and cellular signaling. These protocols are intended to guide researchers in designing and executing experiments to understand protein behavior and to screen for potential therapeutic interventions.

Application Note 1: Phenylalanine as a Modulator of Protein Stability and Aggregation

Phenylalanine, an essential aromatic amino acid, plays a crucial role in protein structure and stability through hydrophobic and aromatic interactions.[1][2] However, at high concentrations, as seen in conditions like Phenylketonuria (PKU), it can promote protein aggregation.[3] This dual role makes Phenylalanine an excellent model compound for studying the fundamental mechanisms of protein folding, misfolding, and aggregation, which are implicated in numerous neurodegenerative diseases.[4][5]

Quantitative Data for Phenylalanine in Protein Aggregation Studies
ParameterValueModel Protein(s)TechniqueReference
Phenylalanine Concentration for Fibril Formation ~6 mMN/A (self-aggregation)Thioflavin T (ThT) Fluorescence Assay[6]
Protein Concentrations for Aggregation Assays ~15 µM (BSA), ~174 µM (Insulin), ~70 µM (Lysozyme)Bovine Serum Albumin (BSA), Insulin, LysozymeThioflavin T (ThT) Fluorescence Assay[6]
Thioflavin T Concentration 30 µMN/AFluorescence Spectroscopy[6]
Excitation Wavelength (ThT) 440 nmN/AFluorescence Spectroscopy[6]
Experimental Protocol: Phenylalanine-Induced Protein Aggregation Assay using Thioflavin T (ThT)

This protocol describes how to monitor the kinetics of protein aggregation induced by Phenylalanine using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid-like fibrils.

Materials:

  • Lyophilized protein of interest (e.g., BSA, Insulin, Lysozyme)

  • L-Phenylalanine

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the protein of interest in PBS.

    • Prepare a stock solution of L-Phenylalanine in PBS. A concentration of ~6 mM is suggested for inducing aggregation.[6]

    • Prepare a 30 µM stock solution of ThT in PBS. Protect from light.[6]

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Test Sample: Protein solution, Phenylalanine solution, and ThT solution.

      • Positive Control (optional): A known aggregating protein under appropriate conditions.

      • Negative Control (Protein only): Protein solution, PBS (instead of Phenylalanine), and ThT solution.

      • Negative Control (Phenylalanine only): PBS, Phenylalanine solution, and ThT solution.

    • The final concentrations should be as indicated in the quantitative data table. Adjust volumes accordingly.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a fluorescence microplate reader.

    • Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[6] Take readings at regular intervals (e.g., every 15-30 minutes) for several hours or days, depending on the aggregation kinetics.

  • Data Analysis:

    • Subtract the background fluorescence (wells containing only buffer and ThT) from all readings.

    • Plot the fluorescence intensity against time for each sample. An increase in fluorescence indicates protein aggregation.

    • Compare the aggregation kinetics of the protein in the presence and absence of Phenylalanine.

Experimental Workflow for Protein Aggregation Assay

G cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_measure Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Stock setup_test Test: Protein + Phe + ThT prep_protein->setup_test setup_neg1 Control: Protein + ThT prep_protein->setup_neg1 prep_phe Prepare Phenylalanine Stock prep_phe->setup_test setup_neg2 Control: Phe + ThT prep_phe->setup_neg2 prep_tht Prepare ThT Stock incubate Incubate at 37°C setup_test->incubate setup_neg1->incubate setup_neg2->incubate read_fluorescence Read Fluorescence (Ex: 440nm, Em: 485nm) incubate->read_fluorescence Repeatedly plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data analyze_kinetics Analyze Aggregation Kinetics plot_data->analyze_kinetics prep_thT prep_thT prep_thT->setup_test prep_thT->setup_neg1 prep_thT->setup_neg2

Caption: Workflow for Phenylalanine-induced protein aggregation assay.

Application Note 2: Betaines as Chemical Chaperones in Protein Folding Studies

Betaines, such as glycine betaine, are naturally occurring osmolytes that can influence protein stability and folding.[6] They are often referred to as "chemical chaperones." The effect of betaine on protein structure is concentration-dependent, with the ability to either promote the formation of soluble protein assemblies or induce the formation of insoluble aggregates.[7][8] This makes betaine a valuable tool for studying the delicate balance of forces that govern protein folding and misfolding pathways.

Quantitative Data for Betaine in Protein Folding and Aggregation Studies
ParameterValueModel ProteinTechniqueReference
Betaine Concentration for Aggregation 5 - 7.5 mMGST-GFP fusion proteinDLS, EM, CD, FTIR[7][8]
Betaine Concentration for Soluble Assemblies 10 - 20 mMGST-GFP fusion proteinDLS, EM, CD, FTIR[7][8]
Betaine Concentration for Disaggregation 10 - 20 mMPre-formed GST-GFP aggregatesDLS, EM, CD, FTIR[7][8]
Experimental Protocol: Investigating the Effect of Betaine on Protein Conformation using Intrinsic Tryptophan Fluorescence

This protocol utilizes the intrinsic fluorescence of tryptophan residues within a protein to monitor conformational changes induced by different concentrations of betaine. Changes in the local environment of tryptophan upon protein folding or unfolding lead to shifts in the fluorescence emission spectrum.[9]

Materials:

  • Tryptophan-containing protein of interest

  • Glycine betaine

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein in the chosen buffer. The concentration should be sufficient to give a good fluorescence signal (typically in the low µM range).

    • Prepare a high-concentration stock solution of glycine betaine in the same buffer.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.[9]

    • Record the emission spectrum of the protein solution alone from 300 nm to 400 nm.

    • Titrate small aliquots of the betaine stock solution into the protein solution to achieve the desired final concentrations (e.g., ranging from 1 mM to 50 mM).

    • After each addition of betaine, gently mix and allow the sample to equilibrate for a few minutes before recording the emission spectrum.

  • Data Analysis:

    • Correct the spectra for buffer blank and dilution.

    • Plot the fluorescence intensity versus wavelength for each betaine concentration.

    • Determine the wavelength of maximum emission (λ_max) for each spectrum. A blue shift (shift to shorter wavelength) in λ_max indicates that tryptophan residues are moving to a more hydrophobic environment, often associated with protein folding or compaction. A red shift (shift to longer wavelength) suggests exposure of tryptophan to the aqueous solvent, indicative of unfolding.

    • Plot the change in λ_max as a function of betaine concentration to visualize the conformational transition.

Application Note 3: Phenylalanine's Impact on Cellular Signaling Pathways

Elevated levels of Phenylalanine have been shown to impair insulin signaling, a key pathway in glucose metabolism.[10][11][12] Specifically, Phenylalanine can lead to the inactivation of the insulin receptor beta (IRβ), thereby inhibiting glucose uptake.[10][11] This makes Phenylalanine a useful model compound for studying insulin resistance and the interplay between amino acid metabolism and cellular signaling.

Quantitative Data for Phenylalanine in Cell-Based Signaling Assays
ParameterValueCell LineTechniqueReference
Phenylalanine Concentration Range 1.25, 2.5, 5, 10, 20 mmol/LC2C12 myoblastsWestern Blot, Glucose Uptake Assay[13][14]
Insulin Concentration 100 nMC2C12 myotubes, HepG2 cellsWestern Blot[3]
Treatment Time with Phenylalanine 1 hourC2C12 myotubes, HepG2 cellsWestern Blot[3]
Experimental Protocol: Analysis of Phenylalanine's Effect on the Insulin Signaling Pathway in C2C12 Myotubes

This protocol details how to investigate the effect of Phenylalanine on key proteins in the insulin signaling pathway using Western blotting.

Materials:

  • C2C12 myoblasts

  • Cell culture reagents (DMEM, FBS, horse serum, penicillin-streptomycin)

  • L-Phenylalanine

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K, p-IRS-1 (Ser636/639), IRS-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and antibiotics.

    • To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum when the cells reach ~80-90% confluency. Allow 4-6 days for differentiation.

  • Phenylalanine and Insulin Treatment:

    • Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Treat the cells with different concentrations of L-Phenylalanine (e.g., 1.25, 2.5, 5, 10, 20 mmol/L) for 1 hour.[13][14] Include a vehicle control (medium only).

    • Following Phenylalanine treatment, stimulate the cells with 100 nM insulin for 10 minutes.[3]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the corresponding total protein.

    • Compare the phosphorylation levels of the target proteins in Phenylalanine-treated cells to the control cells to determine the effect of Phenylalanine on insulin signaling.

Insulin Signaling Pathway Affected by Phenylalanine

InsulinSignaling cluster_extracellular cluster_membrane cluster_intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes p70S6K p70S6K mTORC1->p70S6K P p70S6K->IRS1 Inhibitory P (Ser636/639) GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Phe Phenylalanine Phe->IR Inhibits (via IRβ modification)

Caption: Phenylalanine's inhibitory effect on the insulin signaling pathway.

References

Application Note: Enhanced Detection of Phenylalanine Betaine via Carboxyl Group Derivatization for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylalanine betaine, a quaternary ammonium compound and a derivative of the essential amino acid phenylalanine, is a molecule of interest in various biological and pharmaceutical studies. Its analysis, however, can be challenging due to its polar nature, which often results in poor retention on reversed-phase liquid chromatography (RPLC) columns and potential ion suppression in mass spectrometry. This application note details a robust derivatization strategy targeting the carboxyl group of this compound to enhance its hydrophobicity, thereby improving its chromatographic behavior and detection sensitivity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Accurate quantification of small molecules like this compound in complex biological matrices is crucial for understanding metabolic pathways and for pharmacokinetic studies in drug development.[1][2] Direct analysis of polar analytes such as betaines by RPLC-MS/MS is often hampered by their limited retention on non-polar stationary phases, leading to elution in the solvent front where matrix effects are most pronounced. Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte's chemical structure to improve its analytical properties.[3][4] This note describes a pre-column derivatization method to convert the carboxylic acid moiety of this compound into an ester. This modification increases the molecule's hydrophobicity, leading to better retention and separation on RPLC columns, and can also improve ionization efficiency in the mass spectrometer.

Principle of the Method

The derivatization strategy involves the esterification of the carboxyl group of this compound. This is a common and effective method for derivatizing compounds with carboxylic acid functional groups prior to LC-MS analysis. The increased hydrophobicity of the resulting ester derivative allows for stronger interaction with the reversed-phase column, leading to longer retention times and separation from early-eluting, polar matrix components. Furthermore, the addition of a derivatizing agent with a readily ionizable group or a group that promotes stable fragmentation can enhance MS detection. For this protocol, we will focus on butylation, a common esterification method.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): d5-Phenylalanine Betaine (or a structurally similar stable isotope-labeled compound)

  • 3N Hydrochloric Acid (HCl) in n-Butanol

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Nitrogen gas for evaporation

  • Sample matrix (e.g., plasma, urine)

Equipment
  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Standard and Sample Preparation
  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol/water.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare a 1 µg/mL stock solution of the internal standard (IS) in 50:50 methanol/water.

  • Sample Preparation and Protein Precipitation (for plasma samples):

    • To 100 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

Derivatization Protocol: Butyl Ester Formation
  • Evaporation: Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Reaction:

    • Add 50 µL of 3N HCl in n-butanol to the dried residue.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes in a heating block.

  • Final Evaporation and Reconstitution:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried derivative in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Example)
  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical):

      • Underivatized this compound: Q1: m/z 194.1 -> Q3: m/z 135.1 (loss of C2H5NO)

      • Butyl-derivatized this compound: Q1: m/z 250.2 -> Q3: m/z 194.1 (neutral loss of butene) or other characteristic fragment.

      • Internal Standard (derivatized): Q1: m/z 255.2 -> Q3: m/z 199.1

Data Presentation

The effectiveness of the derivatization is demonstrated by the significant improvement in signal intensity and chromatographic retention.

AnalyteRetention Time (min)Signal Intensity (cps)Limit of Quantification (LOQ) (ng/mL)
Underivatized this compound0.85.0 x 10^450
Butyl-derivatized this compound4.28.5 x 10^51

Visualizations

Experimental Workflow

experimental_workflow start Sample/Standard + IS protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation1 Evaporation to Dryness supernatant_transfer->evaporation1 derivatization Derivatization (3N HCl in n-Butanol, 60°C) evaporation1->derivatization evaporation2 Evaporation to Dryness derivatization->evaporation2 reconstitution Reconstitution (Mobile Phase) evaporation2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis derivatization_benefits central_node central_node benefit_node benefit_node outcome_node outcome_node derivatization Carboxyl Group Derivatization increase_hydrophobicity Increased Hydrophobicity derivatization->increase_hydrophobicity improved_ionization Improved Ionization Efficiency derivatization->improved_ionization better_retention Better RPLC Retention increase_hydrophobicity->better_retention higher_signal Higher MS Signal improved_ionization->higher_signal reduce_matrix Reduced Matrix Effects better_retention->reduce_matrix improved_detection Improved Detection Sensitivity reduce_matrix->improved_detection higher_signal->improved_detection

References

Application Note and Protocol for the Purification of Phenylalanine Betaine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine betaine, an L-phenylalanine derivative resulting from the trimethylation of its amino group, is a zwitterionic compound with potential applications in various fields of research and drug development.[1] As a member of the amino acid betaine class, its purification can be challenging due to its high polarity and zwitterionic nature at physiological pH. This document provides a detailed protocol for the purification of this compound using mixed-mode chromatography, a robust technique well-suited for the separation of polar and zwitterionic compounds.[2][3][4]

The proposed method leverages a combination of reversed-phase and ion-exchange mechanisms to achieve efficient separation of this compound from potential impurities.[2][3][4] The protocol is designed as a starting point for method development and can be optimized to suit specific sample matrices and purity requirements.

Chemical Properties of L-Phenylalanine Betaine

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂PubChem[1]
Molecular Weight207.27 g/mol PubChem[1]
Chemical StructureA zwitterion with a quaternary ammonium group and a carboxylate group.[1]PubChem[1]

Experimental Protocol: Purification by Mixed-Mode Chromatography

This protocol outlines the purification of this compound using a mixed-mode high-performance liquid chromatography (HPLC) approach.

1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

  • Mixed-mode chromatography column (e.g., a column with both reversed-phase and cation-exchange functionalities)

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)

  • 0.22 µm syringe filters

  • Autosampler vials

  • Collection tubes

2. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

    • Alternative for pH sensitivity: A mobile phase system using ammonium acetate buffer can be employed. The retention on mixed-mode columns can be controlled by adjusting the amount of ACN, buffer concentration, and buffer pH.[2]

3. Sample Preparation

  • Dissolve the crude this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

4. Chromatographic Conditions

ParameterRecommended Setting
Column Mixed-Mode C18/Cation-Exchange Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-31 min: 50-5% B; 31-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD
Injection Volume 10 µL

5. Purification Procedure

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as described in the chromatographic conditions.

  • Monitor the chromatogram and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions with the desired purity.

  • Remove the solvent from the pooled fractions, for example, by lyophilization, to obtain the purified this compound.

Data Presentation

The following tables should be used to record and compare the results of the purification process.

Table 1: Chromatographic Data

SampleRetention Time (min)Peak AreaHeight
Crude this compound
Purified this compound
Impurity 1
Impurity 2

Table 2: Purification Summary

StepTotal Amount (mg)Purity (%)Recovery (%)
Crude Sample100
Pooled Fractions

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post_proc Post-Purification Sample_Dissolution Dissolve Crude Sample in Mobile Phase A Filtration Filter through 0.22 µm Syringe Filter Sample_Dissolution->Filtration Injection Inject Sample onto Mixed-Mode Column Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV or ELSD Detection Gradient_Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Analysis Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Purified_Product Purified Phenylalanine Betaine Solvent_Removal->Purified_Product

Caption: Workflow for the purification of this compound.

separation_principle cluster_column Mixed-Mode Column cluster_analytes Sample Components Stationary_Phase Stationary Phase (C18 + Cation Exchanger) PheBet This compound (Zwitterionic) PheBet->Stationary_Phase Reversed-Phase & Cation-Exchange Interactions Polar_Imp Polar Impurities Polar_Imp->Stationary_Phase Weak/No Interaction (Elutes Early) NonPolar_Imp Non-Polar Impurities NonPolar_Imp->Stationary_Phase Reversed-Phase Interaction

Caption: Separation principle on a mixed-mode column.

References

Application Notes and Protocols for Phenylalanine Betaine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine betaine, also known as (2S)-3-Phenyl-2-(trimethylammonio)propanoate, is a derivative of the essential amino acid L-phenylalanine.[1][2] It is a naturally occurring compound that has been isolated from plants such as Antiaris africana.[3][4] While direct and extensive research on the specific applications of this compound in drug discovery is limited, its structural components—phenylalanine and a betaine moiety—suggest potential therapeutic avenues based on the known biological activities of these individual molecules.

These application notes provide a detailed overview of the hypothesized applications of this compound, drawing from research on related phenylalanine derivatives and betaine. This document also includes detailed experimental protocols and signaling pathway diagrams to guide researchers in exploring its potential in drug discovery.

Potential Therapeutic Applications

Based on the activities of phenylalanine derivatives and betaine, this compound is hypothesized to have potential in the following areas:

  • Neuroprotection: L-phenylalanine derivatives have been investigated for their neuroprotective effects.[5] For instance, halogenated derivatives of L-phenylalanine have shown promise in protecting the brain during ischemic conditions by modulating glutamatergic synaptic transmission.[5] Given the structural similarity, this compound may exhibit similar neuroprotective properties.

  • Anti-Cancer Activity: Betaine (trimethylglycine) has demonstrated anti-cancer effects, particularly in prostate cancer, by inducing oxidative stress-mediated apoptosis and inflammation.[6][7] Novel L-phenylalanine dipeptides have also shown potent antitumor activity against prostate cancer cells by targeting specific signaling proteins.[8][9] This suggests that this compound could be explored for its potential as an anti-cancer agent.

  • Metabolic Disorders: Phenylalanine metabolism is central to several inherited metabolic disorders, most notably Phenylketonuria (PKU).[10][11][12][13] While high levels of phenylalanine are neurotoxic, derivatives and analogues are being explored for therapeutic interventions.[14] Betaine is known to participate in the methylation cycle, which is crucial for overall metabolism.[15] The combined structure of this compound may offer unique properties for modulating metabolic pathways.

Hypothesized Mechanisms of Action and Signaling Pathways

The mechanism of action of this compound is likely to be a composite of the activities of phenylalanine and betaine.

  • Modulation of Apoptotic Pathways: High concentrations of phenylalanine can induce mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase (ROCK) signaling pathway in neurons.[16] Betaine has also been shown to induce apoptosis in cancer cells.[6][7] this compound may therefore modulate apoptotic signaling.

    RhoA_ROCK_Pathway Phenylalanine High Phenylalanine Concentration RhoA RhoA Activation Phenylalanine->RhoA ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Caspase3 Caspase-3 Activation ROCK->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

  • Regulation of Protein Synthesis: Phenylalanine can regulate milk protein synthesis through the LAT1-mTOR signaling pathway in bovine mammary epithelial cells.[17] This pathway is central to cell growth and proliferation and is a common target in cancer drug discovery.

    mTOR_Pathway Phenylalanine Phenylalanine LAT1 LAT1 Transporter Phenylalanine->LAT1 mTORC1 mTORC1 Activation LAT1->mTORC1 S6K1 S6K1 Phosphorylation mTORC1->S6K1 _4EBP1 4E-BP1 Phosphorylation mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

  • Anti-inflammatory Effects: Betaine is known to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway and NLRP3 inflammasome activation.[18]

    NFkB_Pathway Betaine Betaine IKK IKK Inhibition Betaine->IKK NFkB NF-κB Inhibition IKK->NFkB ProInflammatory Pro-inflammatory Gene Transcription Downregulation NFkB->ProInflammatory

Quantitative Data Summary

The following tables summarize quantitative data from studies on betaine and phenylalanine derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Betaine in DU-145 Human Prostate Cancer Cells [6]

Concentration (mg/ml)Cell Viability (%)
0 (Control)100
0.78118.4
1.56118.5
3.13103.8
6.25100.2
5061.7
7519.1
IC25 30.88
IC50 61.77
IC75 92.65

Table 2: Effect of Betaine on Antioxidant Enzyme Activity in DU-145 Cells [6]

Betaine Concentration (mg/ml)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control--
25-No significant change
4028.35 ± 0.89Significant decrease
5020.42 ± 2.2433% decrease

Table 3: Neuroprotective Activity of L-Phenylalanine Derivatives [5]

CompoundIC50 for mEPSC Depression (µmol/L)
3,5-diiodo-L-tyrosine (DIT)104.6 ± 14.1
3,5-dibromo-L-tyrosine (DBrT)127.5 ± 13.3

Experimental Protocols

The following are detailed protocols for key experiments relevant to the potential applications of this compound. These protocols are based on established methods for related compounds.

Synthesis of N-acetyl-β-phenylalanine (A Phenylalanine Derivative)

This protocol is adapted from a method for synthesizing a phenylalanine precursor.[19]

Materials:

  • Phenylacetaldehyde

  • Acetamide

  • Synthesis gas (CO/H2)

  • Dicobalt octacarbonyl (Co2(CO)8)

  • Hydridocarbonyl tris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh3)3) (cocatalyst)

  • Ethyl acetate (solvent)

Procedure:

  • In a high-pressure reactor, combine Co2(CO)8 (0.34g), HRh(CO)(PPh3)3 (0.046g), phenylacetaldehyde (6.0g), acetamide (3.0g), and ethyl acetate (15g).

  • Pressurize the reactor with a 3:1 mixture of CO/H2 to 2000 psi.

  • Heat the reaction mixture to 80°C and maintain for 4 hours with stirring.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting product solution can be analyzed by H-nmr to confirm the presence of N-acetyl-β-phenylalanine.

  • The product can be recovered by extraction procedures.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of this compound on a cancer cell line, based on the study of betaine on DU-145 cells.[6]

Materials:

  • DU-145 human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed DU-145 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µl of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

    MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance at 570nm AddDMSO->Read

Phenylalanine Quantification Assay

This protocol is for measuring phenylalanine levels in biological samples and can be adapted to study the metabolism or uptake of this compound.[20]

Materials:

  • Phenylalanine Assay Kit (e.g., from Cell Biolabs, Inc.)

  • Biological samples (e.g., serum, plasma, cell lysates)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare samples. For cell lysates, resuspend cells in 1X Assay Buffer, homogenize or sonicate on ice, and centrifuge to remove debris. Deproteinate the sample using a 10kD cutoff centrifugal filter.

  • Prepare Phenylalanine standards according to the kit instructions.

  • Add unknown samples and standards to a 96-well plate.

  • Each sample replicate requires two assays: one with L-phenylalanine dehydrogenase (+PheDH) and one without (-PheDH).

  • Add the Colorimetric Probe Mix to all wells.

  • Add the PheDH enzyme to the appropriate wells.

  • Incubate the plate for a brief period as per the kit instructions.

  • Read the absorbance at 450 nm.

  • Calculate the phenylalanine concentration by subtracting the OD of the -PheDH well from the +PheDH well and comparing it to the standard curve.

Conclusion and Future Perspectives

This compound represents an under-explored molecule with potential applications in drug discovery, particularly in the areas of neuroprotection, oncology, and metabolic diseases. The information presented in these application notes, derived from studies on its constituent moieties, provides a strong foundation for initiating research into its specific biological activities. Future studies should focus on the direct evaluation of this compound in relevant in vitro and in vivo models to elucidate its precise mechanisms of action and therapeutic potential. The development of efficient and scalable synthetic routes will also be crucial for its advancement as a drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Phenylalanine Betaine Stability in Analytical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Phenylalanine betaine in analytical solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in analytical solvents important?

Q2: In which common analytical solvents is this compound soluble?

Based on available data, this compound is soluble in the following organic solvents:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble

Note: This information is based on supplier data and should be experimentally verified.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present in its structure (a quaternary ammonium salt and a carboxylic acid). Potential degradation pathways could include:

  • Hydrolysis: The ester linkage, if present in a derivative form, could be susceptible to hydrolysis under acidic or basic conditions. The primary structure of this compound, however, does not contain an ester.

  • Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation under thermal stress.

  • Oxidation: The benzene ring and the aliphatic chain could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic stress.

  • Hofmann Elimination: As a quaternary ammonium compound, it could potentially undergo Hofmann elimination under strong basic conditions, although this is less likely in typical analytical solvent conditions.

Troubleshooting Guide

Issue: I am seeing extra peaks in my chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation of the analyte.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions and standards. Compare the chromatograms of freshly prepared solutions with those of older solutions.

      • Investigate the effect of solvent. Prepare solutions in different analytical solvents (e.g., methanol, acetonitrile, DMSO) to see if the degradation is solvent-dependent.

      • Control temperature. Store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect them from light.

      • Check the pH of the mobile phase. If using HPLC, ensure the pH of the mobile phase is compatible with the stability of this compound.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Run a blank injection. Inject the solvent used to prepare the sample to check for contamination from the solvent or the analytical system.

      • Clean the injection port and column. Contaminants from previous analyses may be present.

Issue: The peak area of my this compound standard is decreasing over time.

  • Possible Cause: Analyte instability in the prepared solution.

    • Troubleshooting Steps:

      • Perform a short-term stability study. Prepare a stock solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your samples (e.g., autosampler temperature).

      • Evaluate different solvents. As mentioned previously, the choice of solvent can significantly impact stability.

      • Consider using a different storage temperature. If room temperature stability is poor, try refrigerating or freezing the stock solutions. Be sure to check for solubility issues at lower temperatures.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound in common analytical solvents under different storage conditions. This data is for illustrative purposes only and should be experimentally determined for your specific laboratory conditions.

SolventConditionTime (hours)This compound Remaining (%)
MethanolRoom Temp2495.2
4°C2499.1
AcetonitrileRoom Temp2498.5
4°C2499.8
DMSORoom Temp2492.3
4°C2497.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV or MS detection).

  • The method should be able to separate the intact this compound from all degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal Degradation (60°C) stock->thermal Expose to stress conditions photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to stress conditions hplc HPLC-UV/MS Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Issue: Inconsistent Analytical Results check_fresh Analyze Freshly Prepared Standard start->check_fresh check_aged Analyze Aged Standard start->check_aged compare Results Match? check_fresh->compare check_aged->compare stable Analyte is Stable compare->stable Yes unstable Investigate Degradation Products compare->unstable No optimize_solvent Optimize Solvent (e.g., ACN vs. MeOH) optimize_temp Optimize Storage Temp (e.g., 4°C vs. -20°C) optimize_ph Adjust Mobile Phase pH unstable->optimize_solvent unstable->optimize_temp unstable->optimize_ph

Caption: Troubleshooting logic for inconsistent analytical results of this compound.

Technical Support Center: Quantification of Phenylalanine Betaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the quantification of Phenylalanine betaine, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a derivative of the amino acid L-phenylalanine, characterized by the trimethylation of its amino group. This modification results in a zwitterionic molecule, possessing both a permanent positive charge on the quaternary ammonium group and a negative charge on the carboxyl group. Its high polarity and zwitterionic nature can make it challenging to achieve good retention on traditional reversed-phase liquid chromatography (LC) columns and can lead to significant matrix effects during mass spectrometry (MS) analysis.

Q2: What are matrix effects and how do they affect the quantification of this compound?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. Due to its charge, this compound can be particularly susceptible to competition for ionization with other charged molecules in the matrix.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The most common method is the post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a neat solution of the analyte at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.

Q4: What is the best strategy to compensate for matrix effects in this compound quantification?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved. If a specific SIL-IS for this compound is unavailable, a structurally similar labeled compound may be considered, but its ability to track and compensate for matrix effects must be thoroughly validated.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape or Low Retention on C18 Column This compound is highly polar and zwitterionic.- Use a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILILC) is well-suited for retaining and separating polar compounds. - Employ ion-pair chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase to improve retention on a C18 column. - Consider a mixed-mode column: Columns with both reversed-phase and ion-exchange properties can provide good retention for zwitterionic compounds.
High Variability in Results Between Different Plasma Lots This is a strong indication of significant and variable matrix effects.- Implement a more rigorous sample preparation method: Move from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components. - Use a stable isotope-labeled internal standard: This is the most effective way to compensate for lot-to-lot variability in matrix effects. - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Significant Ion Suppression Observed Co-eluting phospholipids or other endogenous compounds are interfering with ionization.- Optimize chromatographic separation: Modify the LC gradient to separate this compound from the regions of ion suppression. A post-column infusion experiment can identify these regions. - Improve sample cleanup: Utilize a phospholipid removal plate or a more selective SPE sorbent. - Change ionization source settings: Optimization of parameters like capillary voltage and gas flows can sometimes minimize suppression.
Low Recovery After Sample Preparation The chosen extraction method is not suitable for the zwitterionic nature of this compound.- For LLE: Adjust the pH of the sample to suppress the ionization of either the carboxyl or amino group to facilitate extraction into an organic solvent. However, due to the permanent positive charge, LLE may not be highly effective. - For SPE: Use a mixed-mode sorbent (containing both cation and anion exchange functionalities) for effective retention and elution. Optimize the pH of the loading, washing, and elution buffers.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike this compound into the final extracted and evaporated residue before reconstitution, at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process begins, at the same concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Data Presentation:

Parameter Low QC Concentration Mid QC Concentration High QC Concentration
Mean Peak Area (Set A) 150,000500,0001,000,000
Mean Peak Area (Set B) 90,000325,000680,000
Mean Peak Area (Set C) 75,000280,000610,000
Matrix Effect (%) 60% (Suppression)65% (Suppression)68% (Suppression)
Recovery (%) 83.3%86.2%89.7%
Process Efficiency (%) 50.0%56.0%61.0%
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences for the analysis of this compound from plasma.

Methodology:

  • Select a Mixed-Mode SPE Sorbent: Choose a sorbent with both cation and anion exchange properties (e.g., a polymer-based sorbent with sulfonic acid and quaternary ammonium functional groups).

  • Condition the SPE Plate/Cartridge:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of 0.1% formic acid in water.

  • Pre-treat and Load the Sample:

    • To 100 µL of plasma, add the internal standard and 200 µL of 0.1% formic acid in water. Vortex to mix.

    • Load the pre-treated sample onto the SPE plate/cartridge.

  • Wash:

    • Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute:

    • Elute this compound with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS System dry_recon->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for this compound quantification.

matrix_effect_logic cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting Strategies cluster_goal Goal start High Signal Variability or Poor Accuracy assess Perform Post-Extraction Spike Experiment start->assess compare Compare Peak Area: Neat vs. Post-Spike assess->compare improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) compare->improve_cleanup Matrix Effect Confirmed optimize_lc Optimize Chromatography compare->optimize_lc Matrix Effect Confirmed use_sil_is Use Stable Isotope-Labeled Internal Standard compare->use_sil_is Matrix Effect Confirmed end Accurate & Precise Quantification improve_cleanup->end optimize_lc->end use_sil_is->end

Caption: A logical diagram for troubleshooting matrix effects in bioanalysis.

Technical Support Center: Optimization of Phenylalanine Betaine Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Phenylalanine betaine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of the amino acid L-phenylalanine where the amino group has been trimethylated.[1] It belongs to the class of organic compounds known as phenylalanine and derivatives.[2] Like other betaines, it is a zwitterionic compound, meaning it possesses both a positive and a negative charge on different parts of the molecule, making it a polar metabolite. It has been isolated from natural sources such as the plant Antiaris africana.[3]

Q2: What are the most critical factors influencing the extraction yield of this compound?

A2: The primary factors affecting extraction yield are the choice of solvent, extraction temperature, extraction time, sample matrix characteristics, and pH of the extraction medium. As a polar, zwitterionic compound, this compound's solubility is highly dependent on the polarity of the solvent system.[4][5] Physical methods such as ultrasound or elevated temperatures can enhance extraction efficiency but must be optimized to prevent thermal degradation.[6][7]

Q3: Which solvents are most effective for extracting this compound?

A3: Based on its chemical structure (a polar zwitterion), polar solvents are most effective. Hydrophilic interaction liquid chromatography (HILIC) is suitable for separating highly polar and zwitterionic compounds like amino acids, which implies that polar solvents are key for their extraction.[8]

  • Aqueous solutions: Water is a good starting point due to the polarity of betaines.

  • Hydroalcoholic mixtures: Mixtures of water with ethanol or methanol (e.g., 30-80% alcohol) are often highly effective. They can penetrate cellular structures while maintaining a high polarity to solubilize the target compound.[6]

  • Other polar organic solvents: Acetonitrile and DMSO are also viable options, with one source indicating solubility in DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[9]

Q4: How does temperature impact the extraction process?

A4: Generally, increasing the temperature enhances solvent diffusion and analyte solubility, leading to higher extraction yields and shorter extraction times.[10] However, excessive heat can lead to the degradation of thermo-labile compounds.[7] For this compound, it is crucial to conduct stability studies to determine the optimal temperature that maximizes yield without causing significant degradation. A common starting point is in the range of 30-60°C.[6]

Q5: What is the role of pH in the extraction of zwitterionic compounds like this compound?

A5: pH is a critical parameter. This compound is a zwitterion with a permanent positive charge on the quaternary ammonium group and a negative charge on the carboxylate group at physiological pH. Adjusting the pH can alter the charge state of other molecules in the sample matrix, which can influence extraction selectivity. For zwitterionic compounds, extraction at or near their isoelectric point can sometimes be challenging due to lower aqueous solubility.[11] The extraction of other zwitterions has been shown to be effective in both acidic and basic conditions, depending on the overall extraction strategy.[12]

Q6: How can I minimize the degradation of this compound during extraction?

A6: To minimize degradation, consider the following:

  • Temperature Control: Use the lowest effective temperature and avoid prolonged exposure to heat.[7][13]

  • Limit Light Exposure: Store samples and extracts in dark or amber-colored containers, as light can degrade sensitive compounds.

  • Inert Atmosphere: If the compound is susceptible to oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

  • Time: Keep extraction times as short as possible while ensuring complete extraction.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Possible Cause Recommended Solution
Low or No Yield 1. Inappropriate Solvent: The solvent polarity may not be suitable for this compound.Test a range of polar solvents, starting with water, methanol:water (1:1), and ethanol:water (1:1). Refer to the solvent comparison table below.[5]
2. Incomplete Cell Lysis: For plant or microbial samples, the cell walls may not be sufficiently disrupted to release the compound.Incorporate a physical disruption method such as grinding in liquid nitrogen, sonication, or bead beating before or during extraction. A freeze-thaw cycle can also be effective.[7]
3. Compound Degradation: The analyte may be degrading due to excessive heat, light exposure, or oxidative stress.Perform extraction at a lower temperature (e.g., 4°C or room temperature), protect the sample from light, and consider shorter extraction times.[13]
4. Insufficient Extraction Time/Power: The conditions may not be sufficient to extract the compound from the matrix.Gradually increase the extraction time or, for ultrasound-assisted methods, the amplitude. Monitor the yield at different intervals to find the optimum.
Poor Reproducibility 1. Inhomogeneous Sample: The starting material is not uniform, leading to variation between subsamples.Thoroughly grind and mix the bulk sample material before weighing out individual portions for extraction.
2. Inconsistent Parameters: Minor variations in temperature, time, solvent ratio, or agitation speed between experiments.Strictly control all experimental parameters. Use calibrated equipment and standardized procedures for every extraction.
3. Solvent Evaporation: Solvent composition can change during extraction due to evaporation, altering polarity.Keep extraction vessels covered to minimize solvent loss, especially when using volatile solvents or elevated temperatures.
Extract Contains Many Impurities 1. Low Solvent Selectivity: The chosen solvent is co-extracting a wide range of other compounds.Try a solvent system with different selectivity. If using a broad-spectrum solvent, a post-extraction cleanup step is necessary.
2. No Purification Step: The crude extract is being analyzed directly without cleanup.Implement a Solid-Phase Extraction (SPE) step to purify this compound from the crude extract. C18 or mixed-mode ion-exchange cartridges are good starting points.[15][16]
3. Matrix Effects (in LC-MS): Co-eluting impurities are suppressing the ionization of the target analyte.Improve chromatographic separation or implement a more rigorous sample cleanup protocol like SPE to remove interfering matrix components.[17]

Data Presentation: Comparative Tables

The following tables contain representative data to illustrate trends in extraction optimization. Actual results will vary based on the specific sample matrix and experimental conditions.

Table 1: Effect of Solvent System on Relative Extraction Yield of this compound

Solvent SystemComposition (v/v)Relative Yield (%)Notes
Water100%75%Good for polar compounds but may be less effective at penetrating non-polar cell structures.
Methanol100%45%May be too non-polar for efficient extraction of zwitterions.[5]
Ethanol100%40%Similar to methanol; less effective than aqueous mixtures.
Methanol:Water 50:50 100% Often optimal; balances polarity for solubility and ability to penetrate the matrix. [18]
Ethanol:Water50:5092%A greener alternative to methanol with slightly lower efficiency.[6]
Acetonitrile:Water80:2088%Effective for a broad range of metabolites, including amino acid derivatives.

Table 2: Influence of Temperature and Time on Relative Yield (using 50:50 Methanol:Water)

Temperature (°C)Extraction Time (min)Relative Yield (%)Notes
25 (Room Temp)3060%Baseline condition; safe from thermal degradation.
25 (Room Temp)9075%Increased time improves yield but may not be efficient.
451585%Elevated temperature significantly improves efficiency.
45 30 98% Often a good balance of time and temperature for optimal yield.
651595%Higher temperature further speeds up extraction.
653080%Potential onset of thermal degradation, leading to a decrease in net yield.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. It is rapid and efficient.[7]

Methodology:

  • Sample Preparation: Homogenize the source material (e.g., dried plant leaves) to a fine powder (approx. 0.5 mm).

  • Extraction: Place 1.0 g of the powdered sample into a 50 mL conical flask. Add 20 mL of 50:50 (v/v) methanol:water.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.[19]

  • Separation: Centrifuge the resulting slurry at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant (the extract) into a clean collection tube.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-suspended in another 10 mL of solvent and the extraction process (steps 3-5) repeated. The supernatants can then be pooled.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter to remove any remaining particulates before analysis.

Protocol 2: Accelerated Solvent Extraction (ASE)

ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce time and solvent consumption.[10][20]

Methodology:

  • Sample Preparation: Mix 2.0 g of finely ground sample material with 2.0 g of a dispersing agent like diatomaceous earth.

  • Cell Loading: Load the mixture into an appropriate-sized stainless steel extraction cell for the ASE system.

  • Parameter Setup: Set the ASE instrument parameters. A typical starting point would be:

    • Solvent: 50:50 (v/v) Methanol:Water

    • Temperature: 60°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 2

  • Extraction: Run the automated extraction cycle. The instrument will heat and pressurize the cell, perform the static extraction cycles, and collect the extract.

  • Collection & Analysis: The extract is collected in a vial, ready for subsequent cleanup or direct analysis after filtration.

Protocol 3: Post-Extraction Purification using Solid-Phase Extraction (SPE)

SPE is used to clean up the crude extract, removing impurities and concentrating the this compound.[17]

Methodology:

  • Cartridge Selection: Choose a suitable SPE cartridge. A mixed-mode cation exchange cartridge is often effective for zwitterionic compounds. A standard C18 (reverse-phase) cartridge can also be used.

  • Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it.

  • Sample Loading: Dilute 1 mL of the crude extract with 4 mL of deionized water. Load the diluted sample onto the SPE cartridge and allow it to pass through slowly (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% (v/v) methanol in water to remove weakly bound, polar impurities.

  • Elution: Elute the retained this compound with 5 mL of 70% (v/v) methanol containing 0.5% formic acid. The acid helps to ensure the carboxyl group is protonated, aiding elution from reverse-phase sorbents.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of mobile phase for analysis by HPLC or LC-MS.

Visualizations

Extraction_Workflow SamplePrep Sample Preparation (Grinding, Homogenization) Extraction Extraction (UAE, ASE, etc.) SamplePrep->Extraction Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction->Separation CrudeExtract Crude Extract Separation->CrudeExtract Purification Purification (Solid-Phase Extraction) CrudeExtract->Purification PureFraction Purified Fraction Purification->PureFraction Analysis Analysis (HPLC, LC-MS) PureFraction->Analysis

Caption: General experimental workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low or No Yield CheckSolvent Is the solvent polarity optimal? Start->CheckSolvent CheckLysis Is the sample matrix fully disrupted? CheckSolvent->CheckLysis Yes Sol_Solution Test hydroalcoholic mixtures (e.g., 50% MeOH) CheckSolvent->Sol_Solution No CheckParams Are Temp/Time/Power settings adequate? CheckLysis->CheckParams Yes Lysis_Solution Use sonication or pre-grind sample CheckLysis->Lysis_Solution No CheckDegradation Could degradation be occurring? CheckParams->CheckDegradation Yes Params_Solution Increase time/temp systematically CheckParams->Params_Solution No Deg_Solution Lower temperature, shorten time, protect from light CheckDegradation->Deg_Solution Yes Success Yield Optimized CheckDegradation->Success No Sol_Solution->CheckLysis Lysis_Solution->CheckParams Params_Solution->CheckDegradation Deg_Solution->Start Re-evaluate

Caption: Troubleshooting logic diagram for addressing low extraction yield.

References

Troubleshooting peak tailing for Phenylalanine betaine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of Phenylalanine betaine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analysis challenging in HPLC?

This compound is a derivative of the amino acid L-phenylalanine.[1] Structurally, it is a zwitterionic molecule with a permanently positive-charged quaternary ammonium group and a carboxyl group. This dual nature makes it highly polar and susceptible to strong interactions with the stationary phase in reversed-phase HPLC, often leading to poor peak shapes, particularly peak tailing.

Q2: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak.[2] This can compromise resolution, accuracy, and precision.[3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[4]

Q3: What are the primary causes of peak tailing for this compound?

The most common causes for peak tailing of this compound, a basic and permanently charged compound, are:

  • Secondary Silanol Interactions: The positively charged quaternary ammonium group on this compound can interact strongly with negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2][4][5] This secondary retention mechanism is a major contributor to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the carboxyl group and the surface charge of the silica packing material. An unsuitable pH can exacerbate secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to resolving peak tailing issues with this compound.

Problem: My this compound peak is tailing significantly.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Start: Peak Tailing Observed (Tf > 1.2) check_system Step 1: System & Column Health Check start->check_system system_ok System & Column OK check_system->system_ok No Issues system_issue System or Column Issue Found check_system->system_issue Issues Found optimize_mobile_phase Step 2: Optimize Mobile Phase pH system_ok->optimize_mobile_phase end End: Symmetrical Peak (Tf ≈ 1.0) system_issue->end Resolve & Re-run ph_optimized Peak Shape Improved optimize_mobile_phase->ph_optimized Success ph_no_change Tailing Persists optimize_mobile_phase->ph_no_change No Improvement ph_optimized->end alternative_chromatography Step 3: Consider Alternative Chromatography ph_no_change->alternative_chromatography hilic HILIC or Mixed-Mode alternative_chromatography->hilic ion_pairing Ion-Pair Chromatography alternative_chromatography->ion_pairing hilic->end ion_pairing->end

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Step 1: System & Column Health Check

Q: How do I know if my HPLC system or column is causing the peak tailing?

A: First, rule out systemic issues before adjusting method parameters.

  • Check for Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are properly connected to minimize dead volume.

  • Inspect for Contamination: Flush the system with a strong solvent. If a guard column is used, remove it and re-run the analysis. If the peak shape improves, the guard column was contaminated and should be replaced.

  • Evaluate Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Try a new column of the same type to see if the problem is resolved.

Protocol 1: Column Flushing Procedure (for Reversed-Phase C18)

  • Disconnect the column from the detector.

  • Flush with Mobile Phase without Buffer: Run 10-20 column volumes of the mobile phase composition (e.g., 50:50 acetonitrile:water) without any buffer salts.

  • Strong Solvent Wash: Flush with 10-20 column volumes of 100% acetonitrile or methanol.

  • Re-equilibrate: Flush with the initial mobile phase (including buffer) for at least 20-30 column volumes, or until the baseline is stable, before reconnecting to the detector.

Step 2: Optimize Mobile Phase Conditions

Q: How does mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is a critical parameter. For this compound, which has a permanent positive charge, a low pH mobile phase is generally recommended.

  • Low pH (2-3): At a low pH, the residual silanol groups on the silica packing are protonated (Si-OH), making them neutral. This minimizes the secondary ionic interactions with the positively charged this compound, leading to a more symmetrical peak shape.[2]

Q: What mobile phase additives can I use to improve peak shape?

A: If adjusting the pH is not sufficient, consider adding a buffer or an ion-pairing agent.

  • Buffer Selection: Use a buffer with a pKa close to the desired pH. For a low pH, 0.1% formic acid or a phosphate buffer are common choices. Ensure the buffer concentration is adequate (typically 10-25 mM) to control the pH effectively.

  • Ion-Pairing Agents: For permanently charged compounds like this compound, an anionic ion-pairing agent (e.g., sodium hexanesulfonate) can be added to the mobile phase.[6][7] The ion-pairing agent forms a neutral complex with the analyte, which is then retained by the reversed-phase mechanism, often resulting in improved peak shape.

Table 1: Hypothetical Quantitative Data for Troubleshooting Peak Tailing of this compound

Condition IDMobile PhaseTailing Factor (Tf)Observations
A (Initial)60:40 Acetonitrile:Water (pH 6.5)2.5Severe tailing, poor peak definition.
B60:40 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)1.3Significant improvement in peak symmetry.
C60:40 Acetonitrile:20mM Phosphate Buffer (pH 2.5)1.2Further improvement, sharper peak.
D60:40 Acetonitrile:Water with 5mM Sodium Hexanesulfonate (pH 3.0)1.1Excellent symmetry, slightly increased retention.

Step 3: Consider Alternative Chromatographic Modes

Q: What if I still see peak tailing after optimizing the mobile phase?

A: For highly polar and permanently charged compounds like this compound, traditional reversed-phase chromatography may not be ideal. Consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of polar compounds.[8][9][10][11][12] A HILIC method can provide good peak shapes for this compound without the need for ion-pairing agents.

  • Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange characteristics.[13][14][15][16] This allows for multiple retention mechanisms to be exploited, often providing unique selectivity and improved peak shapes for challenging compounds like zwitterions.

Chromatography_Modes Chromatography Mode Selection for this compound Analyte This compound (Polar, Zwitterionic) RP Reversed-Phase (C18) Analyte->RP Common starting point HILIC HILIC Analyte->HILIC Alternative approach for polar analytes MixedMode Mixed-Mode Analyte->MixedMode Alternative for complex selectivity IonPair Ion-Pair RP RP->IonPair If tailing persists

Caption: Selection of chromatography modes for this compound analysis.

Experimental Protocols

Protocol 2: Generic Reversed-Phase HPLC Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm (use a column with high-purity silica and end-capping)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 5 µL

Protocol 3: Generic HILIC Method for this compound

  • Column: HILIC (e.g., Amide or Zwitterionic phase), 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% B to 100% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection: Mass Spectrometry

  • Injection Volume: 2 µL

References

Technical Support Center: Quaternary Ammonium Derivatization of Phenylalanine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of phenylalanine using reagents that introduce a permanent quaternary ammonium charge. This process, conceptually similar to creating a betaine-like structure, is designed to enhance detection sensitivity and improve chromatographic retention in reverse-phase liquid chromatography (LC), particularly when coupled with mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing phenylalanine with a quaternary ammonium reagent?

A1: Phenylalanine, in its native form, can exhibit moderate hydrophobicity and may not ionize efficiently in electrospray ionization mass spectrometry (ESI-MS), limiting detection sensitivity. Derivatization with a reagent containing a pre-existing, permanently charged quaternary ammonium group offers several advantages:

  • Enhanced Ionization Efficiency: The permanent positive charge significantly increases the response in positive-ion ESI-MS, leading to lower limits of detection.

  • Improved Chromatography: The charge can alter the chromatographic behavior of the molecule, sometimes improving peak shape and resolution on certain reverse-phase columns.

  • Simplified MS/MS Analysis: These derivatives often produce predictable and strong fragment ions, making them ideal for sensitive and selective detection using Selected Reaction Monitoring (SRM).[1][2]

Q2: Which reagents are used for this type of derivatization?

A2: Several reagents are designed for this purpose. A common example is p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS) .[3][4] Another class of reagents includes those with a quaternary phosphonium group, such as (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) .[1] These reagents react with the primary amine group of phenylalanine to form a stable, positively charged derivative.

Q3: What is the basic reaction mechanism for TAHS with phenylalanine?

A3: TAHS is an activated carbamate reagent. The N-hydroxysuccinimidyl (NHS) ester portion of the molecule is a good leaving group. The primary amine of phenylalanine acts as a nucleophile, attacking the carbonyl carbon of the TAHS reagent. This results in the formation of a stable ureide bond, covalently linking the trimethylammonioanilyl group to the phenylalanine molecule.[3]

Q4: Can this derivatization be automated?

A4: Yes, the reaction conditions for many modern derivatization chemistries are mild and rapid enough to be incorporated into automated liquid handling systems. Automation can improve reproducibility and sample throughput.[3][5]

Experimental Protocol: Phenylalanine Derivatization with TAHS

This protocol is a representative procedure for the derivatization of phenylalanine in a standard solution for LC-MS/MS analysis.

Materials:

  • Phenylalanine standard solution (e.g., 1 mg/mL in 0.1 M HCl)

  • TAHS reagent solution (e.g., 10 mg/mL in anhydrous acetonitrile or DMF)

  • Borate buffer (e.g., 200 mM, pH 9.0)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or incubator

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a working solution of phenylalanine by diluting the stock solution with 0.1 M HCl to the desired concentration range (e.g., 1-100 µM).

  • pH Adjustment: In a microcentrifuge tube, add 10 µL of the phenylalanine working solution to 70 µL of 200 mM borate buffer (pH 9.0). Vortex briefly to mix. The basic pH is critical for the deprotonation of the amino group, making it nucleophilic.

  • Reagent Addition: Add 20 µL of the TAHS reagent solution to the buffered sample. It is crucial to add the reagent and immediately mix thoroughly to ensure a homogenous reaction and prevent localized hydrolysis of the reagent.

  • Reaction Incubation: Vortex the mixture vigorously for 30 seconds. Incubate the reaction vial in a heating block at 55°C for 10 minutes.[3]

  • Quenching/Dilution (Optional): The reaction can be stopped by acidification. For direct LC-MS analysis, a simple dilution step is often sufficient. Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the reaction mixture.

  • Analysis: Vortex the final solution and transfer it to an autosampler vial. Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Peak 1. Incorrect pH: The reaction requires a basic pH (typically 8.5-10) for the amino group to be sufficiently nucleophilic.1. Verify the pH of the borate buffer. If the sample is highly acidic, consider neutralizing it before adding the buffer.
2. Degraded Reagent: TAHS and similar NHS-ester reagents are moisture-sensitive.2. Prepare the reagent solution fresh. Store the solid reagent in a desiccator. Avoid repeated freeze-thaw cycles of the solution.
3. Insufficient Reagent: The amount of phenylalanine in the sample exceeds the molar excess of the TAHS reagent.3. Ensure a sufficient molar excess of the derivatization reagent (e.g., 5-10 fold). If analyzing complex matrices with other primary amines, a higher excess may be needed.
Multiple or Unexpected Peaks 1. Side Reactions: At very high pH or temperature, side reactions may occur. The reagent can also react with other nucleophiles in the sample matrix.1. Optimize the reaction pH and temperature. Ensure the sample matrix is as clean as possible.
2. Incomplete Reaction: Insufficient reaction time or temperature can lead to both derivatized and underivatized phenylalanine being detected.2. Ensure the incubation is carried out for the full recommended time and at the correct temperature. Vortex thoroughly to ensure mixing.
3. Reagent Hydrolysis Products: Excess reagent will react with water to form by-products.3. This is expected. Optimize chromatography to ensure these by-products do not co-elute with the analyte of interest.
Poor Peak Shape 1. High Hydrophilicity of Derivative: The permanent positive charge can sometimes lead to poor retention and peak shape on standard C18 columns.[3]1. Modify the mobile phase (e.g., adjust organic content, use a different ion-pairing agent). Consider a different stationary phase (e.g., HILIC or a mixed-mode column).
2. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.2. Dilute the final reaction mixture in the initial mobile phase before injection.
Inconsistent Results / Poor Reproducibility 1. Inconsistent Pipetting: Small volumes of sample and reagents are used, making precision critical.1. Use calibrated pipettes. For automated systems, ensure the liquid handler is properly calibrated.
2. Timing Variations: Delays between reagent addition and mixing can lead to variable levels of reagent hydrolysis.2. Standardize the workflow. Mix immediately after adding the derivatization reagent for all samples.
3. Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the derivatized phenylalanine.3. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for phenylalanine.

Data Presentation

Table 1: Reaction Condition Optimization Parameters

ParameterRangeOptimumRationale
pH 7.5 - 10.58.5 - 9.5Balances efficient deprotonation of the amine with minimizing reagent hydrolysis. Phenylalanine derivatization is less sensitive to pH variations than acidic amino acids.
Temperature (°C) 25 - 6555Accelerates the reaction to completion within a short timeframe.[3]
Time (minutes) 5 - 3010Ensures the reaction goes to completion without significant degradation of the product.[3]
Reagent Molar Excess 2x - 20x5x - 10xEnsures complete derivatization of all phenylalanine molecules.

Table 2: Analytical Performance of Quaternary Ammonium Derivatized Phenylalanine

ParameterTAHS DerivativeSPTPP DerivativeUnderivatized Phenylalanine
Detection Method LC-ESI-MS/MSLC-ESI-MS/MSLC-ESI-MS/MS
Typical Limit of Detection (LOD) Sub-femtomole to attomole[3]Sub-femtomole[1]Low to mid-femtomole
Ionization Mode PositivePositivePositive
Chromatographic Column Reverse Phase C18Reverse Phase C18HILIC or Reverse Phase C18
Key MS/MS Transition (m/z) [M+H]+ → 177[M+H]+ → [Fragment][M+H]+ → [Fragment]

Visualizations

G Experimental Workflow for Phenylalanine Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_sample Prepare Phenylalanine Standard/Sample add_buffer Add Borate Buffer (pH 9.0) prep_sample->add_buffer add_reagent Add TAHS Reagent & Vortex Immediately add_buffer->add_reagent incubate Incubate at 55°C for 10 min add_reagent->incubate dilute Dilute with Mobile Phase incubate->dilute inject Inject into LC-MS/MS System dilute->inject

Caption: Phenylalanine Derivatization Workflow.

G Troubleshooting Logic for Low Product Yield start Problem: Low or No Product Peak check_ph Is Reaction pH between 8.5-9.5? start->check_ph check_reagent Is Reagent Fresh and Stored Correctly? check_ph->check_reagent Yes adjust_ph Solution: Adjust/Remake Buffer check_ph->adjust_ph No check_excess Is Reagent in Sufficient Molar Excess? check_reagent->check_excess Yes new_reagent Solution: Prepare Fresh Reagent check_reagent->new_reagent No increase_reagent Solution: Increase Reagent Concentration check_excess->increase_reagent No

Caption: Troubleshooting Low Derivatization Yield.

References

Phenylalanine Betaine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Phenylalanine Betaine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthesized this compound?

A1: Impurities in this compound synthesis can be broadly categorized into five groups:

  • Starting Material-Related Impurities: These include unreacted L-Phenylalanine and any impurities inherent to the starting material. The quality of the initial L-Phenylalanine is crucial for the purity of the final product.[1][2]

  • Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as the methylating agent and the base.

  • Process-Related Impurities (Byproducts): These are formed during the reaction and include undermethylated intermediates like monomethyl- and dimethyl-phenylalanine. Racemization of the chiral center can also occur under harsh reaction conditions.[3][4]

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.[5]

  • Degradation Products: this compound may degrade under adverse conditions of temperature or pH, leading to the formation of impurities.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. Chiral HPLC can be used to determine the enantiomeric purity.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound and to detect and quantify impurities.

  • Gas Chromatography (GC): GC is the standard method for identifying and quantifying residual solvents.

Q3: What are the critical process parameters to control during this compound synthesis to minimize impurity formation?

A3: Careful control of the following parameters is essential:

  • Stoichiometry of Reagents: The molar ratio of the methylating agent to L-Phenylalanine should be optimized to ensure complete trimethylation while minimizing side reactions.

  • Reaction Temperature: The temperature should be maintained within the optimal range to prevent degradation and unwanted side reactions.

  • pH of the Reaction Mixture: The pH needs to be controlled to ensure the amino group is sufficiently nucleophilic for methylation and to avoid racemization.

  • Reaction Time: The reaction should be monitored and stopped once complete to prevent the formation of degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

HPLC Analysis Issues
ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous component of the mobile phase. For amino acids and their derivatives, a pH in the range of 2.5-4.5 is often effective.[5]
Column overload.Reduce the injection volume or the concentration of the sample.[5]
Unidentified Peaks in the Chromatogram Presence of synthetic impurities or degradation products.Use LC-MS to determine the mass of the unknown peak for identification.[5] Review the synthesis pathway to predict potential byproducts.
Contamination from solvent or glassware.Run a blank injection of the solvent to check for contamination.[5]
Inability to Separate Enantiomers Use of a standard achiral HPLC column.A chiral stationary phase (CSP) is required for enantiomeric separation.[5]
Synthesis and Purification Issues
ProblemPossible CauseSuggested Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time or temperature moderately. Check the quality and stoichiometry of the reagents.
Suboptimal pH.Ensure the pH of the reaction mixture is in the optimal range for the methylation reaction.
Presence of Undermethylated Intermediates Insufficient amount of methylating agent.Increase the molar ratio of the methylating agent to L-Phenylalanine.
Short reaction time.Extend the reaction duration to allow for complete methylation.
High Levels of Residual Solvents Inefficient drying process.Dry the product under vacuum at an appropriate temperature for a longer period.
Product Discoloration Degradation of the product or presence of colored impurities.Purify the product using recrystallization or column chromatography. Ensure that the reaction is carried out under an inert atmosphere if starting materials or products are sensitive to oxidation.

Experimental Protocols

General Protocol for Purity Analysis by HPLC
  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). The exact composition should be optimized for the specific column and impurities being analyzed.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to identify and quantify impurities by comparing their retention times and peak areas to those of the standards and the main peak.

Visualizations

This compound Synthesis Pathway and Potential Contaminants

G cluster_reactants Starting Materials & Reagents cluster_reaction Synthesis cluster_products Products & Impurities cluster_impurities Potential Impurities L_Phe L-Phenylalanine Reaction_Vessel Reaction L_Phe->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Phe_Betaine This compound Reaction_Vessel->Phe_Betaine Desired Product Unreacted_Phe Unreacted L-Phe Reaction_Vessel->Unreacted_Phe Incomplete Reaction Monomethyl_Phe Monomethyl-Phe Reaction_Vessel->Monomethyl_Phe Undermethylation Dimethyl_Phe Dimethyl-Phe Reaction_Vessel->Dimethyl_Phe Undermethylation Racemic_Phe_Betaine D-Phenylalanine Betaine Reaction_Vessel->Racemic_Phe_Betaine Racemization

Caption: Synthesis of this compound and potential impurities.

Troubleshooting Workflow for Impurity Identification

G Start Start: Impurity Detected Check_Starting_Materials Analyze Starting Materials (L-Phe, Reagents) Start->Check_Starting_Materials Review_Synthesis_Conditions Review Synthesis Parameters (Temp, pH, Time) Start->Review_Synthesis_Conditions LC_MS_Analysis Perform LC-MS Analysis Check_Starting_Materials->LC_MS_Analysis Review_Synthesis_Conditions->LC_MS_Analysis Identify_Impurity Identify Impurity Structure and Source LC_MS_Analysis->Identify_Impurity Identify_Impurity->Check_Starting_Materials Starting Material Impurity Optimize_Synthesis Optimize Synthesis Conditions Identify_Impurity->Optimize_Synthesis Process-Related Improve_Purification Improve Purification Method Identify_Impurity->Improve_Purification Purification Issue End End: Impurity Controlled Optimize_Synthesis->End Improve_Purification->End

Caption: Logical workflow for troubleshooting impurities.

References

Preventing degradation of Phenylalanine betaine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Phenylalanine betaine during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of the amino acid L-phenylalanine.[1][2] Its stability is crucial for accurate and reproducible experimental results, as degradation can lead to a loss of the compound's activity and the appearance of impurities that may interfere with assays.

Q2: What are the primary factors that can cause degradation of this compound?

Based on the known instability of its constituent components, phenylalanine and betaine, the primary factors that can cause degradation of this compound are likely:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.[3]

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.

  • Light: Exposure to UV or visible light can induce photodecomposition.

  • Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the molecule.

  • Moisture: For solid samples, moisture can promote hydrolysis and microbial growth.

Q3: How should I store my solid this compound samples?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at refrigerated temperatures (2-8 °C) is recommended for long-term storage.

Q4: What is the recommended way to store this compound in solution?

Aqueous solutions of this compound should be freshly prepared whenever possible. If storage is necessary, it is recommended to:

  • Use a buffered solution within a neutral pH range (e.g., pH 6-8).

  • Store at refrigerated temperatures (2-8 °C) for short-term storage (a few days).

  • For long-term storage, aliquot the solution into single-use vials and store frozen at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Q5: What are the potential degradation products of this compound?

While specific degradation products of this compound are not well-documented, based on the degradation of phenylalanine, potential degradation pathways could involve:

  • Decarboxylation: Loss of the carboxyl group to form compounds like phenylethylamine.[4]

  • Deamination: Removal of the trimethylamino group.

  • Hydrolysis: Cleavage of the molecule, potentially accelerated by pH extremes.

  • Oxidation: Of the phenyl ring or other parts of the molecule.

One known degradation pathway for phenylalanine is the Strecker degradation, which can produce phenylacetaldehyde.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent assay results. Degradation of this compound.- Prepare fresh solutions for each experiment.- Review storage conditions (temperature, light, pH).- Analyze the sample for purity and the presence of degradation products using a suitable analytical method (e.g., HPLC, LC-MS).
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.- Compare the chromatogram to that of a freshly prepared, high-purity standard.- Attempt to identify the degradation products by mass spectrometry.- Adjust storage conditions to minimize degradation (see FAQs).
Change in the physical appearance of the solid sample (e.g., color change, clumping). Absorption of moisture, degradation.- Store the solid in a desiccator.- If clumping is observed, gently grind the sample to a fine powder before weighing.- If a color change is significant, the sample may be substantially degraded and should be replaced.
pH of the solution changes over time. Degradation leading to acidic or basic byproducts.- Use a buffered solvent for your solutions.- Monitor the pH of the solution during storage and experiments.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample. The exact conditions may need to be optimized for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

DegradationPathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Phenylalanine_betaine This compound Degradation_Products Degradation Products Phenylalanine_betaine->Degradation_Products Degradation Decarboxylation_Product Phenylethylamine Degradation_Products->Decarboxylation_Product Decarboxylation Deamination_Product Phenylpropionic acid Degradation_Products->Deamination_Product Deamination Hydrolysis_Product Phenylalanine + Choline Degradation_Products->Hydrolysis_Product Hydrolysis Temperature High Temperature pH Extreme pH Light Light Exposure Oxidants Oxidizing Agents SampleStorageWorkflow start Receive Phenylalanine Betaine Sample check_solid Solid or Solution? start->check_solid store_solid Store in tightly sealed container in a cool, dry, dark place (2-8°C, desiccated) check_solid->store_solid Solid prepare_solution Prepare solution fresh check_solid->prepare_solution Solution use_sample Use in Experiment store_solid->use_sample check_storage_duration Short-term or Long-term storage? prepare_solution->check_storage_duration store_short_term Store at 2-8°C in a dark, sealed container check_storage_duration->store_short_term Short-term store_long_term Aliquot and store at ≤ -20°C in dark, sealed containers check_storage_duration->store_long_term Long-term store_short_term->use_sample store_long_term->use_sample TroubleshootingTree start Inconsistent Experimental Results Observed check_purity Is the purity of the This compound sample confirmed? start->check_purity analyze_purity Analyze sample purity using HPLC or LC-MS check_purity->analyze_purity No purity_ok Purity is acceptable check_purity->purity_ok Yes purity_bad Purity is low or degradation products are present check_purity->purity_bad No analyze_purity->check_purity check_storage Review sample storage conditions (temp, light, pH) purity_ok->check_storage optimize_storage Optimize storage conditions (see FAQs) purity_bad->optimize_storage storage_ok Storage conditions are optimal check_storage->storage_ok Yes storage_bad Storage conditions are suboptimal check_storage->storage_bad No prepare_fresh Prepare fresh sample solution storage_ok->prepare_fresh storage_bad->optimize_storage re_run_experiment Re-run experiment prepare_fresh->re_run_experiment replace_sample Consider replacing the This compound stock optimize_storage->replace_sample replace_sample->prepare_fresh

References

Technical Support Center: Optimizing Mobile Phase for Phenylalanine and Betaine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of Phenylalanine and Betaine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their liquid chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for separating Phenylalanine and Betaine?

A1: For the simultaneous separation of the amino acid Phenylalanine and the highly polar compound Betaine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting technique. Unlike reversed-phase chromatography where these polar compounds would have little retention, HILIC provides effective retention and separation.[1][2][3] A polymer-based amino HILIC column is a good initial choice.[1]

Q2: What is a typical mobile phase composition for a HILIC separation of Phenylalanine and Betaine?

A2: A common mobile phase for HILIC separation of polar compounds consists of a high percentage of an organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer. A good starting point would be a gradient elution with:

  • Mobile Phase A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in Water/Acetonitrile (95:5, v/v)

  • Mobile Phase B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in Acetonitrile/Water (95:5, v/v)

The high organic content of the mobile phase is crucial for the retention of polar analytes in HILIC.[4]

Q3: How does mobile phase pH affect the separation of Phenylalanine and Betaine?

A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like Phenylalanine and Betaine.[5][6][7][8][9]

  • Phenylalanine: As an amino acid, its charge state is pH-dependent. At a low pH (e.g., around 3), the carboxylic acid group is protonated, and the amino group is protonated, resulting in a net positive charge, which can influence its interaction with the stationary phase.

  • Betaine: As a quaternary ammonium compound, it has a permanent positive charge, but the mobile phase pH can still influence the ionization of any residual silanol groups on the stationary phase, which can affect peak shape.

For robust retention, it is advisable to set the mobile phase pH at least 1.5 to 2 units away from the pKa of the analyte.[6][9]

Q4: Can I use reversed-phase HPLC for this separation?

A4: While challenging due to the high polarity of Betaine, it is possible to use reversed-phase HPLC. However, this typically requires the use of ion-pairing reagents in the mobile phase to achieve adequate retention of Betaine.[2] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be employed.[2][3] For simplicity and compatibility with mass spectrometry, HILIC is often the preferred method.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor retention of both Phenylalanine and Betaine The mobile phase is too "strong" (too much aqueous component) for HILIC.Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. Ensure your sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions.
Phenylalanine and Betaine are co-eluting The selectivity of the mobile phase is insufficient. The mobile phase pH is not optimal.1. Adjust the mobile phase pH: Small changes in pH can significantly alter the retention of Phenylalanine without affecting the permanently charged Betaine as much, thus improving resolution.[7][8] 2. Modify the buffer concentration: Increasing the salt concentration in the mobile phase can sometimes improve selectivity in HILIC. 3. Change the organic modifier: If using acetonitrile, consider trying methanol, although this may significantly alter the selectivity.
Peak tailing, especially for Betaine Interaction with active silanol groups on the silica-based stationary phase. The mobile phase pH is close to the pKa of residual silanols.1. Use a lower pH mobile phase: This will suppress the ionization of silanol groups. 2. Increase the buffer concentration: This can help to mask the active sites on the stationary phase. 3. Consider an end-capped column or a polymer-based column to minimize silanol interactions.
Broad or split peaks The sample is dissolved in a solvent much stronger than the mobile phase (e.g., high water content). Co-elution with an interfering compound.[10]1. Re-dissolve the sample in a solvent that matches the initial mobile phase composition (high organic content). 2. Use a mass spectrometer to check for peak purity. If an interference is present, sample preparation may need to be optimized.[10]
Shifting retention times The column is not properly equilibrated. Mobile phase composition is inconsistent. Column temperature fluctuations.1. Ensure adequate column equilibration time between injections, especially when using a gradient. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Core Experimental Protocol: HILIC Separation of Phenylalanine and Betaine

This protocol provides a starting point for method development.

1. Chromatographic System:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Detector: Mass Spectrometer (MS) is preferred for selectivity and sensitivity. An Evaporative Light Scattering Detector (ELSD) can also be used.[11][12]

2. Chromatographic Conditions:

ParameterRecommended Condition
Column Polymer-based Amino HILIC, 2.0 x 150 mm, 4 µm[1]
Mobile Phase A 10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Water:Acetonitrile
Mobile Phase B 10 mM Ammonium Formate + 0.15% Formic Acid in 5:95 Water:Acetonitrile
Gradient Program 0-2 min: 95% B 2-10 min: 95% to 70% B 10-12 min: 70% to 50% B 12-13 min: 50% B 13-13.1 min: 50% to 95% B 13.1-18 min: 95% B (re-equilibration)
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Injection Volume 2-5 µL
Sample Diluent 75:25 Acetonitrile:Water

3. Sample Preparation (for biological samples like plasma):

  • To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the sample diluent (75:25 Acetonitrile:Water).

  • Filter through a 0.22 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start_node Start: Initial HILIC Conditions A Inject Phenylalanine & Betaine Standards start_node->A process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node B Acceptable Resolution? A->B C Optimize Gradient Slope B->C No G Method Optimized B->G Yes D Adjust Mobile Phase pH C->D E Check Peak Shape D->E F Adjust Buffer Concentration E->F Tailing E->G Good F->E

Caption: Workflow for optimizing mobile phase in HILIC.

Troubleshooting_CoElution issue_node Co-elution of Phenylalanine & Betaine step1_node Step 1: Modify Gradient issue_node->step1_node Initial Action sub_step1a Make gradient shallower to increase separation time step1_node->sub_step1a step2_node Step 2: Adjust pH sub_step2a Lower pH to increase Phe retention step2_node->sub_step2a step3_node Step 3: Change Buffer Concentration sub_step3a Increase salt concentration to alter selectivity step3_node->sub_step3a outcome_node Improved Resolution sub_step1a->step2_node If unresolved sub_step2a->step3_node If unresolved sub_step3a->outcome_node Result

Caption: Troubleshooting decision tree for co-elution.

References

Validation & Comparative

Phenylalanine Betaine vs. Glycine Betaine: A Comparative Guide for Osmolyte Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of different osmolytes is critical for a range of applications, from enhancing protein stability in biopharmaceutical formulations to improving cellular stress tolerance in cell-based therapies. This guide provides a detailed comparison of two such osmolytes: the well-characterized glycine betaine and the less-studied phenylalanine betaine. While extensive experimental data is available for glycine betaine, this guide also synthesizes the current understanding of phenylalanine and its derivatives to offer a comparative perspective on this compound.

At a Glance: Key Differences and Similarities

FeatureGlycine BetaineThis compound
Chemical Structure N,N,N-trimethylglycineN,N,N-trimethylphenylalanine
Primary Function Potent osmoprotectant, protein stabilizer, methyl donor.[1][2]Presumed osmoprotectant and protein stabilizer.
Mechanism of Action Preferential exclusion from protein surfaces, stabilization of protein backbone, modulation of cellular metabolism.[1][3][4]Hypothesized to involve preferential hydration and favorable interactions with hydrophobic side chains.[5]
Cellular Uptake Active transport systems induced by osmotic stress.[6][7]Not experimentally determined.
Toxicity Generally considered non-toxic and has been used in clinical applications.[8]Toxicity profile has not been extensively studied.
Supporting Data Extensive in vitro and in vivo experimental data.Limited direct experimental data; properties are largely inferred from studies on phenylalanine and other amino acid derivatives.

In-Depth Analysis: Performance as an Osmolyte

Glycine betaine is a highly effective and widely studied osmolyte.[1][2] It is accumulated by a diverse range of organisms to counteract osmotic stress.[9][10] Its primary mechanism of action involves the "preferential exclusion" model, where it is repelled from the immediate vicinity of protein surfaces. This forces a layer of water to surround the protein, maintaining its hydration and stabilizing its native conformation.[3][4]

Phenylalanine, the precursor to this compound, has also been shown to act as a protein stabilizer and inhibit protein aggregation.[5] However, its mechanism is thought to be more complex, involving a balance between the stabilizing effect of preferential hydration and potentially destabilizing favorable interactions between its non-polar aromatic ring and hydrophobic patches on the protein surface.[5] One study hypothesized that due to its methylated ammonium group, glycine betaine could engage in cation-π interactions with aromatic amino acid sidechains, which could, in some contexts, decrease protein stability.[11] This suggests that the presence of the aromatic ring in this compound could lead to more complex and protein-specific interactions compared to the more universally stabilizing effect of glycine betaine.

Experimental Evidence and Protocols

The efficacy of an osmolyte is typically evaluated through a series of in vitro and cell-based assays. Below are detailed protocols for key experiments used to characterize and compare osmoprotectants.

Cell Viability Assays under Osmotic Stress

Objective: To determine the ability of an osmolyte to protect cells from death induced by hyperosmotic conditions.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., CHO, SV-3T3) to a predetermined confluence in standard growth medium.[12]

  • Induction of Osmotic Stress: Expose the cells to a hyperosmotic medium, created by adding a non-toxic solute like NaCl or sorbitol to the standard medium to achieve the desired osmolarity (e.g., 500 mOsm/kg).[12]

  • Osmolyte Treatment: Concurrently with the osmotic stress, treat the cells with varying concentrations of the osmolyte (e.g., 10-25 mM glycine betaine).[12][13] Include a control group with no added osmolyte.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Viability Assessment: Measure cell viability using a standard assay, such as:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

    • Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membrane integrity.

  • Data Analysis: Quantify the percentage of viable cells in each treatment group relative to the unstressed control.

Protein Stability Assays

Objective: To measure the ability of an osmolyte to stabilize a protein against denaturation.

Methodology:

  • Protein Preparation: Prepare a solution of a model protein (e.g., lysozyme, RNase A) in a suitable buffer.

  • Osmolyte Addition: Add the osmolyte of interest at a specific concentration (e.g., 1 M).

  • Denaturation: Induce protein denaturation using either thermal or chemical methods:

    • Thermal Denaturation (Differential Scanning Calorimetry - DSC): Gradually increase the temperature of the protein solution and measure the heat capacity. The midpoint of the unfolding transition (Tm) is a measure of protein stability. An increase in Tm in the presence of the osmolyte indicates stabilization.

    • Chemical Denaturation (Circular Dichroism - CD or Fluorescence Spectroscopy): Titrate the protein solution with a chemical denaturant (e.g., urea, guanidinium chloride) and monitor the changes in the protein's secondary or tertiary structure using CD or intrinsic tryptophan fluorescence, respectively. The concentration of denaturant required to unfold 50% of the protein (Cm) is determined. A higher Cm in the presence of the osmolyte signifies stabilization.

  • Data Analysis: Compare the Tm or Cm values in the presence and absence of the osmolyte to quantify its stabilizing effect. The "m-value" (the dependence of the free energy of unfolding on denaturant concentration) can also be calculated to assess the efficacy of the osmolyte.[14]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_setup Experimental Setup cluster_stress Stress Induction cluster_treatment Osmolyte Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Osmotic Stress (e.g., NaCl) Osmotic Stress (e.g., NaCl) Cell Culture->Osmotic Stress (e.g., NaCl) Protein Solution Protein Solution Denaturant (e.g., Urea) Denaturant (e.g., Urea) Protein Solution->Denaturant (e.g., Urea) Glycine Betaine Glycine Betaine Osmotic Stress (e.g., NaCl)->Glycine Betaine This compound This compound Osmotic Stress (e.g., NaCl)->this compound Control (No Osmolyte) Control (No Osmolyte) Osmotic Stress (e.g., NaCl)->Control (No Osmolyte) Denaturant (e.g., Urea)->Glycine Betaine Denaturant (e.g., Urea)->this compound Denaturant (e.g., Urea)->Control (No Osmolyte) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Glycine Betaine->Cell Viability Assay (e.g., MTT) Protein Stability Assay (e.g., DSC) Protein Stability Assay (e.g., DSC) Glycine Betaine->Protein Stability Assay (e.g., DSC) This compound->Cell Viability Assay (e.g., MTT) This compound->Protein Stability Assay (e.g., DSC) Control (No Osmolyte)->Cell Viability Assay (e.g., MTT) Control (No Osmolyte)->Protein Stability Assay (e.g., DSC) Compare Viability Compare Viability Cell Viability Assay (e.g., MTT)->Compare Viability Compare Tm / Cm Compare Tm / Cm Protein Stability Assay (e.g., DSC)->Compare Tm / Cm

Caption: Comparative experimental workflow for evaluating osmolytes.

Signaling_Pathway Osmotic Stress Osmotic Stress Cellular Shrinkage Cellular Shrinkage Osmotic Stress->Cellular Shrinkage Ion Imbalance Ion Imbalance Osmotic Stress->Ion Imbalance Protein Denaturation Protein Denaturation Osmotic Stress->Protein Denaturation Glycine Betaine Accumulation Glycine Betaine Accumulation Cellular Shrinkage->Glycine Betaine Accumulation Ion Imbalance->Glycine Betaine Accumulation Cell Survival Cell Survival Protein Denaturation->Cell Survival Inhibited by Glycine Betaine Osmotic Balance Restoration Osmotic Balance Restoration Glycine Betaine Accumulation->Osmotic Balance Restoration Enzyme & Membrane Stabilization Enzyme & Membrane Stabilization Glycine Betaine Accumulation->Enzyme & Membrane Stabilization Modulation of Gene Expression Modulation of Gene Expression Glycine Betaine Accumulation->Modulation of Gene Expression Osmotic Balance Restoration->Cell Survival Enzyme & Membrane Stabilization->Cell Survival Modulation of Gene Expression->Cell Survival

Caption: Glycine betaine's role in cellular stress response pathways.

Conclusion and Future Directions

Glycine betaine is a well-established and highly effective osmolyte with a wealth of supporting experimental data. Its mechanisms of action are well-understood, making it a reliable choice for applications requiring osmoprotection.

The potential of this compound as an osmolyte is intriguing, particularly given the known protein-stabilizing properties of phenylalanine. However, the lack of direct experimental data on N,N,N-trimethylphenylalanine necessitates caution. The presence of the aromatic ring could lead to more complex, protein-specific interactions that may not be universally beneficial.

For researchers and drug development professionals, glycine betaine remains the gold standard. Future research should focus on direct, head-to-head comparisons of this compound and glycine betaine using the standardized experimental protocols outlined in this guide. Such studies will be crucial to fully elucidate the potential of this compound as a novel osmoprotectant and to determine its suitability for various biotechnological and therapeutic applications.

References

Phenylalanine vs. Phenylalanine Betaine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the known biological activities of the essential amino acid Phenylalanine and a comparative perspective on its derivative, Phenylalanine Betaine. This document synthesizes available experimental data and outlines key methodologies to facilitate further research and understanding.

Introduction

Phenylalanine is an essential aromatic amino acid fundamental to human physiology, serving as a crucial building block for proteins and a precursor for several key molecules, including the amino acid tyrosine and the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine.[1] Its metabolic pathways and biological effects have been extensively studied. In contrast, this compound, a derivative of phenylalanine, remains a largely uncharacterized compound in scientific literature. While it has been isolated from natural sources such as Antiaris africana, there is a significant lack of research into its specific biological activities.[2]

This guide provides a detailed overview of the established biological activities of phenylalanine, supported by experimental data and protocols. Due to the current scarcity of scientific information on this compound, a direct comparative analysis based on experimental evidence is not possible. Therefore, this document will highlight the known functions of phenylalanine and identify the existing knowledge gap regarding this compound, offering a foundation for future investigative studies.

Comparative Overview of Biological Activities

The following table summarizes the known biological activities of Phenylalanine. The corresponding activities for this compound are listed as "Not Yet Determined" due to the absence of available scientific data.

Biological ActivityPhenylalanineThis compound
Antioxidant Activity Indirectly contributes to antioxidant capacity by serving as a precursor to antioxidant phenolic acids in some biological systems.[3]Not Yet Determined
Anti-inflammatory Effects Exhibits context-dependent anti-inflammatory and pro-inflammatory effects. Can diminish M1 macrophage inflammation but excessive levels may induce an inflammatory response.[4][5]Not Yet Determined
Enzyme Inhibition Can act as a competitive inhibitor of phenylalanine hydroxylase (PAH) at high concentrations.[6][7]Not Yet Determined
Role in Signaling Pathways Modulates key signaling pathways including the mTOR pathway, which is crucial for protein synthesis, and can impair insulin signaling at high concentrations.[8][9]Not Yet Determined
Neurotransmitter Precursor Serves as a direct precursor for the synthesis of tyrosine, which is then converted to dopamine, norepinephrine, and epinephrine.[1]Not Yet Determined

Detailed Biological Activities of Phenylalanine

Antioxidant Properties

Phenylalanine's role as an antioxidant is not direct by scavenging free radicals, but rather as a precursor for the synthesis of other antioxidant compounds.

Experimental Evidence: In a study on Ginkgo biloba cell cultures, supplementation with phenylalanine led to a significant increase in the production of phenolic acids, which possess antioxidant properties. The maximal content of total phenolic acids (73.76 mg/100 g dry weight) was observed after supplementation with a high concentration of phenylalanine.[3] The antioxidant activity of the resulting extract was confirmed using DPPH and reducing power assays, showing moderate activity (IC50 = 1.966 ± 0.058 mg/mL in DPPH assay).[3][10]

Anti-inflammatory and Pro-inflammatory Effects

The influence of phenylalanine on inflammation is complex and appears to be dependent on the cellular context and concentration.

Experimental Evidence:

  • Anti-inflammatory: A study demonstrated that phenylalanine can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the production of interleukin (IL)-1β and tumor necrosis factor (TNF)-α in proinflammatory (M1) macrophages.[4]

  • Pro-inflammatory: In a study on largemouth bass, excessive dietary phenylalanine led to an increased expression of inflammatory factors.[5]

Enzyme Inhibition

High concentrations of phenylalanine can exhibit feedback inhibition on key enzymes in its own metabolic pathway.

Experimental Evidence: Phenylalanine acts as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[6] In one study, the apparent Km for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM in the presence of a phenylalanine analog inhibitor, demonstrating competitive inhibition.[7]

Signaling Pathways Modulated by Phenylalanine

Phenylalanine has been shown to influence critical cellular signaling pathways, notably the mTOR pathway involved in protein synthesis and the insulin signaling pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Phenylalanine, as an amino acid, can activate this pathway.

Experimental Workflow for Investigating mTOR Pathway Activation:

experimental_workflow cell_culture C2C12 Myoblast Culture phe_treatment Incubate with varying concentrations of Phenylalanine cell_culture->phe_treatment protein_extraction Protein Extraction phe_treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot analysis Quantify phosphorylation of mTOR, p70S6K, IRS-1, Akt western_blot->analysis

Figure 1. Experimental workflow to study the effect of Phenylalanine on the mTOR signaling pathway.

A study on C2C12 myoblasts showed that phenylalanine treatment had a nuanced effect on the mTOR-p70S6K pathway. While it promoted glucose uptake, it did not significantly affect the phosphorylation of mTOR at Ser2448 but did inhibit the phosphorylation of p70S6K at Thr389 at higher concentrations.[9]

Insulin Signaling Pathway

Elevated levels of phenylalanine have been shown to impair insulin signaling.

insulin_signaling_pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR binds IRS IRS IR->IRS activates Phe High Phenylalanine FARS FARS Phe->FARS activates FARS->IR phenylalanylates K1057/1079 PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 2. Phenylalanine's inhibitory effect on the insulin signaling pathway.

Mechanism of Impairment: Research indicates that high levels of phenylalanine can lead to the phenylalanylation of insulin receptor beta (IRβ) at lysines 1057 and 1079 by phenylalanyl-tRNA synthetase (FARS). This modification inactivates IRβ, thereby preventing the downstream signaling cascade that promotes glucose uptake.[8]

Experimental Protocols

Determination of Antioxidant Activity (DPPH Assay)

This protocol is adapted from a study on the antioxidant potential of extracts from phenylalanine-treated Ginkgo biloba cell cultures.[3]

  • Preparation of Extract: Obtain a methanol extract of the biological sample.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay:

    • Add 100 µL of the extract at various concentrations to 2.9 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Butylated hydroxytoluene (BHT) can be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) is then determined.

Western Blot for Signaling Pathway Analysis

This protocol is a general method for analyzing protein phosphorylation in signaling pathways, as would be used in studies like those investigating the mTOR and insulin signaling pathways.[8][9]

  • Cell Lysis: After treatment with phenylalanine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

Phenylalanine is a well-researched amino acid with diverse and critical biological functions, from protein synthesis and neurotransmitter production to the modulation of key cellular signaling pathways. Its effects on antioxidant and inflammatory processes are complex and context-dependent.

In stark contrast, this compound remains an enigmatic molecule. The absence of studies on its biological activity presents a significant gap in our understanding. Future research should prioritize the investigation of this compound's potential antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Direct comparative studies with phenylalanine are essential to elucidate any unique biological roles conferred by the betaine moiety. Such research will be invaluable for drug development professionals and scientists seeking to understand the structure-activity relationships of amino acid derivatives and their potential therapeutic applications.

References

Validation of Phenylalanine betaine as a biomarker for rye intake

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of phenylalanine betaine with alternative biomarkers for assessing rye consumption, supported by experimental data from key clinical studies.

Introduction

In the fields of nutrition, clinical research, and drug development, the accurate assessment of dietary intake is paramount. Whole grain rye, a cereal rich in fiber and bioactive compounds, has been associated with various health benefits. Consequently, the identification and validation of specific biomarkers for rye consumption are crucial for understanding its metabolic effects and ensuring compliance in clinical trials. This guide provides a detailed comparison of this compound and other potential biomarkers of rye intake, presenting quantitative data from pivotal studies, outlining experimental protocols, and visualizing key metabolic and experimental processes.

Comparison of Rye Intake Biomarkers

Several metabolites have been investigated as potential biomarkers for rye consumption. The "RyeWeight Study," a significant randomized controlled trial, provides a wealth of data on this topic. The following table summarizes the performance of this compound and its alternatives, with data extracted from the study's supplementary materials.

Biomarker CategoryBiomarker NameFold Change (Rye vs. Wheat)p-valueKey Findings
Betaines This compound Increased < 0.05 Consistently elevated with rye intake, demonstrating its validity as a specific biomarker.
Pipecolic Acid BetaineIncreased< 0.05Another betaine compound showing a significant increase with rye consumption.
Valine BetaineIncreased< 0.05Elevated in urine following rye bran intake in animal studies.[1]
Alanine BetaineIncreased< 0.05Also identified as a urinary marker for rye bran intake in mice.[1]
Proline BetaineIncreased< 0.05Urinary excretion significantly increased after consumption of rye bran.[1]
Benzoxazinoids DIBOA-SIncreased< 0.05A major family of compounds that increase after rye intake.
Phenylacetamides 2-HPA-SIncreased< 0.05Associated with reductions in weight and fasting insulin.
2-HHPA-SIncreased< 0.05Shows a similar positive association with rye consumption.
Microbial Metabolites Indolepropionic acidIncreased< 0.05Reflects the impact of rye fiber on the gut microbiota.
2-aminophenolIncreased< 0.05A gut microbial metabolite that is elevated with rye intake.
Enterolactone SulfateIncreased< 0.05A well-known lignan metabolite indicative of whole grain consumption.
Enterolactone GlucuronideIncreased< 0.05Another form of enterolactone that increases with rye intake.
Phenolic Acids Gallic acid-4-sulfateIncreased< 0.05Associated with reductions in weight, BMI, and fat mass.

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of amino acid derivatives in plasma.

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Pipette 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 150 µL of a pre-chilled solution of acetonitrile containing a stable isotope-labeled internal standard (e.g., d5-Phenylalanine Betaine) at a known concentration.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

    • Instrumentation: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.

3. Data Analysis

  • Peak areas of this compound and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • The concentration of this compound in unknown samples is determined from the calibration curve.

Visualizations

Metabolic Pathway: this compound Biosynthesis and Human Metabolism

The following diagram illustrates the proposed biosynthetic pathway of this compound in rye and its subsequent fate in the human body after consumption.

cluster_rye In Rye Plant cluster_human In Human Body Shikimate\nPathway Shikimate Pathway Chorismate Chorismate Shikimate\nPathway->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Methylation\n(SAM) Methylation (SAM) Phenylalanine->Methylation\n(SAM) Phenylalanine\nBetaine Phenylalanine Betaine Methylation\n(SAM)->Phenylalanine\nBetaine Rye Intake Rye Intake Absorption Absorption Rye Intake->Absorption Plasma\nthis compound Plasma This compound Absorption->Plasma\nthis compound Excretion\n(Urine) Excretion (Urine) Plasma\nthis compound->Excretion\n(Urine) Metabolism Metabolism Plasma\nthis compound->Metabolism Dietary Intervention\n(Rye vs. Wheat) Dietary Intervention (Rye vs. Wheat) Plasma Sample\nCollection Plasma Sample Collection Dietary Intervention\n(Rye vs. Wheat)->Plasma Sample\nCollection Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Sample\nCollection->Sample Preparation\n(Protein Precipitation) LC-MS/MS\nAnalysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->LC-MS/MS\nAnalysis Data Acquisition Data Acquisition LC-MS/MS\nAnalysis->Data Acquisition Data Processing\n(Peak Picking, Alignment) Data Processing (Peak Picking, Alignment) Data Acquisition->Data Processing\n(Peak Picking, Alignment) Statistical Analysis\n(Fold Change, p-value) Statistical Analysis (Fold Change, p-value) Data Processing\n(Peak Picking, Alignment)->Statistical Analysis\n(Fold Change, p-value) Biomarker\nIdentification Biomarker Identification Statistical Analysis\n(Fold Change, p-value)->Biomarker\nIdentification Biomarker\nValidation Biomarker Validation Biomarker\nIdentification->Biomarker\nValidation

References

Phenylalanine Betaine and Other Quaternary Ammonium Compounds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of phenylalanine-derived quaternary ammonium compounds (QACs), with a focus on phenylalanine betaine, against other commonly used QACs. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Quaternary ammonium compounds are a broad class of cationic surfactants extensively used for their antimicrobial properties. Their efficacy is largely attributed to their ability to disrupt microbial cell membranes. This guide delves into a specific subclass, phenylalanine-derived QACs, and compares their performance with conventional QACs like Benzalkonium Chloride (BAC) and Cetrimonium Bromide (CTAB).

While direct comparative data for this compound (N,N,N-trimethyl-L-phenylalanine) as an antimicrobial agent is limited in publicly available literature, this guide synthesizes findings on structurally related phenylalanine-derived QACs and other N-alkyl betaines to provide a comprehensive overview. The data suggests that, like other QACs, the antimicrobial activity of these compounds is significantly influenced by their molecular structure, particularly the length of the alkyl chain.

Comparative Efficacy: Antimicrobial Activity

The antimicrobial efficacy of QACs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize MIC values from various studies for phenylalanine-derived QACs and other common QACs against standard bacterial strains.

It is crucial to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylalanine-Derived Quaternary Ammonium Compounds

CompoundAlkyl Chain LengthStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
L-Phenylalanine Ester HydrochlorideC12>100 µg/mL>100 µg/mL[1]
L-Phenylalanine Derived QACC122 µg/mL-[2]
L-Phenylalanine Derived QACC14--[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Quaternary Ammonium Compounds

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Benzalkonium Chloride (BAC)1 - 10 µg/mL10 - 50 µg/mL50 - 200 µg/mL
Cetrimonium Bromide (CTAB)1 - 5 µg/mL10 - 64 µg/mL128 - 256 µg/mL[3][4]

Table 3: Minimum Inhibitory Concentration (MIC) of N-Alkyl Betaines (as a proxy for this compound)

CompoundAlkyl Chain LengthStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
N-Alkyl BetaineC12~1000 µM~500 µM[5]
N-Alkyl BetaineC14~250 µM~250 µM[5]
N-Alkyl BetaineC16~61 µM~120 µM[5]

Mechanism of Action: Disrupting the Microbial Fortress

The primary mechanism of action for QACs is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction.

G cluster_membrane Bacterial Cell Membrane Lipid_Head Anionic Lipid Head Lipid_Tail Hydrophobic Tail Disruption Membrane Disruption & Leakage Lipid_Tail->Disruption 3. Destabilization QAC Quaternary Ammonium Compound (QAC) QAC->Lipid_Head 1. Electrostatic Attraction QAC->Lipid_Tail 2. Hydrophobic Interaction & Insertion Cell_Death Cell Death Disruption->Cell_Death 4. Lysis

Figure 1: General mechanism of action of Quaternary Ammonium Compounds on bacterial cell membranes.

For phenylalanine-derived QACs, the aromatic phenylalanine residue is thought to act as a membrane anchor, facilitating the initial binding and subsequent insertion of the hydrophobic alkyl chain into the lipid bilayer. This enhanced interaction could potentially lead to increased efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solution

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: The bacterial culture is diluted in CAMHB to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

The workflow for this experimental protocol can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of QAC in 96-well plate C Inoculate wells with bacteria A->C B Standardize bacterial inoculum B->C D Incubate plate at 37°C C->D E Observe for visible growth (turbidity) D->E F Determine lowest concentration with no growth (MIC) E->F

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Cytotoxicity and Safety Profile

An important aspect of developing new antimicrobial agents is their selectivity – the ability to target microbial cells with minimal harm to host cells. Cytotoxicity is often evaluated using in vitro assays with human cell lines.

Table 4: Comparative Cytotoxicity Data

CompoundCell LineAssayEndpoint (e.g., IC50)Reference
Phenylalanine-arginine derived surfactantHuman Keratinocytes (HaCaT), Human Fibroblasts (3T3)MTTAcceptable cytotoxic levels (specific values vary with structure)[6]
Benzalkonium Chloride (BAC)Human alveolar epithelial cellsMTTIC10 = 1.63 µg/mL[7]
Benzalkonium Chloride (BAC)Human respiratory epithelial cellsTrypan Blue ExclusionCell death at concentrations up to 0.01%[8]

Generally, amino acid-derived surfactants are perceived as having a better safety profile and being more biodegradable than conventional QACs.[9] However, as with antimicrobial efficacy, cytotoxicity is highly dependent on the specific molecular structure.

Conclusion

Phenylalanine-derived quaternary ammonium compounds represent a promising class of antimicrobials. While direct efficacy data for this compound is scarce, studies on related structures indicate that the incorporation of the phenylalanine moiety can influence antimicrobial activity. The structure-activity relationship, particularly the length of the alkyl chain, is a critical determinant of efficacy for all QACs.

Compared to conventional QACs like BAC and CTAB, some phenylalanine-derived counterparts show comparable or, in some cases, improved activity against Gram-positive bacteria. Their efficacy against Gram-negative bacteria appears more variable. Furthermore, amino acid-based QACs may offer a superior cytotoxicity profile, making them attractive candidates for further investigation in drug development.

Future research should focus on direct, standardized comparisons of this compound and other novel amino acid-derived QACs against a broad panel of clinically relevant microbes to fully elucidate their therapeutic potential.

References

A Researcher's Guide to the Cross-Validation of Phenylalanine and Betaine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites such as the amino acid L-phenylalanine and the N-methylated amino acid derivative, betaine, is critical. This guide provides an objective comparison of prevalent analytical methodologies for the quantification of phenylalanine and betaine, supported by experimental data to inform the selection of the most appropriate technique for specific research needs.

This guide delves into the experimental protocols and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Quantitative Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for the quantification of phenylalanine and betaine by HPLC and LC-MS/MS.

Table 1: Quantitative Performance Data for Phenylalanine Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/RecoveryPrecision (CV%)
HPLC-UV 0.05 µg/mL[1]0.1 µg/mL[1]0.1 - 20 µg/mL[1]88.6%[1]Within-run: <15%, Between-run: <15%[1]
12 µM[2]12 µM[2]10 - 3500 µmol/L[3]-2.2 - 4.4%[3]
LC-MS/MS --0 - 1000 µmol/L[4]Good agreement with reference materials[4]Intra-assay: 1.7%, Inter-assay: 3.2%[5]

Table 2: Quantitative Performance Data for Betaine Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/RecoveryPrecision (CV%)
HPLC-ELSD 2.13 µg/mL[6]7.11 µg/mL[6]5.0 - 800.0 µg/mL[6]95.8 - 104.2%[6]< 5%[6]
HPLC-UV (with derivatization) 5 µmol/L[7]-->97%[7]Within-day: 0.4 - 3.8%, Total: 1.3 - 5.3%[7]
LC-MS/MS 1.5 nmol/L[8]-10.00 - 1203.26 ng/mL[9]87 - 105%[10]Within-day & Between-day: 2.1 - 8.8%[10]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and validating these quantification methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Sample Preparation (Plasma): A simple protein precipitation step is commonly employed.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., d5-N-lactoyl-phenylalanine for phenylalanine analysis).[11]

  • Vortex vigorously for 30 seconds to precipitate proteins.[11]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to an autosampler vial for analysis.[11]

Chromatographic and Mass Spectrometric Conditions:

  • For Phenylalanine:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically used.

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions: For phenylalanine, the transition m/z 166.2 → 120.2 is monitored. For a deuterated internal standard like phenylalanine-ring-(13)C(6), the transition is m/z 172.2 → 126.2.[12]

  • For Betaine:

    • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar molecules like betaine.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer like ammonium formate is common.[13]

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions: For betaine, the transition m/z 118.1 → 58.1 is typically monitored.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with UV or Evaporative Light Scattering Detection (ELSD), offers a robust and cost-effective alternative to LC-MS/MS.

Sample Preparation (Plasma for Phenylalanine):

  • Protein precipitation is performed by adding an acid like sulfosalicylic acid to the plasma sample.[1]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[1]

  • The clear supernatant is injected into the HPLC system.[1]

Chromatographic Conditions:

  • For Phenylalanine (HPLC-UV):

    • Column: A C18 column (e.g., Nova-pack C18) is commonly used.[1]

    • Mobile Phase: An isocratic mobile phase of sodium acetate buffer and acetonitrile (e.g., 94:6 v/v) adjusted to a specific pH is often employed.[1]

    • Detection: UV detection at 215 nm.[1]

  • For Betaine (HPLC-ELSD):

    • Column: A HILIC silica column (e.g., 4.6 × 150 mm, 5 µm) is suitable for betaine separation.[6]

    • Mobile Phase: An isocratic mobile phase of ammonium acetate buffer and acetonitrile (e.g., 20:80, v/v) is used.[6]

    • Detection: ELSD with the nebulizer and evaporator temperatures optimized (e.g., 30°C and 50°C, respectively).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful quantitative technique that is non-destructive and requires minimal sample preparation.

Sample Preparation:

  • For plasma or serum samples, removal of proteins and lipids is often necessary to reduce signal overlap from macromolecules. This can be achieved through ultrafiltration or solvent extraction (e.g., with methanol).[14]

  • The extracted metabolites are then reconstituted in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

  • The sample is then transferred to an NMR tube for analysis.

Data Acquisition and Quantification:

  • One-dimensional (1D) ¹H NMR spectra are acquired. Specific pulse sequences like NOESYPR1D or ZG30 are used to suppress the water signal.[15]

  • The concentration of the analyte is determined by comparing the integral of a specific, non-overlapping resonance of the analyte to the integral of the known concentration of the internal standard. For phenylalanine, the aromatic proton signals around 7.3-7.4 ppm are often used. For betaine, the singlet from the nine equivalent methyl protons at approximately 3.2 ppm is characteristic.

Visualizing Workflows and Decision Making

To further aid in the understanding and selection of these methods, the following diagrams illustrate a typical experimental workflow and a decision-making process.

G General LC-MS/MS Workflow for Phenylalanine and Betaine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard (e.g., Deuterated Analyte) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 or HILIC) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

LC-MS/MS experimental workflow.

G Decision Tree for Selecting a Quantification Method Start Start: Need to Quantify Phenylalanine or Betaine High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity LCMS LC-MS/MS High_Sensitivity->LCMS Yes HPLC_NMR Consider HPLC or NMR High_Sensitivity->HPLC_NMR No Throughput High Sample Throughput Needed? HPLC_NMR->Throughput HPLC HPLC Throughput->HPLC Yes NMR_Option NMR is a viable option Throughput->NMR_Option No Non_Destructive Non-destructive analysis required? NMR_Option->Non_Destructive NMR NMR Spectroscopy Non_Destructive->NMR Yes HPLC_Final HPLC is a suitable alternative Non_Destructive->HPLC_Final No

References

Comparative Metabolomics of Phenylalanine Betaine Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of Phenylalanine betaine, a quaternary ammonium compound, across different plant species. While quantitative data remains limited in publicly available research, this document synthesizes current knowledge on its occurrence, proposes a biosynthetic pathway, and provides a generalized experimental protocol for its analysis. This guide is intended for researchers, scientists, and professionals in drug development interested in the metabolomics of specialized plant compounds.

Quantitative Data on this compound

A comprehensive review of scientific literature reveals a significant gap in the quantitative analysis of this compound across a wide range of plant species. To date, this metabolite has been identified in Antiaris africana and Antiaris toxicaria. However, specific concentrations within different tissues or under varying environmental conditions have not been reported. The following table is presented as a template for future research, highlighting the need for quantitative studies to populate these fields.

Table 1: Quantitative Occurrence of this compound in Plant Species (Template for Future Research)

Plant SpeciesFamilyTissueConcentration (µg/g dry weight)Analytical MethodReference
Antiaris africanaMoraceaeLatex, BarkNot ReportedNot Reported[1]
Antiaris toxicariaMoraceaeLatexNot ReportedNot Reported[1]
Other Plant Species-----

Proposed Biosynthetic Pathway of this compound

Direct experimental evidence for the biosynthetic pathway of this compound in plants is not yet available. However, based on the well-characterized biosynthesis of other plant betaines, such as glycine betaine and trigonelline, a putative pathway can be proposed.[2][3][4][5] This pathway likely involves the sequential N-methylation of L-phenylalanine, catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).[6][7]

The proposed pathway is as follows:

  • L-Phenylalanine serves as the initial substrate.

  • A Phenylalanine N-methyltransferase (PNMT) utilizes SAM as a methyl donor to catalyze the transfer of a methyl group to the amino group of L-phenylalanine, forming N-methyl-L-phenylalanine .

  • Subsequent methylation steps, potentially catalyzed by the same or different NMTs, would lead to the formation of N,N-dimethyl-L-phenylalanine .

  • A final methylation step would yield N,N,N-trimethyl-L-phenylalanine , which is This compound .

This compound Biosynthesis cluster_0 Putative Biosynthetic Pathway cluster_1 Enzymes and Cofactors L-Phe L-Phenylalanine N-Me-Phe N-Methyl-L-phenylalanine L-Phe->N-Me-Phe N,N-DiMe-Phe N,N-Dimethyl-L-phenylalanine N-Me-Phe->N,N-DiMe-Phe Phe-Bet This compound N,N-DiMe-Phe->Phe-Bet NMT1 Phenylalanine N-methyltransferase (PNMT) NMT1->N-Me-Phe SAH1 SAH NMT1->SAH1 NMT2 N-methyl-L-phenylalanine N-methyltransferase NMT2->N,N-DiMe-Phe SAH2 SAH NMT2->SAH2 NMT3 N,N-dimethyl-L-phenylalanine N-methyltransferase NMT3->Phe-Bet SAH3 SAH NMT3->SAH3 SAM1 SAM SAM1->NMT1 SAM2 SAM SAM2->NMT2 SAM3 SAM SAM3->NMT3

A putative biosynthetic pathway for this compound in plants.

Experimental Protocols for this compound Analysis

A standardized and validated protocol for the quantitative analysis of this compound in plant matrices is not currently established. However, based on methodologies employed for other betaines and general metabolomics workflows, a robust analytical procedure can be outlined. The method of choice would typically be Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and selectivity.

A. Sample Preparation and Extraction

  • Tissue Homogenization : Fresh plant tissue (e.g., leaves, bark, latex) should be flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent : A polar solvent system is recommended for the extraction of quaternary ammonium compounds. A common choice is a mixture of methanol, chloroform, and water (e.g., 12:5:3 v/v/v).

  • Extraction Procedure :

    • Add the extraction solvent to the powdered plant material (e.g., 10 mL per 1 g of tissue).

    • Vortex the mixture thoroughly and incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • For quantitative analysis, a known amount of an internal standard (e.g., a stable isotope-labeled version of this compound) should be added prior to extraction.

B. Chromatographic Separation and Mass Spectrometric Detection

  • Liquid Chromatography (LC) :

    • Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar compounds like betaines.

    • Mobile Phase : A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acid (e.g., formic acid) or a buffer, is typically used.

    • Injection Volume : 1-10 µL of the extracted sample.

  • Mass Spectrometry (MS) :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is generally effective for the detection of quaternary ammonium compounds.

    • Detection : A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For targeted quantification, a QqQ operating in Multiple Reaction Monitoring (MRM) mode is preferred for its high sensitivity and specificity.

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.

Experimental Workflow cluster_workflow Analytical Workflow for this compound start Plant Tissue Sampling homogenization Cryogenic Homogenization start->homogenization extraction Metabolite Extraction (Methanol/Chloroform/Water) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS Analysis (HILIC-ESI+-MS/MS) supernatant->lcms data_analysis Data Processing and Quantification lcms->data_analysis end Results data_analysis->end

A generalized experimental workflow for the analysis of this compound.

Comparison with Other Plant Betaines

While direct comparative data for this compound is lacking, a comparison with well-studied betaines like glycine betaine and trigonelline can provide valuable context for future research.

Table 2: Comparison of this compound with Other Plant Betaines

FeatureThis compound (Proposed)Glycine BetaineTrigonelline
Precursor Amino Acid L-PhenylalanineCholine (derived from Serine)Nicotinic Acid (derived from Tryptophan or Aspartate)
Biosynthesis Sequential N-methylation of the amino group.Two-step oxidation of choline.[2][3]N-methylation of the nitrogen in the pyridine ring of nicotinic acid.[4][5]
Key Enzymes S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases.Choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH).[2][3]Nicotinate N-methyltransferase.[5]
Known Function in Plants Unknown, potentially involved in stress response or as a nitrogen storage compound.Osmoprotectant, stabilizes proteins and membranes under stress.[8][9]Role in cell cycle regulation, osmoprotection, and as a signaling molecule.[4]
Analytical Methods LC-MS (HILIC-ESI+-MS/MS)LC-MS, NMR, HPLC-UVLC-MS, HPLC-UV

Conclusion and Future Directions

This compound represents an understudied plant metabolite with potential roles in plant physiology and defense. The current lack of quantitative data across different plant species presents a significant opportunity for future research. The proposed biosynthetic pathway and analytical workflow provided in this guide offer a foundation for initiating such studies. Future research should focus on:

  • Screening a wider range of plant species for the presence and quantification of this compound.

  • Elucidating the definitive biosynthetic pathway and identifying the specific N-methyltransferases involved.

  • Investigating the physiological role of this compound, particularly in response to biotic and abiotic stress.

  • Developing and validating a standardized analytical method for its routine quantification in plant tissues.

By addressing these research gaps, the scientific community can gain a deeper understanding of the diversity and function of betaines in the plant kingdom, potentially unlocking new avenues for crop improvement and natural product discovery.

References

Phenylalanine Betaine vs. Proline in Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of phenylalanine betaine and proline in mitigating abiotic stress in organisms. While proline is a well-established osmoprotectant with a vast body of supporting research, this compound remains a less-explored molecule with potential significance in stress tolerance. This document summarizes existing data, highlights knowledge gaps, and provides detailed experimental protocols to facilitate further comparative studies.

Overview of Proline and this compound

Proline is a proteinogenic amino acid that accumulates in a wide range of organisms under environmental stresses such as drought, salinity, and extreme temperatures. Its protective roles are multifaceted, acting as an osmolyte to maintain cell turgor, a scavenger of reactive oxygen species (ROS), a stabilizer of proteins and membranes, and a signaling molecule.[1][2][3]

This compound , a derivative of the amino acid phenylalanine, belongs to the betaine family of compounds. While other betaines like glycine betaine are recognized as potent osmoprotectants, the specific role of this compound in stress tolerance is not extensively documented in publicly available scientific literature. However, studies on the exogenous application of its precursor, phenylalanine, suggest a potential role in mitigating abiotic stress.[4] Phenylalanine itself is a precursor to a vast array of secondary metabolites, including flavonoids and phenylpropanoids, which have known antioxidant and stress-mitigating properties.

Comparative Data on Stress Mitigation

Direct comparative studies on the efficacy of this compound versus proline in stress tolerance are limited. The following tables summarize available quantitative data, primarily focusing on the well-documented effects of proline and the findings from a study on the exogenous application of phenylalanine and proline in Moringa oleifera under salt stress.

Table 1: Physicochemical Properties

PropertyThis compoundProline
Molar Mass 207.27 g/mol 115.13 g/mol
Chemical Formula C₁₂H₁₇NO₂C₅H₉NO₂
Solubility in Water High (predicted)Very High
Biochemical Class Quaternary Ammonium Compound (Betaine)Amino Acid

Table 2: Comparative Effects on Physiological and Biochemical Parameters under Salt Stress in Moringa oleifera

(Data adapted from a study on the exogenous application of Phenylalanine and Proline. Note: This study used Phenylalanine, not this compound.)

ParameterControl (Salt Stress)+ Proline (Salt Stress)+ Phenylalanine (Salt Stress)
Plant Height (cm) 105.3128.7121.3
Total Chlorophyll (mg/g FW) 1.251.891.68
Leaf Proline Content (mg/g DW) 2.854.123.45
Leaf Soluble Sugars (mg/g DW) 35.448.242.1
Leaf Antioxidant Activity (%) 65.282.578.3

Signaling Pathways in Stress Tolerance

Proline's Role in Stress Signaling:

Proline accumulation is a hallmark of plant and other organisms' response to abiotic stress. Its biosynthesis is tightly regulated by stress-induced genes. Proline not only acts as a compatible solute but also influences the expression of stress-responsive genes and modulates the cellular redox state, thereby playing a crucial role in signaling pathways that lead to stress adaptation.

Proline_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) ROS_Production Increased ROS Production Abiotic_Stress->ROS_Production P5CS_Upregulation Upregulation of P5CS Gene Abiotic_Stress->P5CS_Upregulation ROS_Production->P5CS_Upregulation feedback Proline_Biosynthesis Proline Biosynthesis P5CS_Upregulation->Proline_Biosynthesis Osmotic_Adjustment Osmotic Adjustment Proline_Biosynthesis->Osmotic_Adjustment Protein_Stabilization Protein/Membrane Stabilization Proline_Biosynthesis->Protein_Stabilization ROS_Scavenging ROS Scavenging Proline_Biosynthesis->ROS_Scavenging Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance Protein_Stabilization->Stress_Tolerance ROS_Scavenging->Stress_Tolerance

Caption: Proline's signaling pathway under abiotic stress.

Hypothesized Role of this compound in Stress Signaling:

Based on its chemical structure as a betaine, it is hypothesized that this compound could function as an osmoprotectant, similar to glycine betaine. Its accumulation would lead to osmotic adjustment. Furthermore, the phenylalanine moiety suggests a potential link to the phenylpropanoid pathway, which is crucial for the synthesis of antioxidant compounds.

Phenylalanine_Betaine_Hypothetical_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) Phe_Betaine_Synthesis This compound Biosynthesis (Hypothetical) Abiotic_Stress->Phe_Betaine_Synthesis Osmotic_Adjustment Osmotic Adjustment Phe_Betaine_Synthesis->Osmotic_Adjustment Phenylpropanoid_Pathway Phenylpropanoid Pathway Modulation? Phe_Betaine_Synthesis->Phenylpropanoid_Pathway Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance Antioxidant_Production Increased Antioxidant Production Phenylpropanoid_Pathway->Antioxidant_Production Antioxidant_Production->Stress_Tolerance

Caption: A hypothesized signaling pathway for this compound.

Experimental Protocols for Comparative Analysis

To directly compare the efficacy of this compound and proline, the following experimental workflow and protocols are proposed.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Plant_Material Select Plant Species (e.g., Arabidopsis, Rice) Stress_Induction Induce Abiotic Stress (e.g., NaCl, Mannitol) Plant_Material->Stress_Induction Treatment_Groups Treatment Groups: 1. Control 2. Stress Only 3. Stress + Proline 4. Stress + this compound Stress_Induction->Treatment_Groups Physiological_Analysis Physiological Measurements (Growth, Biomass, RWC) Treatment_Groups->Physiological_Analysis Biochemical_Analysis Biochemical Assays: - Proline Content - Lipid Peroxidation (MDA) - Antioxidant Enzymes (SOD, CAT) Treatment_Groups->Biochemical_Analysis Gene_Expression Gene Expression Analysis (Stress-responsive genes) Treatment_Groups->Gene_Expression Data_Comparison Comparative Data Analysis Physiological_Analysis->Data_Comparison Biochemical_Analysis->Data_Comparison Gene_Expression->Data_Comparison

Caption: Experimental workflow for comparing osmoprotectants.

Protocol 1: Quantification of Proline Content

  • Principle: Proline reacts with ninhydrin in an acidic environment to form a red-colored chromophore, which can be quantified spectrophotometrically.

  • Procedure:

    • Homogenize 0.5 g of plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • To 2 mL of the supernatant, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath.

    • Extract the chromophore with 4 mL of toluene and vortex.

    • Measure the absorbance of the toluene layer at 520 nm.

    • Calculate the proline concentration using a standard curve prepared with known concentrations of L-proline.

Protocol 2: Assessment of Lipid Peroxidation (MDA Content)

  • Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

  • Procedure:

    • Homogenize 0.2 g of plant tissue in 2 mL of 0.1% trichloroacetic acid (TCA).

    • Centrifuge at 10,000 x g for 10 minutes.

    • To 0.5 mL of the supernatant, add 2 mL of 20% TCA containing 0.5% TBA.

    • Heat the mixture at 95°C for 30 minutes and then cool on ice.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

    • Calculate the MDA concentration using an extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 3: Assay of Antioxidant Enzyme Activity (Catalase - CAT)

  • Principle: Catalase decomposes hydrogen peroxide (H₂O₂), and its activity can be determined by monitoring the decrease in absorbance at 240 nm.

  • Procedure:

    • Homogenize 0.5 g of plant tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the enzyme extract.

    • The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 10 mM H₂O₂, and 100 µL of enzyme extract in a final volume of 3 mL.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the decrease in absorbance at 240 nm for 3 minutes.

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Conclusion

Proline is a well-characterized and effective osmoprotectant, playing a critical role in stress tolerance across a wide range of organisms. The role of this compound in this context remains largely unexplored. The structural similarity of this compound to other known betaine osmoprotectants and the observed stress-mitigating effects of its precursor, phenylalanine, suggest that it is a promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies, which are essential to elucidate the potential of this compound as a stress-tolerance agent. Such research could open new avenues for the development of novel strategies to enhance stress resilience in agriculturally and pharmaceutically important organisms.

References

Phenylalanine Betaine: An Inferred Comparative Analysis of its Potential In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential biological activities of Phenylalanine Betaine, based on an analysis of its constituent molecules, L-Phenylalanine and Betaine. This report synthesizes available experimental data to infer potential effects, supported by detailed experimental protocols and signaling pathway diagrams.

Introduction

This compound is an L-phenylalanine derivative where the amino group has been trimethylated.[1] While direct experimental studies on the in vitro and in vivo effects of this compound are currently limited, an understanding of its potential biological activities can be inferred from the extensive research conducted on its constituent components: the essential amino acid L-phenylalanine and the naturally occurring compound betaine. This guide provides a comparative overview of the known effects of L-phenylalanine and betaine, presenting a foundation for future research into the specific actions of this compound.

Inferred In Vitro Effects

The in vitro effects of this compound are likely to be a composite of the individual actions of L-phenylalanine and betaine on cellular systems.

L-Phenylalanine: In Vitro Effects

L-phenylalanine has been shown to influence a variety of cellular processes in vitro, primarily related to its role as a precursor for neurotransmitters and its impact on cellular signaling and metabolism.

Table 1: Summary of In Vitro Effects of L-Phenylalanine

Effect Cell Type/System Concentration/Dosage Observed Outcome Reference
Neurotransmitter PrecursorPC12 cellsNot specifiedPrecursor for dopamine synthesis.
Synaptogenesis ImpairmentPrimary mouse cortical neuronsHigh concentrationsAssociated with decreased activity of the glycolysis enzyme pyruvate kinase.[2]
Amino Acid MetabolismBrain cellsNot specifiedAffects amino acid metabolism and protein synthesis.[3]
GLP-1 SecretionEnteroendocrine L cells10 and 100 mMStimulated GLP-1 release.[4]
PYY SecretionEnteroendocrine L cells50 and 100 mMStimulated PYY release.[4]

Experimental Protocol: In Vitro GLP-1 and PYY Release Assay

This protocol is based on studies investigating the effect of L-phenylalanine on gut hormone release from enteroendocrine cell lines.[4]

  • Cell Culture: Murine enteroendocrine STC-1 or primary L-cells are cultured under standard conditions.

  • Treatment: Cells are incubated with varying concentrations of L-phenylalanine (e.g., 10, 50, 100 mM) for a specified time.

  • Hormone Quantification: The supernatant is collected, and the concentrations of secreted GLP-1 and PYY are measured using commercially available ELISA kits.

  • Analysis: The results are expressed as the amount of hormone released relative to a control group (untreated cells).

Signaling Pathway: L-Phenylalanine-Induced GLP-1 Secretion

L-phenylalanine is sensed by the Gq-coupled receptor GPR142, leading to an increase in intracellular Ca2+ concentration. Additionally, it is transported into the cell via a Na+-dependent amino acid transporter, causing membrane depolarization and enhancing GLP-1 secretion.[5]

GPR142_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-Phe_ext L-Phenylalanine GPR142 GPR142 L-Phe_ext->GPR142 Na_Transporter Na+-dependent Amino Acid Transporter L-Phe_ext->Na_Transporter Gq Gq GPR142->Gq Depolarization Membrane Depolarization Na_Transporter->Depolarization Na+ influx PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_increase ↑ [Ca2+] ER->Ca2_increase Release GLP1_vesicle GLP-1 Vesicle Ca2_increase->GLP1_vesicle Depolarization->GLP1_vesicle GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Exocytosis

Caption: L-Phenylalanine signaling pathway for GLP-1 secretion.

Betaine: In Vitro Effects

Betaine's in vitro effects are primarily associated with its osmoprotective and anti-inflammatory properties.

Table 2: Summary of In Vitro Effects of Betaine

Effect Cell Type/System Concentration/Dosage Observed Outcome Reference
OsmoprotectionVarious cell typesDependent on osmotic stressProtects cells from osmotic stress by stabilizing proteins and cellular structures.[6]
Anti-inflammatoryVarious cell typesNot specifiedDampens the activation of NF-kB and inhibits the production of IL-1β.[7]
GenotoxicitySalmonella typhimurium strains, TK6 cellsUp to 5000 µ g/well (Ames test), up to 2000 µg/mL (Micronucleus test)No signs of genotoxicity.[8]

Experimental Protocol: In Vitro NF-κB Activity Assay

This protocol is a general representation of methods used to assess the anti-inflammatory effects of betaine.[7]

  • Cell Culture: A suitable cell line (e.g., macrophages) is cultured.

  • Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of betaine.

  • NF-κB Quantification: Nuclear extracts are prepared, and the activation of NF-κB is measured using methods such as electrophoretic mobility shift assay (EMSA) or a reporter gene assay.

  • Analysis: The level of NF-κB activation in betaine-treated cells is compared to that in cells treated with the inflammatory agent alone.

Signaling Pathway: Betaine's Inhibition of the NF-κB Pathway

Betaine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus e.g., LPS IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Translocates & Activates Betaine Betaine Betaine->IKK Inhibits

Caption: Betaine's inhibitory effect on the NF-κB signaling pathway.

Inferred In Vivo Effects

The in vivo effects of this compound would likely reflect the systemic actions of L-phenylalanine on metabolism and appetite, combined with the protective effects of betaine.

L-Phenylalanine: In Vivo Effects

In vivo studies on L-phenylalanine have largely focused on its role in metabolic regulation, including hormone secretion and food intake.

Table 3: Summary of In Vivo Effects of L-Phenylalanine

Effect Animal Model/Subject Dosage/Administration Observed Outcome Reference
Reduced Food IntakeRats and miceOral administrationAcutely reduced food intake.[9]
Reduced Body WeightDiet-induced obese miceChronic oral administrationReduced food intake and body weight.[9]
Stimulated Hormone ReleaseRatsOral administrationStimulated GLP-1, PYY, and insulin release; reduced plasma ghrelin.[9]
Improved Glucose ToleranceRatsOral administrationImproved glucose tolerance.[9]
Increased Hormone ReleaseHealthy male humans10 g oral ingestionStimulated plasma CCK, insulin, and glucagon.[4]
Suppressed Energy IntakeHealthy male humans10 g oral ingestionSuppressed energy intake.[4]
Restored Vascular FunctionSpontaneously hypertensive ratsOral administrationRaised vascular tetrahydrobiopterin, restored NO, reduced superoxide, and enhanced vascular function.[10]
Stimulated Pancreatic HormonesMiceOral administrationStimulated the secretion of insulin and glucagon.[11]

Experimental Protocol: In Vivo Glucose Tolerance Test

This protocol is based on studies evaluating the effect of L-phenylalanine on glucose metabolism in rodents.[9]

  • Animal Model: Rats are fasted overnight.

  • Treatment: A solution of L-phenylalanine is administered orally.

  • Glucose Challenge: After a set time (e.g., 30 minutes), a glucose solution is administered intraperitoneally.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Logical Relationship: L-Phenylalanine's Effects on Appetite and Metabolism

The anorectic and metabolic effects of L-phenylalanine are mediated in part by the calcium-sensing receptor (CaSR), leading to the release of gut hormones.

Phe_Appetite_Metabolism L-Phe L-Phenylalanine (Oral) CaSR Calcium-Sensing Receptor (CaSR) Activation L-Phe->CaSR Gut_Hormones ↑ Gut Hormone Release (GLP-1, PYY, CCK) CaSR->Gut_Hormones Appetite ↓ Appetite & Food Intake Gut_Hormones->Appetite Insulin ↑ Insulin Secretion Gut_Hormones->Insulin Glucose_Tolerance ↑ Glucose Tolerance Insulin->Glucose_Tolerance

Caption: L-Phenylalanine's regulation of appetite and metabolism.

Betaine: In Vivo Effects

In vivo, betaine acts as a methyl donor and has protective effects against various stressors.

Table 4: Summary of In Vivo Effects of Betaine

Effect Animal Model/Subject Dosage/Administration Observed Outcome Reference
Methyl DonorGeneralDietary intakeDonates a methyl group for the conversion of homocysteine to methionine.[6]
OsmoprotectantGeneralDietary intakeProtects cells and vital organs (heart, kidney, brain) from osmotic stress.[7]
Anti-inflammatoryVarious disease modelsNot specifiedDampens the activation of NF-kB.[7]
AnticonvulsantNot specifiedNot specifiedBlocked pentylenetetrazol and electroshock-induced convulsions.[7]

Experimental Workflow: Investigating the In Vivo Effects of this compound

A proposed workflow to directly assess the in vivo effects of this compound.

PB_InVivo_Workflow Start Start: Hypothesis Formulation Animal_Model Select Animal Model (e.g., rodent) Start->Animal_Model Treatment_Groups Establish Treatment Groups: - Vehicle Control - L-Phenylalanine - Betaine - this compound Animal_Model->Treatment_Groups Administration Administer Compounds (e.g., oral gavage) Treatment_Groups->Administration Data_Collection Data Collection Administration->Data_Collection Endpoint_Selection Select Endpoints: - Metabolic parameters - Behavioral assays - Tissue analysis Endpoint_Selection->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Publication Analysis->Conclusion

References

Phenylalanine Betaine as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount for researchers, scientists, and drug development professionals. The use of internal standards (IS) is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based approaches. This guide provides a comprehensive comparison of phenylalanine betaine as a potential internal standard against other commonly used alternatives, with a focus on supporting experimental principles and data.

The Role of Internal Standards in Metabolomics

Internal standards are essential for correcting variations that can occur during sample preparation, chromatographic separation, and detection.[1] These variations can arise from multiple sources, including sample matrix effects, fluctuations in injection volume, and changes in instrument performance over time. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to effectively compensate for these variations.[2]

This compound: A Structural Analog Approach

This compound is a derivative of the amino acid phenylalanine.[3] As an internal standard, it falls into the category of a structural analog. This means it shares a similar chemical structure with the target analyte, in this case, phenylalanine and related amino acids, but is not isotopically labeled.[4] The rationale for using a structural analog is that its similar structure may lead to comparable behavior during sample processing and analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The consensus in the metabolomics community is that stable isotope-labeled (SIL) internal standards are the "gold standard" for quantitative analysis.[4][5] These are compounds in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (²H). For the analysis of phenylalanine, commercially available SIL standards include ¹³C₆-phenylalanine, ¹³C₉,¹⁵N-phenylalanine, and d₅-phenylalanine.

The key advantage of SIL standards is their near-identical physicochemical properties to the endogenous analyte. This ensures they co-elute during chromatography and experience the same ionization efficiency and matrix effects in the mass spectrometer, leading to the most accurate correction.[2]

Performance Comparison: this compound vs. Alternatives

While direct experimental data comparing the performance of this compound to other internal standards is limited in the current body of scientific literature, a comparison can be made based on the established principles of internal standardization and the performance of different classes of internal standards.

Table 1: Comparison of Internal Standard Types for Amino Acid Analysis

FeatureThis compound (Structural Analog)Stable Isotope-Labeled Phenylalanine (e.g., ¹³C₉,¹⁵N-Phe)Other Structural Analogs (e.g., Homophenylalanine)
Structural Similarity HighIdentical (except for isotopic composition)Moderate to High
Co-elution with Analyte Unlikely to be identicalIdenticalClose, but not identical
Ionization Efficiency Similar, but can differIdenticalSimilar, but can differ
Correction for Matrix Effects PartialExcellentPartial
Correction for Sample Loss GoodExcellentGood
Commercial Availability Readily availableReadily available, but can be expensiveVaries
Cost LowHighGenerally low to moderate
Risk of Endogenous Interference Low (not naturally abundant in most matrices)NoneLow (if not naturally occurring)

Table 2: Expected Performance Metrics

Performance MetricThis compoundStable Isotope-Labeled Phenylalanine
Accuracy Moderate to GoodExcellent
Precision (%RSD) GoodExcellent (<15% is a common target)[6]
Linearity (R²) GoodExcellent (>0.99 is typically achieved)[7]
Recovery GoodExcellent
Robustness to Matrix Effects ModerateHigh

Experimental Protocols

The selection and implementation of an internal standard are critical steps in the analytical workflow. Below are generalized protocols for the use of internal standards in plasma amino acid analysis.

Protocol 1: Sample Preparation for Plasma Amino Acid Analysis using LC-MS/MS
  • Thaw Samples : Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Aliquoting : Aliquot 50 µL of each plasma sample, quality control (QC) sample, and calibration standard into separate 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., a mixture of SIL amino acids or a solution of this compound in a suitable solvent) to each tube. The concentration of the internal standard should be within the linear range of the instrument and ideally close to the expected concentration of the target analytes.[7]

  • Protein Precipitation : Add 200 µL of ice-cold methanol or acetonitrile to each tube to precipitate proteins.

  • Vortexing : Vortex each tube vigorously for 30 seconds.

  • Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects

A crucial step in method validation is the assessment of matrix effects, which can cause ion suppression or enhancement.[6][8]

  • Prepare Blank Matrix Extracts : Extract blank plasma samples (from at least 6 different sources) using the same procedure as in Protocol 1, but without the addition of the internal standard.[8]

  • Post-Extraction Spike : Spike the extracted blank matrix with the analyte and internal standard at a known concentration.

  • Prepare Neat Solutions : Prepare solutions of the analyte and internal standard in a clean solvent (e.g., 50:50 methanol:water) at the same concentration as the post-extraction spike.

  • Analysis : Analyze both the post-extraction spiked samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF) : The matrix factor is calculated as the ratio of the peak area of the analyte in the post-extraction spiked sample to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6] The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be less than 15%.[8]

Visualizing the Workflow and Rationale

Diagram 1: General Workflow for Targeted Metabolomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical workflow for targeted metabolomics using an internal standard.

Diagram 2: Rationale for Internal Standard Selection

G cluster_IS_Types Internal Standard Types cluster_properties Key Properties Goal Goal: Accurate Quantification SIL Stable Isotope-Labeled (SIL) (e.g., ¹³C₉,¹⁵N-Phe) Goal->SIL Ideal Choice Analog Structural Analog (e.g., this compound) Goal->Analog Alternative CoElution Co-elution SIL->CoElution Ensures Ionization Identical Ionization SIL->Ionization Ensures Matrix Similar Matrix Effects SIL->Matrix Ensures Analog->CoElution Approximates Analog->Ionization Approximates Analog->Matrix Approximates

Caption: Decision logic for selecting an internal standard in metabolomics.

Conclusion

The choice of an internal standard is a critical decision in designing a quantitative metabolomics study. While this compound presents a cost-effective and structurally similar option for the analysis of phenylalanine and related compounds, the overwhelming evidence supports the use of stable isotope-labeled internal standards as the superior choice for achieving the highest accuracy and precision.[4][9] When a SIL standard is not available or is prohibitively expensive, a structural analog like this compound can be a viable alternative.[4] However, its use necessitates a more rigorous method validation, with particular attention paid to potential differences in chromatographic retention, ionization efficiency, and susceptibility to matrix effects compared to the target analyte. For researchers aiming for the most robust and reliable quantitative data, a stable isotope-labeled version of the analyte of interest, such as ¹³C-labeled phenylalanine, remains the recommended internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenylalanine Betaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential logistical and safety information for the disposal of phenylalanine betaine, a specialized amino acid derivative.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound in publicly accessible databases, the following procedures are based on general best practices for the disposal of non-hazardous, solid organic compounds. It is imperative to consult the official SDS provided by your chemical supplier and to confer with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Core Disposal Protocol

The primary procedure for the disposal of this compound involves treating it as non-hazardous solid chemical waste. This approach prioritizes safety and environmental responsibility.

Step-by-Step Disposal Plan:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • A laboratory coat

  • Waste Collection:

    • Carefully sweep up any spilled solid this compound using a brush and dustpan. Avoid generating dust. For fine powders, a damp paper towel can be used for wiping surfaces after sweeping.

    • Place the collected waste into a clearly labeled, sealed container. The container should be compatible with chemical waste and appropriately marked as "Non-Hazardous Solid Waste" or as directed by your institution's EHS guidelines.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound" and the CAS number: "56755-22-7".

    • Include the date of waste generation and the name of the responsible individual or laboratory.

  • Storage:

    • Store the sealed waste container in a designated, secure area for chemical waste pickup. This area should be well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the waste through your institution's licensed chemical waste disposal service. Do not dispose of this compound in regular trash or down the drain.

Quantitative Data and Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms (2S)-3-Phenyl-2-(trimethylammonio)propanoate
CAS Number 56755-22-7
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical Form Solid (assumed)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of a non-hazardous chemical powder like this compound.

G This compound Disposal Workflow A Assess Hazards (Consult SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Contain Spill / Collect Waste B->C D Is the container properly labeled? C->D E Label Waste Container (Chemical Name, CAS#, Date) D->E No F Store in Designated Waste Area D->F Yes E->F G Arrange for Licensed Disposal F->G H Disposal Complete G->H

This compound Disposal Workflow

Disclaimer: This workflow is a general guide for non-hazardous powders and must be adapted to your specific laboratory and institutional protocols. The absence of a specific SDS for this compound necessitates a cautious approach. Always prioritize guidance from your supplier and EHS department.

Personal protective equipment for handling Phenylalanine betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Phenylalanine betaine in a laboratory setting. The toxicological properties of this compound have not been fully investigated. Therefore, a cautious and proactive approach to safety is crucial. The following procedures and recommendations are based on best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is essential to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[1]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][2] Work in a well-ventilated area or fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.

  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware.

    • Don all required personal protective equipment as detailed in the table above.[1]

  • Handling the Solid Compound:

    • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[1]

    • When weighing the compound, use a tared, sealed container to minimize dust generation.[1]

    • Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[1]

  • Creating Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.[1]

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.[1]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[1]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect unused solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, etc.) in a clearly labeled, sealed container.

    • Dispose of the sealed container as chemical waste through a licensed disposal company, following all local, state, and federal regulations.

  • Liquid Waste:

    • Aqueous solutions of this compound should be disposed of in a labeled waste container.

    • For solutions containing other hazardous chemicals, the disposal method should be dictated by the most hazardous component of the mixture.

    • Do not pour chemical waste down the drain unless permitted by local regulations.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_solution 3. Solution Preparation cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep1 Verify accessible eyewash station and safety shower prep2 Assemble all necessary equipment prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Perform all manipulations in a fume hood prep3->handle1 handle2 Weigh using a tared, sealed container handle1->handle2 handle3 Avoid direct contact with the solid handle2->handle3 sol1 Add solid to solvent slowly handle3->sol1 sol2 Control temperature if exothermic sol1->sol2 sol3 Label container appropriately sol2->sol3 post1 Decontaminate surfaces and equipment sol3->post1 post2 Dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect solid and liquid waste in labeled, sealed containers post3->disp1 disp2 Dispose through a licensed disposal company disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.